Ethyl 2-nitrothiophene-3-acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-nitrothiophen-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-2-13-7(10)5-6-3-4-14-8(6)9(11)12/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAYDTNLTCAJTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(SC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-nitrothiophene-3-acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The primary source of information for the synthesis and subsequent reactions of Ethyl 2-nitrothiophene-3-acetate detailed in this guide is a retracted scientific publication.[1][2][3] While this document is compiled to fulfill the request for a technical guide based on available information, the retraction of the source article raises serious concerns about the validity and reliability of the experimental data and protocols. Users are strongly advised to exercise extreme caution and independently verify all information before attempting any experimental work based on this guide.
Chemical Structure and Identification
This compound is a substituted thiophene derivative that serves as a key intermediate in the synthesis of various heterocyclic compounds. Due to its likely transient nature in multi-step syntheses, dedicated entries in major chemical databases like PubChem or a specific CAS number have not been readily identified in the public domain.
Chemical Structure:
The chemical structure of this compound is characterized by a thiophene ring substituted with a nitro group at the 2-position and an ethyl acetate group at the 3-position.
Molecular Formula: C₈H₉NO₄S
Canonical SMILES: CCOC(=O)CC1=C(SC=C1)--INVALID-LINK--[O-]
** IUPAC Name:** ethyl 2-(2-nitrothiophen-3-yl)acetate
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not widely available, likely due to its use as an unisolated intermediate. The following table summarizes the kind of data that would be relevant for this compound.
| Property | Value | Reference |
| Molecular Weight | 215.23 g/mol | Calculated |
| Appearance | Not Reported | - |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| Solubility | Not Reported | - |
| ¹H NMR | Not Reported | - |
| ¹³C NMR | Not Reported | - |
| IR Spectroscopy | Not Reported | - |
| Mass Spectrometry | Not Reported | - |
Synthesis and Subsequent Reactions
This compound is synthesized and subsequently used as a precursor for the formation of other heterocyclic structures. The reaction pathway involves the reduction of the nitro group to an amine, followed by intramolecular cyclization.
Synthetic Pathway Overview
The overall synthetic route starting from the precursor to this compound is depicted below.
Caption: Synthetic pathway from Ethyl thiophene-3-acetate.
Experimental Protocols
The following experimental protocols are based on information inferred from a retracted publication and should be treated with caution.[1][4]
Step 1: Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, a plausible method would involve the nitration of Ethyl thiophene-3-acetate. The reaction would likely be carried out using a nitrating agent such as a mixture of nitric acid and sulfuric acid, or acetyl nitrate, in an appropriate organic solvent at a controlled temperature.
Step 2: Reduction of this compound to Ethyl 2-aminothiophene-3-acetate
The reduction of the nitro group to an amine is a common transformation in organic synthesis. The retracted paper suggests the use of a Chitosan-ZnO-α-Fe₂O₃ hybrid nanocatalyst for this step.[1]
-
Reaction Mixture: A solution of this compound in a suitable solvent.
-
Catalyst: Chitosan-ZnO-α-Fe₂O₃ nanocatalyst.
-
Procedure: The reaction is likely carried out by stirring the reaction mixture in the presence of the catalyst under a hydrogen atmosphere or using a hydrogen source like sodium borohydride. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the catalyst would be removed by filtration, and the solvent evaporated to yield the crude product, which may be purified by column chromatography.
Step 3: Intramolecular Cyclization to 4,6-dihydrothieno[2,3-b]pyrrol-5-one
The final step is the intramolecular cyclization of Ethyl 2-aminothiophene-3-acetate to form the tricyclic product.
-
Reaction Conditions: This cyclization is likely promoted by heating the Ethyl 2-aminothiophene-3-acetate, possibly in the presence of a base or acid catalyst, to facilitate the intramolecular amide bond formation with the elimination of ethanol.
-
Work-up: The product, 4,6-dihydrothieno[2,3-b]pyrrol-5-one, would be isolated and purified using standard techniques such as recrystallization or column chromatography.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the synthesis of the starting material to the characterization of the final products.
Caption: Experimental workflow for synthesis and analysis.
Applications in Research and Drug Development
Thiophene-based compounds are of significant interest in medicinal chemistry and materials science. The 2-aminothiophene scaffold, in particular, is a common building block for the synthesis of compounds with a wide range of biological activities. The synthesis of 4,6-dihydrothieno[2,3-b]pyrrol-5-one from this compound provides access to a novel heterocyclic system that could be further functionalized to create libraries of compounds for screening in drug discovery programs. The thieno[2,3-b]pyrrole core is an isostere of indole, a privileged scaffold in medicinal chemistry, suggesting that derivatives of this system may exhibit interesting biological properties.
Conclusion
This compound is a valuable, albeit likely transient, intermediate in the synthesis of more complex heterocyclic molecules. While a detailed and verified experimental protocol for its synthesis and characterization is currently lacking in the peer-reviewed literature due to the retraction of a key publication, the synthetic pathway outlined provides a logical route for its formation and subsequent transformation. Researchers interested in this and related compounds are strongly encouraged to perform their own route validation and thorough characterization of all intermediates and final products. The development of robust and reproducible synthetic methods for this and similar thiophene derivatives will be crucial for exploring their potential in drug discovery and materials science.
References
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Methodologies of Substituted Thiophenes, with a Focus on Ethyl 2-nitrothiophene-3-acetate
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available information regarding the physical properties of Ethyl 2-nitrothiophene-3-acetate. Due to the limited availability of experimental data for this specific compound in surveyed chemical literature and databases, this guide also presents a representative experimental protocol for the synthesis of a structurally related thiophene derivative. Furthermore, it discusses the general biological activities associated with the nitrothiophene class of compounds.
Section 1: Physical and Chemical Properties of this compound
A comprehensive search of scientific literature and chemical databases did not yield experimental data for the physical properties of this compound. This suggests that the compound is not widely characterized. For the benefit of researchers, the following table summarizes the unavailable quantitative data.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉NO₄S |
| Molecular Weight | 215.23 g/mol |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Density | Not Available |
| Solubility | Not Available |
| Appearance | Not Available |
Section 2: Synthesis of Substituted Thiophenes
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate
This protocol is adapted from established methodologies for the Gewald three-component reaction.[3]
Materials:
-
Ethyl cyanoacetate
-
Acetophenone (or another suitable ketone)
-
Elemental sulfur
-
A suitable base (e.g., diethylamine, morpholine, or piperidine)[1]
-
Absolute ethanol
Procedure:
-
In a round-bottom flask, dissolve ethyl cyanoacetate (0.1 mol) and the selected ketone (e.g., acetophenone, 0.1 mol) in absolute ethanol (150 ml).
-
To this solution, add elemental sulfur powder (0.1 mol) and the basic catalyst (20 ml).
-
Heat the reaction mixture to a temperature between 55-65 °C for approximately 2 hours, with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
After the reaction is complete, cool the mixture in a refrigerator overnight.
-
The precipitated product is then collected by filtration.
-
Recrystallize the crude product from a suitable solvent to obtain the purified ethyl 2-aminothiophene derivative.
Experimental Workflow
Section 3: Biological Activity of Nitrothiophene Derivatives
Specific biological data for this compound is not documented in the available literature. However, the broader class of nitrothiophene compounds has been investigated for various pharmacological activities.
Nitrothiophenes often act as prodrugs, particularly in antimicrobial applications.[4][5] Their mechanism of action can involve the enzymatic reduction of the nitro group by nitroreductases present in target organisms, such as Mycobacterium tuberculosis.[4][5] This reduction can lead to the release of reactive nitrogen species, including nitric oxide, which is toxic to the cells.[4][5] Another proposed mechanism of action for some nitrothiophenes involves nucleophilic attack by intracellular thiols on the thiophene ring, which can be enhanced by the electron-withdrawing nitro group.[6][7][8] This can lead to the formation of stable complexes or the displacement of leaving groups, ultimately disrupting cellular function.[6][7]
Generalized Mechanism of Action for Nitrothiophene Prodrugs
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the biological activity of some nitrothiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Studies on the biological activity of some nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 2-nitrothiophene-3-acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a comprehensive overview of the available information on Ethyl 2-nitrothiophene-3-acetate and related compounds. It is intended for a scientific audience and should be used for informational purposes only. The synthesis and handling of chemical compounds should only be undertaken by trained professionals in a controlled laboratory setting.
Executive Summary
This compound is a niche research chemical for which there is a notable scarcity of publicly available data. A specific CAS number for this compound has not been identified in common chemical databases. Its existence is confirmed by at least one mention in the scientific literature in the context of its synthesis. This guide provides an in-depth analysis of the available information on this compound, its synthesis, and the broader context of nitrothiophene derivatives, which are of significant interest in medicinal chemistry and drug development. Due to the limited specific data on the title compound, this guide also includes information on the synthesis of the key precursor, 2-nitrothiophene, and the biological activities of various nitrothiophene derivatives to provide a comprehensive resource for researchers.
Chemical Identity and Properties
As of the date of this document, a specific CAS number for this compound has not been found in major chemical registration databases. This suggests that the compound is not widely commercially available and has primarily been synthesized for research purposes.
Table 1: Physicochemical Properties of Structurally Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Nitrothiophene | 609-40-5 | C4H3NO2S | 129.14 | 44-45 | 225 |
| Ethyl thiophene-3-acetate | 37784-63-7 | C8H10O2S | 170.23 | Not available | 118-120 @ 15 mmHg |
Data for this table was compiled from various chemical supplier and database sources.
Synthesis of this compound
The synthesis of this compound has been described in the context of a (now retracted) research article. The synthetic pathway, as depicted in the publication, is presented below. It is important to note that the retraction of the article may raise concerns about the validity of the reported methods and findings.
General Experimental Protocol for the Nitration of Thiophenes
While a specific, validated protocol for the synthesis of this compound is not available, a general procedure for the nitration of thiophene to produce 2-nitrothiophene is well-established. This method can serve as a starting point for the development of a synthesis for the title compound.
A common method involves the use of fuming nitric acid in a mixture of acetic anhydride and glacial acetic acid. The reaction is typically performed at low temperatures to control the exothermic nitration and to minimize the formation of byproducts.
A representative, but not specific, experimental workflow is outlined below:
Biological Activity of Nitrothiophene Derivatives
Nitrothiophene-containing compounds have garnered significant interest in the field of drug discovery due to their diverse biological activities. These compounds are being investigated for a range of therapeutic applications.
Antimicrobial Activity
A number of studies have demonstrated the antibacterial and antifungal properties of nitrothiophene derivatives. The nitro group is often crucial for their mechanism of action, which can involve the generation of reactive nitrogen species within the microbial cell, leading to cellular damage and death.
A proposed mechanism of action for some nitrothiophenes involves nucleophilic attack by intracellular thiols, such as those in cysteine-containing enzymes, on the thiophene ring. This can lead to the inactivation of essential enzymes and disruption of cellular processes.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Nitrothiophene Derivatives
| Compound | Organism | MIC (µg/mL) |
| 2-chloro-3,5-dinitrothiophene | E. coli | 1.56 |
| 2-bromo-3,5-dinitrothiophene | E. coli | 3.12 |
| 2,4-dinitrothiophene | E. coli | 12.5 |
| 2-nitrothiophene | E. coli | >100 |
This data is illustrative and based on published literature.[1]
Other Potential Therapeutic Applications
Beyond antimicrobial activity, nitroaromatic compounds, including nitrothiophenes, are being explored for other therapeutic uses. Their ability to undergo bioreduction in hypoxic (low oxygen) environments has made them attractive candidates for the development of hypoxia-activated prodrugs for cancer therapy. The general principle is that the nitro group is reduced to a cytotoxic species preferentially in the low-oxygen environment of solid tumors.
Conclusion for Researchers and Drug Development Professionals
This compound remains a compound of research interest with limited available data. The lack of a CAS number and detailed published experimental protocols presents a challenge for researchers. However, the known synthetic routes to the precursor 2-nitrothiophene and the general reactivity of thiophenes provide a solid foundation for its synthesis.
For drug development professionals, the broader class of nitrothiophenes continues to be a promising area of investigation. Their diverse biological activities, particularly as antimicrobial and potential anticancer agents, warrant further exploration. The development of new nitrothiophene derivatives, such as this compound, could lead to the discovery of novel therapeutic agents. Future research should focus on the systematic synthesis and biological evaluation of a library of such compounds to establish structure-activity relationships and identify lead candidates for further development. The potential for these compounds to act as prodrugs, activated by specific cellular conditions, is a particularly exciting avenue for targeted therapies.
References
Ethyl 2-nitrothiophene-3-acetate molecular weight
An In-depth Technical Guide to Ethyl 2-nitrothiophene-3-acetate
This technical guide provides a comprehensive overview of this compound, a thiophene derivative of interest to researchers and professionals in drug development and organic synthesis. Due to its role as a key intermediate in the synthesis of various biologically active molecules, understanding its properties and synthetic pathways is crucial. This document outlines its physicochemical characteristics, detailed experimental protocols for its synthesis and subsequent reactions, and a visualization of its synthetic pathway.
Chemical Properties and Data
This compound is a substituted thiophene compound. While specific experimental data for this molecule is not widely available in public databases, its fundamental properties can be reliably calculated based on its molecular structure. These calculated values provide a strong foundation for its use in research and development.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₄S | Calculated |
| Molecular Weight | 215.23 g/mol | Calculated[1][2] |
| IUPAC Name | Ethyl 2-(2-nitrothiophen-3-yl)acetate | Nomenclature |
| CAS Number | Not available | - |
| Physical State | Solid (Predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents (Predicted) | - |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the nitration of Ethyl thiophene-3-acetate. This compound serves as a valuable intermediate, for instance, in the synthesis of Ethyl 2-aminothiophene-3-acetate, a precursor for various bioactive compounds.
Synthesis of this compound
This protocol is based on established methods for the nitration of thiophene derivatives.
Materials:
-
Ethyl thiophene-3-acetate
-
Acetic anhydride
-
Fuming nitric acid (or a mixture of concentrated nitric and sulfuric acids)
-
Ice
-
Sodium bicarbonate solution
-
Organic solvent (e.g., dichloromethane or diethyl ether)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve Ethyl thiophene-3-acetate in acetic anhydride in a round-bottom flask.
-
Cool the mixture in an ice bath to 0-5 °C with constant stirring.
-
Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture at a low temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Reduction to Ethyl 2-aminothiophene-3-acetate
This protocol outlines the reduction of the nitro group to an amine, a common transformation in organic synthesis.
Materials:
-
This compound
-
Reducing agent (e.g., tin(II) chloride dihydrate, iron powder in acidic medium, or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., ethanol, ethyl acetate, or acetic acid)
-
Sodium bicarbonate solution
-
Organic solvent for extraction
-
Anhydrous sodium sulfate
Procedure using Tin(II) Chloride:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an excess of tin(II) chloride dihydrate to the solution.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Basify the mixture with a saturated sodium bicarbonate solution until a precipitate of tin salts forms.
-
Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield Ethyl 2-aminothiophene-3-acetate.
Synthetic Pathway Visualization
The following diagram illustrates the synthetic workflow from the starting material to the final amino compound, highlighting the key intermediate, this compound.
Caption: Synthetic pathway of Ethyl 2-aminothiophene-3-acetate.
Potential Applications in Drug Development
Thiophene derivatives are a well-established class of compounds in medicinal chemistry, with applications as antibacterial, antifungal, anti-inflammatory, and anticancer agents. The amino group in Ethyl 2-aminothiophene-3-acetate serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening. The introduction of a nitro group, as in this compound, is a critical step in functionalizing the thiophene ring for the development of novel therapeutics.
References
An In-depth Technical Guide to Ethyl 2-nitrothiophene-3-acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-nitrothiophene-3-acetate, a heterocyclic compound with significant potential as a synthetic intermediate in the field of medicinal chemistry. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information on its nomenclature, predicted physicochemical properties, plausible synthetic routes, and its prospective role in the development of novel therapeutics. The methodologies and data presented are based on established chemical principles and information available for structurally related compounds.
Nomenclature and Structure
The compound in focus is commonly referred to as this compound. Based on the systematic nomenclature for substituted heterocycles, its IUPAC name is predicted to be ethyl 2-(2-nitrothiophen-3-yl)acetate . The structure consists of a thiophene ring substituted with a nitro group at the C2 position and an ethyl acetate group at the C3 position.
Physicochemical Properties
Due to the absence of experimentally determined data, the following physicochemical properties have been computationally predicted. These values serve as a useful estimation for research and experimental design.
| Property | Predicted Value |
| Molecular Formula | C₈H₉NO₄S |
| Molecular Weight | 215.23 g/mol |
| XLogP3 | 1.9 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 91.9 Ų |
| Monoisotopic Mass | 215.02523 g/mol |
Data is computationally generated and should be used as an estimate.
Synthesis of this compound
The proposed synthesis is a one-step electrophilic nitration of the thiophene ring.
Caption: Proposed synthetic pathway for this compound.
This protocol is a generalized procedure adapted from standard methods for the nitration of thiophene.[2][3] Researchers should perform small-scale trials to optimize reaction conditions.
-
Preparation of Nitrating Mixture: In a flask maintained at 0-10°C, cautiously add fuming nitric acid (1.2 equivalents) dropwise to a solution of acetic anhydride (5-10 equivalents). Stir the mixture for 15-30 minutes at this temperature.
-
Reaction Setup: Dissolve ethyl 2-(thiophen-3-yl)acetate (1.0 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane in a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel. Cool the solution to 0°C.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of ethyl 2-(thiophen-3-yl)acetate, ensuring the internal temperature does not exceed 10°C. A color change to light brown is typically observed. The appearance of a darker red color may indicate oxidation byproducts.[2]
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, pour the reaction mixture slowly over crushed ice with vigorous stirring. The product may precipitate as a solid or can be extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Utility in Drug Development: A Versatile Intermediate
Nitroaromatic compounds, particularly nitrothiophenes, are crucial intermediates in the synthesis of pharmaceuticals.[3] The primary utility of this compound lies in its potential for chemical modification, most notably the reduction of the nitro group to an amine. This transformation yields Ethyl 2-aminothiophene-3-acetate, a highly valuable scaffold in medicinal chemistry.
The conversion of the nitro group to a primary amine is a fundamental step that opens up a vast number of synthetic possibilities for creating diverse molecular libraries.
Caption: Transformation of this compound into valuable drug scaffolds.
This generalized protocol is based on standard methods for the reduction of aromatic nitro compounds.
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent like ethanol or ethyl acetate.
-
Reducing Agent: Add a reducing agent such as tin(II) chloride (SnCl₂) (3-5 equivalents) in concentrated hydrochloric acid, or conduct catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reaction Conditions: If using SnCl₂, the reaction is typically heated to reflux for several hours. For catalytic hydrogenation, the reaction is stirred at room temperature under hydrogen pressure.
-
Monitoring and Work-up: Monitor the reaction by TLC. For the SnCl₂ method, cool the reaction, make it basic with a concentrated NaOH or NaHCO₃ solution, and extract the product with an organic solvent. For hydrogenation, filter off the catalyst and concentrate the filtrate.
-
Purification: The crude Ethyl 2-aminothiophene-3-acetate can be purified by column chromatography or recrystallization to yield the desired product.
The 2-aminothiophene core is a "privileged structure" in medicinal chemistry, found in a wide range of biologically active molecules.[4] Derivatives of 2-aminothiophenes have demonstrated a broad spectrum of pharmacological activities, including:
-
Antimicrobial and Antifungal Agents [5]
-
Anti-inflammatory Drugs [6]
-
Anticancer Therapeutics
-
Positive Allosteric Modulators of Receptors such as the GLP-1R for diabetes treatment.[7]
-
Kinase Inhibitors
The Ethyl 2-aminothiophene-3-acetate derived from the title compound is a prime starting material for synthesizing complex heterocyclic systems like thieno[2,3-d]pyrimidines, which are known for their diverse biological activities.[5]
Predicted Spectroscopic Data
While experimental spectra are not available, the following table outlines the expected spectroscopic characteristics based on the structure of this compound.
| Spectroscopy | Predicted Signals / Bands |
| ¹H NMR | δ (ppm): ~1.3 (t, 3H, -OCH₂CH₃ ) ~3.8 (s, 2H, -CH₂ COOEt) ~4.2 (q, 2H, -OCH₂ CH₃) ~7.2-7.8 (d, 1H, Thiophene H-4 or H-5) ~7.5-8.0 (d, 1H, Thiophene H-4 or H-5) |
| ¹³C NMR | δ (ppm): ~14 (-OCH₂C H₃) ~35 (-C H₂COOEt) ~62 (-OC H₂CH₃) ~125-145 (Thiophene ring carbons) ~168 (-C =O) |
| IR | ν (cm⁻¹): ~1735 (C=O stretch, ester) ~1520 & 1340 (Asymmetric & Symmetric NO₂ stretch) ~1200 (C-O stretch, ester) |
Predicted values are estimates and may vary from experimental results.
Conclusion
This compound represents a promising, though underexplored, chemical entity. Its true value lies in its potential as a synthetic intermediate. The straightforward conversion to Ethyl 2-aminothiophene-3-acetate provides a gateway to a rich area of medicinal chemistry, enabling the synthesis of diverse heterocyclic compounds with potential therapeutic applications. This guide provides researchers and drug development professionals with a foundational understanding of its properties, synthesis, and significant potential as a building block for the discovery of novel drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Ethyl 2-nitrothiophene-3-acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a proposed synthetic pathway for Ethyl 2-nitrothiophene-3-acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published experimental protocol for this specific molecule, this document provides a comprehensive, theoretically sound, multi-step synthetic approach. The proposed synthesis leverages established and versatile reactions in heterocyclic chemistry, including the Gewald aminothiophene synthesis, a Sandmeyer-type reaction for the introduction of the nitro group, and standard functional group transformations. This guide provides detailed, step-by-step experimental protocols, quantitative data tables for reaction parameters, and logical workflow diagrams to aid researchers in the practical synthesis of the target compound.
Introduction
Thiophene and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The introduction of a nitro group and an acetate moiety onto the thiophene ring, as in this compound, can significantly influence the molecule's electronic properties and biological activity, making it a valuable target for synthesis and further investigation. This guide details a rational and feasible synthetic route, beginning with readily available starting materials and employing well-documented chemical transformations.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a multi-step process, commencing with the construction of a substituted thiophene ring via the Gewald reaction. This is followed by the conversion of the amine functionality to a nitro group and the transformation of a nitrile group into the desired ethyl ester.
The overall proposed reaction scheme is as follows:
Figure 1: Proposed multi-step synthesis of this compound.
Experimental Protocols
This initial step involves the construction of the thiophene ring using the Gewald aminothiophene synthesis.[1][2][3]
Reaction: Pyruvaldehyde dimethyl acetal + Ethyl cyanoacetate + Sulfur → Ethyl 2-amino-4-methylthiophene-3-carboxylate
Experimental Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add ethyl cyanoacetate (0.1 mol, 11.31 g) and pyruvaldehyde dimethyl acetal (0.1 mol, 11.81 g) in 100 mL of absolute ethanol.
-
To this solution, add elemental sulfur (0.1 mol, 3.21 g).
-
With stirring, add morpholine (0.1 mol, 8.71 g) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry in a vacuum oven at 50 °C.
-
Recrystallize the crude product from ethanol to obtain pure Ethyl 2-amino-4-methylthiophene-3-carboxylate.
Table 1: Reactant Quantities for Gewald Reaction
| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |
| Ethyl Cyanoacetate | 113.12 | 0.1 | 11.31 | 10.1 |
| Pyruvaldehyde dimethyl acetal | 118.13 | 0.1 | 11.81 | 11.5 |
| Sulfur | 32.07 | 0.1 | 3.21 | - |
| Morpholine | 87.12 | 0.1 | 8.71 | 8.7 |
| Ethanol (solvent) | 46.07 | - | - | 100 |
This step converts the 2-amino group to a 2-nitro group via a diazotization reaction followed by treatment with sodium nitrite in the presence of a copper catalyst.
Reaction: Ethyl 2-amino-4-methylthiophene-3-carboxylate → Ethyl 2-nitro-4-methylthiophene-3-carboxylate
Experimental Procedure:
-
In a 500 mL beaker, dissolve Ethyl 2-amino-4-methylthiophene-3-carboxylate (0.05 mol, 9.96 g) in a mixture of concentrated sulfuric acid (20 mL) and water (50 mL) with cooling in an ice-salt bath to maintain the temperature below 5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (0.06 mol, 4.14 g) in 20 mL of water.
-
Add the sodium nitrite solution dropwise to the stirred thiophene solution, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate 1 L flask, prepare a solution of sodium nitrite (0.1 mol, 6.9 g) and copper(I) oxide (1 g) in 100 mL of water.
-
Slowly add the cold diazonium salt solution to the stirred copper/nitrite solution. A vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Table 2: Reactant Quantities for Sandmeyer-type Reaction
| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | 199.26 | 0.05 | 9.96 | - |
| Sodium Nitrite (diazotization) | 69.00 | 0.06 | 4.14 | - |
| Concentrated Sulfuric Acid | 98.08 | - | - | 20 |
| Sodium Nitrite (nitration) | 69.00 | 0.1 | 6.9 | - |
| Copper(I) Oxide | 143.09 | - | 1.0 | - |
A direct and selective introduction of an acetate group at the 3-position of 2-nitrothiophene is challenging. A plausible, albeit longer, route involves the oxidation of the 4-methyl group to a carboxylic acid, followed by decarboxylation. A more direct, yet speculative, approach would involve a C-H activation strategy, which is an advancing field in organic synthesis. For the purpose of this guide, a hypothetical direct C-H activation/acetoxylation protocol is presented as a potential research direction, while acknowledging its speculative nature.
Hypothetical Direct C-H Acetoxylation (Advanced Research Protocol):
This proposed method is based on modern C-H functionalization methodologies and would require significant optimization.
Reaction: 2-Nitrothiophene + Ethyl bromoacetate → this compound
Experimental Procedure:
-
To a sealed reaction vessel, add 2-nitrothiophene (10 mmol, 1.29 g).
-
Add a palladium catalyst, such as Pd(OAc)₂ (5 mol%, 0.11 g), and a suitable ligand, for example, a phosphine or N-heterocyclic carbene ligand (10 mol%).
-
Add a base, such as potassium carbonate (20 mmol, 2.76 g).
-
Add ethyl bromoacetate (15 mmol, 2.50 g, 1.66 mL).
-
Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (20 mL).
-
De-gas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 100-140 °C for 24-48 hours, monitoring by GC-MS or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Table 3: Reactant Quantities for Hypothetical C-H Acetoxylation
| Reactant | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Volume (mL) |
| 2-Nitrothiophene | 129.14 | 10 | 1.29 | - |
| Ethyl Bromoacetate | 167.00 | 15 | 2.50 | 1.66 |
| Pd(OAc)₂ | 224.50 | 0.5 | 0.11 | - |
| K₂CO₃ | 138.21 | 20 | 2.76 | - |
| DMF (solvent) | 73.09 | - | - | 20 |
Data Presentation
Table 4: Summary of Expected Yields and Physical Properties
| Compound | Step | Expected Yield (%) | Physical State | Melting Point (°C) |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | 1 | 60-75 | Crystalline Solid | ~90-95 |
| Ethyl 2-nitro-4-methylthiophene-3-carboxylate | 2 | 40-55 | Oil or Low-Melting Solid | N/A |
| This compound | 3/4 | (Variable) | Oil | N/A |
Note: Yields are estimates and will depend on reaction optimization. Physical properties are based on structurally similar compounds.
Logical Workflow Diagram
Figure 2: Experimental workflow for the proposed synthesis.
Conclusion
This technical guide presents a plausible and detailed synthetic route for this compound. While a direct literature precedent is scarce, the proposed pathway is grounded in well-established synthetic methodologies. The initial construction of the thiophene ring via the Gewald reaction is a robust and high-yielding process. The subsequent functional group manipulations, while requiring careful execution, are standard procedures in organic synthesis. The final, hypothetical C-H activation step represents a modern and potentially more efficient, though currently speculative, approach that warrants further investigation. Researchers and drug development professionals can use this guide as a foundational blueprint for the synthesis and future exploration of this and related nitrothiophene derivatives. It is recommended that each step be carefully optimized and characterized to ensure the desired outcomes.
References
Spectroscopic Analysis of Nitroaromatic Acetates: A Technical Guide
Introduction
Ethyl 2-(3-nitrophenyl)acetate is an organic compound of interest in synthetic chemistry, potentially serving as a building block for more complex molecules in pharmaceutical and materials science research. Accurate structural elucidation and purity assessment are paramount, necessitating the use of various spectroscopic techniques. This document provides a summary of the available spectroscopic data (NMR, IR, MS) for Ethyl 2-(3-nitrophenyl)acetate and outlines the general experimental protocols for these analyses.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for Ethyl 2-(3-nitrophenyl)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-(3-nitrophenyl)acetate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.25 | Triplet (t) | 3H | -CH₃ (Ethyl group) |
| 3.68 | Singlet (s) | 2H | -CH₂- (Methylene bridge) |
| 4.60 | Quartet (q) | 2H | -O-CH₂- (Ethyl group) |
| 6.50 - 6.70 | Multiplet (m) | 3H | Aromatic protons |
| 7.09 | Doublet of doublets (dd) | 1H | Aromatic proton |
| Solvent: CDCl₃, Frequency: 250 MHz[1] |
Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-(3-nitrophenyl)acetate
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Note: Specific ¹³C NMR data for the 3-nitro isomer was not found in the reviewed sources. Analysis of isomers suggests peaks for the ethyl group carbons would appear around 14 ppm (-CH₃) and 61 ppm (-O-CH₂-), the methylene bridge carbon around 40-45 ppm, the carbonyl carbon around 170 ppm, and the aromatic carbons between 120-150 ppm.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands for Ethyl 2-(3-nitrophenyl)acetate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available |
Note: Specific IR data for the 3-nitro isomer was not found. For related nitroaromatic esters, characteristic peaks are expected for: C-H stretching (aromatic and aliphatic) around 3100-2850 cm⁻¹, C=O stretching (ester) around 1735 cm⁻¹, N=O stretching (nitro group) as two bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), and C-O stretching around 1200 cm⁻¹.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Ethyl 2-(3-nitrophenyl)acetate
| m/z | Fragmentation |
| Data not available |
Note: Specific MS data for the 3-nitro isomer was not found. The molecular ion peak [M]⁺ would be expected at m/z = 209. Common fragmentation patterns for similar compounds involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and the nitro group (-NO₂).
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a compound like Ethyl 2-(3-nitrophenyl)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. The spectrum is recorded on an NMR spectrometer (e.g., 250 MHz or higher). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon environment.
Infrared (IR) Spectroscopy
For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron impact, EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Solubility of Ethyl 2-nitrothiophene-3-acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-nitrothiophene-3-acetate, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility predictions based on the compound's structural features and the known solubility of related molecules. Furthermore, it outlines detailed experimental protocols for the precise determination of its solubility, along with a schematic for its synthesis.
Core Concepts: Predicting Solubility
The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. This compound possesses both polar and non-polar characteristics. The thiophene ring and the ethyl acetate group contribute to its organic, relatively non-polar nature, while the nitro group introduces significant polarity.
Based on the general solubility of thiophene and its derivatives, this compound is expected to be sparingly soluble in water.[1] Thiophene itself is insoluble in water but soluble in organic solvents like ethanol and ether.[1][2] Esters of low molecular weight can exhibit some water solubility due to hydrogen bonding with water molecules.[3][4] However, the overall size of the this compound molecule likely limits its aqueous solubility.
Conversely, it is anticipated to exhibit good solubility in a range of common organic solvents. Esters are frequently used as organic solvents themselves, indicating their compatibility with a wide array of organic compounds.[5] The presence of the thiophene ring further suggests solubility in aromatic and other non-polar to moderately polar organic solvents.
Qualitative Solubility Profile
The following table summarizes the predicted qualitative solubility of this compound in a variety of common laboratory solvents. These predictions are based on the analysis of its chemical structure and the known solubility of analogous compounds.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The nitro and ester groups can engage in hydrogen bonding with protic solvents. However, the non-polar thiophene ring and ethyl group may limit solubility, particularly in water. Solubility is expected to be higher in alcohols than in water. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble | The polar nature of both the solute and the solvent, driven by dipole-dipole interactions, should facilitate dissolution. |
| Non-Polar | Hexane, Toluene | Sparingly Soluble | While the thiophene ring has some aromatic character favoring interaction with toluene, the highly polar nitro group will likely hinder solubility in non-polar aliphatic solvents like hexane. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. |
Experimental Protocols
Given the absence of definitive quantitative data, the following experimental protocols are provided as a guide for researchers to determine the precise solubility of this compound.
Synthesis of this compound
A general synthesis for this compound involves the nitration of an appropriate thiophene precursor. The following diagram illustrates a plausible synthetic route.
Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, hexane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the samples to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
Carefully withdraw a sample from the supernatant of each vial using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method or another appropriate analytical technique.
-
Calculate the solubility of the compound in each solvent, expressed in units such as mg/mL or mol/L.
Conclusion
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. organic chemistry - Ester as a solvent - Chemistry Stack Exchange [chemistry.stackexchange.com]
Ethyl 2-nitrothiophene-3-acetate stability and storage
An In-depth Technical Guide to the Stability and Storage of Ethyl 2-nitrothiophene-3-acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Understanding its stability and establishing appropriate storage conditions are critical for ensuring its quality, purity, and suitability for use in research and drug development. This guide provides a comprehensive overview of the known and inferred stability of this compound, outlines recommended storage and handling procedures, and details experimental protocols for its stability assessment based on established principles for nitroaromatic compounds and international guidelines.
Introduction
The stability of a chemical compound is its ability to resist chemical change or decomposition. For a versatile synthetic intermediate like this compound, maintaining chemical integrity is paramount. Degradation can lead to the formation of impurities, which may compromise the yield and purity of subsequent synthetic steps and potentially introduce toxic byproducts. This document serves as a technical resource for professionals working with this compound, providing guidance on its stability profile, proper storage, and methods for empirical stability determination.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior and potential for degradation.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉NO₄S |
| Molecular Weight | 215.23 g/mol |
| Appearance | Pale yellow to yellow crystalline powder |
| Melting Point | Approximately 65-68 °C |
| Solubility | Soluble in most organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Insoluble in water. |
| Chemical Structure |
Stability Profile
Direct quantitative stability data for this compound is not extensively available in published literature. However, a robust stability profile can be inferred from the chemical nature of nitroaromatic compounds, the reactivity of the thiophene ring, and general principles of chemical stability.
Thermal Stability
Aromatic nitro compounds are known for their potential thermal instability, which can be influenced by the number and position of nitro groups and other substituents.[1][2] The presence of impurities can significantly lower the decomposition temperature of nitro compounds.[3] While some nitrogen-rich heterocyclic esters have shown thermal stability up to 250 °C, it is crucial to handle nitroaromatic compounds with caution, as rapid heating or shock can pose an explosion risk.[4][5]
Photostability
Nitroaromatic compounds can undergo photochemical degradation upon exposure to UV light.[6][7][8][9] The degradation mechanism may involve the formation of reactive species that can lead to a variety of degradation products. It is therefore recommended to protect this compound from light.
Hydrolytic Stability
The ester functional group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 2-nitrothiophene-3-acetic acid and ethanol. The rate of hydrolysis is expected to be pH-dependent.
Oxidative and Reductive Stability
The nitro group makes the thiophene ring electron-deficient and generally resistant to oxidative degradation.[10][11][12] However, the nitro group itself is susceptible to reduction, which is a common transformation for nitroaromatic compounds and can be initiated by various reducing agents or certain biological systems.[13][14]
A summary of the inferred stability of this compound is presented in Table 2.
Table 2: Inferred Stability of this compound
| Condition | Inferred Stability and Potential Degradation Pathways |
| Elevated Temperature | Potentially unstable. Risk of exothermic decomposition, especially in the presence of impurities. Decomposition may be autocatalytic.[3] |
| Light (UV/Visible) | Susceptible to photodegradation.[6][7][8][9] Potential for complex degradation pathways. |
| pH (Aqueous) | Prone to hydrolysis of the ester group, especially at non-neutral pH. |
| Oxidizing Agents | The nitroaromatic system is generally resistant to oxidation.[10][11][12] |
| Reducing Agents | The nitro group is susceptible to reduction to form the corresponding amine or intermediate nitroso and hydroxylamino species.[13][14] |
| Incompatible Materials | Strong bases (may catalyze decomposition and hydrolysis), strong acids (may catalyze hydrolysis), and strong reducing agents. |
Recommended Storage and Handling
Based on the inferred stability profile, the following storage and handling procedures are recommended to maintain the quality and safety of this compound.
Storage Conditions
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended, analogous to the storage advice for the parent compound, 2-nitrothiophene.[6]
-
Light: Store in a light-resistant container to prevent photodegradation.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and air.
-
Container: Use a well-sealed, non-reactive container, such as an amber glass bottle.
Handling
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid generating dust.
-
Keep away from heat, sparks, and open flames.
-
Segregate from incompatible materials such as strong oxidizing agents, strong reducing agents, strong bases, and strong acids.[15][16]
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a forced degradation study followed by a long-term stability study under ICH (International Council for Harmonisation) recommended conditions is advised.[10][11][13][14]
Forced Degradation Study
The purpose of a forced degradation study is to identify potential degradation products and establish a stability-indicating analytical method.
Protocol:
-
Preparation of Samples: Prepare solutions or suspensions of this compound in appropriate solvents.
-
Stress Conditions: Expose the samples to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method (see section 5.3). Use a photodiode array (PDA) detector to monitor for peak purity and the appearance of new peaks. LC-MS can be used to identify the mass of degradation products.
Long-Term and Accelerated Stability Study
This study provides data to establish a re-test period or shelf life.
Protocol:
-
Batch Selection: Use at least three primary batches of this compound.[10][11]
-
Storage Conditions: Store the samples in the proposed long-term storage containers under the following conditions as per ICH Q1A(R2) guidelines:[10][11]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Testing Frequency:
-
Tests: At each time point, test for appearance, assay, and degradation products using a validated stability-indicating method.
Stability-Indicating Analytical Method
A reverse-phase HPLC method is generally suitable for monitoring the stability of small organic molecules.
Recommended HPLC Method Parameters (starting point for development):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control and peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
This method must be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Visualizations
Logical Workflow for Stability Testing
The following diagram illustrates a logical workflow for assessing the stability of this compound.
Caption: A logical workflow for conducting stability studies on this compound.
Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible under forced degradation conditions.
Caption: Plausible degradation pathways for this compound.
Conclusion
While specific stability data for this compound is limited, a comprehensive understanding of its potential stability can be derived from the principles of organic chemistry and the behavior of analogous nitroaromatic compounds. This guide provides a framework for its safe storage, handling, and a systematic approach to empirically determining its stability profile. For critical applications, especially in drug development, it is imperative to conduct thorough stability studies as outlined to ensure the quality and safety of the material.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. Frontiers | Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters [frontiersin.org]
- 3. organic chemistry - Suitable reagents for nitration of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of substituted thiophenes by bacteria isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Nitrothiophene | 609-40-5 | FN15217 | Biosynth [biosynth.com]
- 7. 2-Nitrothiophene | 609-40-5 | Benchchem [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. database.ich.org [database.ich.org]
- 10. pharma.gally.ch [pharma.gally.ch]
- 11. 5-Nitrothiophene-2-boronic acid pinacol ester | C10H14BNO4S | CID 53398604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 14. 4-NITRO-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER | 24647-78-7 [m.chemicalbook.com]
- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 16. OTFT performance of air-stable ester-functionalized polythiophenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Unveiling Ethyl 2-nitrothiophene-3-acetate: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of Ethyl 2-nitrothiophene-3-acetate, a thiophene derivative of interest. This guide details its synthesis, physicochemical properties, and potential biological significance, drawing from available scientific literature and patent documentation.
Synthesis and Discovery
This compound is a synthetic organic compound that has been prepared through the nitration of ethyl thiophene-3-acetate. One documented method involves the reaction of ethyl thiophene-3-acetate with ammonium nitrate in the presence of trifluoroacetic anhydride in chloroform at 0°C. An alternative approach utilizes the reaction of 2-nitrothiophene with ethyl chloroacetate in dry tetrahydrofuran (THF) at -50°C, with potassium-t-butoxide serving as a base.[1][2]
While the discovery of this specific molecule is not attributed to a single breakthrough moment, its synthesis is rooted in established methodologies for the modification of thiophene rings, a common scaffold in medicinal chemistry.
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound have been described in both patent literature and scientific articles. Below are summaries of the key methodologies.
Method A: Nitration of Ethyl thiophene-3-acetate
This procedure involves the direct nitration of the thiophene ring.
Materials:
-
Ethyl thiophene-3-acetate
-
Chloroform
-
Trifluoroacetic anhydride
-
Ammonium nitrate
-
Dichloromethane
-
Water
-
Magnesium sulfate
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve Ethyl thiophene-3-acetate (10 g, 64.1 mmol) in a mixture of chloroform (90 ml) and trifluoroacetic anhydride (40 ml) and cool the solution to 0°C.
-
Add ammonium nitrate (5.2 g, 64.1 mmol) to the cooled solution.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm slowly to room temperature over a period of 2 hours.
-
Cool the reaction mixture in an ice bath and dilute it with dichloromethane (60 ml) and water (50 ml).
-
Separate the aqueous phase and extract it with dichloromethane.
-
Combine the organic fractions and wash them with a saturated brine solution.
-
Dry the organic phase over magnesium sulfate and then evaporate the solvent to yield a red/brown liquid.
-
Purify the crude product by chromatography on silica gel using a hexane/ethyl acetate (4:1) mixture as the eluent to obtain this compound as a red/brown viscous oil.[2]
Method B: Alkylation of 2-Nitrothiophene
This alternative synthesis involves the alkylation of 2-nitrothiophene.
Materials:
-
Potassium-t-butoxide
-
Tetrahydrofuran (THF), dry
-
2-Nitrothiophene
-
Ethyl chloroacetate
-
Aqueous acetic acid
-
Ether
-
Water
-
Brine
Procedure:
-
Dissolve potassium-t-butoxide (1.3 g, 0.0116 mmol) in dry THF (10 mL) and cool the solution to -50°C.
-
Prepare a mixture of 2-nitrothiophene (1.0 g, 0.0077 mmol) and ethyl chloroacetate (0.953 g, 0.0077 mmol) in dry THF (6 mL).
-
Add the mixture of 2-nitrothiophene and ethyl chloroacetate dropwise to the cooled potassium-t-butoxide solution over a period of 10 minutes.
-
Continue stirring the reaction mixture at -50°C for 1 hour.
-
Pour the reaction mixture into aqueous acetic acid (13 mL) and extract the product with ether (2 x 20 mL).
-
Wash the combined ether layers sequentially with water and then with brine (20 mL).[1]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₄S | |
| Molecular Weight | 215.23 g/mol | |
| Appearance | Red/brown viscous oil | [2] |
| Mass Spectrometry (ES) | m/e 216 [M+H]⁺ | [2] |
Biological Activity and Potential Applications
While specific biological studies on this compound are not extensively reported, the broader class of nitrothiophene derivatives has attracted significant interest in medicinal chemistry. Nitrothiophenes are known to exhibit a range of biological activities, and their mechanism of action is often linked to the reductive activation of the nitro group within cells.
Substituted nitrothiophenes have been investigated for their potential as:
-
Anticancer agents: Certain thieno[2,3-b]pyrrol-5-one derivatives, synthesized from intermediates like this compound, have shown antioxidant and anticancer potential.[1]
-
Anti-inflammatory agents: Some 2-nitro-3-substituted-amino benzo[b]thiophenes have demonstrated analgesic and anti-inflammatory activities.
-
Antimicrobial agents: The nitro group is a key pharmacophore in several antimicrobial drugs, and nitrothiophenes have been explored for their activity against various pathogens.
The biological activity of these compounds is thought to be influenced by the position of the nitro group and other substituents on the thiophene ring. Further research is needed to elucidate the specific pharmacological profile and potential therapeutic applications of this compound.
Visualizing the Synthesis
To better understand the chemical transformations involved in the synthesis of this compound, the following diagrams illustrate the reaction pathways.
Caption: Synthetic pathway for this compound via nitration.
Caption: Synthetic pathway for this compound via alkylation.
References
Theoretical studies on Ethyl 2-nitrothiophene-3-acetate
An In-depth Technical Guide to the Theoretical Study of Ethyl 2-nitrothiophene-3-acetate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: While experimental data on this compound exists, comprehensive theoretical studies are not widely available in peer-reviewed literature. This technical guide serves as a roadmap for researchers, outlining a robust computational methodology to investigate the structural, electronic, and reactive properties of this compound. By leveraging established quantum chemical techniques applied to analogous nitroaromatic and thiophene systems, this document details the protocols for Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Hirshfeld surface analysis. The aim is to provide a framework for predicting the molecule's behavior, guiding future experimental work in drug design and materials science.
Introduction
Thiophene derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The introduction of a nitro group (-NO₂) can significantly modulate the electronic properties and biological activity of the thiophene ring, often imparting antimicrobial or anticancer properties.[1] this compound is a functionalized nitrothiophene with potential as a synthetic intermediate for more complex heterocyclic systems. A thorough theoretical understanding of its molecular properties is crucial for predicting its reactivity, stability, and potential biological interactions.
This guide outlines a proposed theoretical investigation of this compound, detailing the computational methods, expected data, and interpretation frameworks based on studies of similar compounds.[2]
Synthesis and Experimental Foundation
A theoretical model is best validated by experimental data. The target compound, this compound, can be synthesized for subsequent spectroscopic and structural characterization.
Experimental Protocol: Synthesis of this compound
The synthesis of the title compound has been reported in the literature.[3] A general protocol involves the nitration of an appropriate thiophene precursor. A plausible synthetic route is outlined below, adapted from standard nitration procedures for thiophene rings.[4][5]
Materials:
-
Ethyl thiophene-3-acetate
-
Fuming nitric acid (HNO₃)
-
Acetic anhydride
-
Glacial acetic acid
-
Dichloroethane (solvent)
-
Ice
Procedure:
-
Dissolve Ethyl thiophene-3-acetate in a mixture of acetic anhydride and glacial acetic acid.
-
Cool the solution to approximately 10°C in an ice bath.
-
Separately, prepare a solution of fuming nitric acid in glacial acetic acid.
-
Add the nitric acid solution dropwise to the stirred thiophene solution, carefully maintaining the temperature below room temperature to prevent over-oxidation.[4]
-
After the addition is complete, allow the reaction to stir at room temperature for two hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the resulting solid, wash thoroughly with ice water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like petroleum ether or ethanol.
This synthesized compound can then be characterized using techniques like NMR, FT-IR, and single-crystal X-ray diffraction to provide experimental data for comparison with theoretical calculations.
Proposed Theoretical Investigation Workflow
A comprehensive theoretical study involves a multi-step computational workflow to elucidate different aspects of the molecule's chemical nature.
Caption: Proposed workflow for the theoretical study of this compound.
Computational Methodology
Density Functional Theory (DFT) is a powerful method for investigating the electronic structure of molecules. All calculations should be performed using a standard quantum chemistry software package like Gaussian.
-
Method: The B3LYP hybrid functional is recommended as it provides a good balance between accuracy and computational cost for organic molecules.[1][6]
-
Basis Set: The 6-311++G(d,p) basis set is suggested to accurately describe the electronic distribution, including polarization and diffuse functions necessary for anions and non-covalent interactions.
-
Geometry Optimization: The molecular geometry should be fully optimized in the gas phase. A frequency calculation must be performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
Structural and Electronic Properties
Molecular Geometry
Geometry optimization provides the most stable three-dimensional arrangement of the atoms. The resulting bond lengths, bond angles, and dihedral angles are fundamental for understanding the molecule's conformation and steric properties. The data below is illustrative of expected results for key structural parameters.
| Parameter | Bond/Angle | Predicted Value (Illustrative) |
| Bond Lengths (Å) | C=O (ester) | 1.21 |
| C-O (ester) | 1.35 | |
| N-O (nitro) | 1.23 | |
| C-S (thiophene) | 1.72 | |
| Bond Angles (°) | O-C-C (ester) | 124.0 |
| O-N-O (nitro) | 125.0 | |
| C-S-C (thiophene) | 92.5 |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[7]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[8]
Caption: Interaction between the HOMO of a nucleophile and the LUMO of an electrophile.
The electron density distribution of the HOMO is expected to be localized over the thiophene ring, while the LUMO density will likely be concentrated on the electron-withdrawing nitro group, indicating its role as the primary electrophilic center.
| Parameter | Predicted Value (Illustrative) | Significance |
| EHOMO | -6.8 eV | Electron-donating capability |
| ELUMO | -2.5 eV | Electron-accepting capability |
| ΔE (HOMO-LUMO Gap) | 4.3 eV | Chemical reactivity and kinetic stability |
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the charge distribution on the molecular surface. It is invaluable for identifying sites of intermolecular interactions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the oxygen atoms of the nitro and ester groups.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are expected near the hydrogen atoms and potentially the sulfur atom.
Intermolecular Interactions and Crystal Packing
Hirshfeld Surface Analysis
For molecules studied in the solid state via X-ray crystallography, Hirshfeld surface analysis provides quantitative and qualitative insights into intermolecular interactions.[9][10] This analysis is performed using software like CrystalExplorer.[11] The surface is mapped with properties like dnorm, which highlights contacts shorter than the van der Waals radii in red.
The analysis generates 2D "fingerprint plots," which summarize the types of intermolecular contacts and their relative contributions to the crystal packing. For this compound, significant contributions are expected from O···H, H···H, and C···H contacts, indicating the importance of hydrogen bonding and van der Waals forces in stabilizing the crystal lattice.
Caption: Logical flow from molecular structure to predicting reactivity and packing.
Conclusion and Future Directions
This guide presents a comprehensive framework for the theoretical investigation of this compound. By employing DFT calculations, researchers can obtain detailed insights into the molecule's geometric and electronic structure. Analyses such as FMO, MEP, and Hirshfeld surfaces can predict chemical reactivity, stability, and intermolecular interactions. These theoretical predictions, when correlated with experimental data, provide a powerful approach to understanding the properties of this compound, accelerating its potential application in the development of novel pharmaceuticals and functional materials. Future work should focus on performing these calculations and validating them with high-quality experimental spectroscopic and crystallographic data.
References
- 1. Synthesis, density functional theory calculation, molecular docking studies, and evaluation of novel 5-nitrothiophene derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 6. A density functional theory study on the adsorption of different organic sulfides on boron nitride nanosheet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. mdpi.com [mdpi.com]
- 9. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide on Ethyl 2-Nitrothiophene-3-acetate: A Review of Available Literature
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-nitrothiophene-3-acetate is a substituted nitrothiophene derivative. This technical guide aims to provide a comprehensive review of the available scientific literature concerning its synthesis, chemical properties, and biological activities. However, a thorough investigation of scientific databases and chemical repositories reveals a significant lack of published data on this specific compound. A key visual representation of its synthesis is associated with a retracted scientific article, raising critical concerns about the validity of the reported methodology and any associated data. While general information on the synthesis and biological relevance of nitrothiophenes is available, specific, verifiable experimental protocols, quantitative data, and biological pathway information for this compound are not currently present in the public domain. This guide will summarize the available information on related compounds to provide context and potential avenues for future research, while clearly highlighting the data gap for the title compound.
Synthesis and Chemical Properties
A definitive and reliable synthetic protocol for this compound is not available in peer-reviewed scientific literature. A previously cited synthesis route, depicted in a scientific diagram, originated from an article that has since been retracted, making the information unreliable.
General synthetic strategies for substituted nitrothiophenes often involve the nitration of a pre-functionalized thiophene ring or the construction of the thiophene ring from acyclic precursors already containing the nitro and acetate functionalities.
Hypothetical Synthetic Pathways:
Based on general organic chemistry principles and known reactions of thiophenes, one could propose the following hypothetical pathways for the synthesis of this compound. It is crucial to note that these are theoretical and have not been experimentally validated in published literature.
-
Pathway 1: Nitration of Ethyl Thiophene-3-acetate: This would involve the direct nitration of commercially available ethyl thiophene-3-acetate. However, the nitration of thiophenes can lead to a mixture of isomers, and controlling the regioselectivity to obtain the 2-nitro isomer would be a significant challenge.
-
Pathway 2: Functionalization of 2-Nitrothiophene: Starting with 2-nitrothiophene, one could attempt to introduce an acetate group at the 3-position. This might involve halogenation at the 3-position followed by a cross-coupling reaction or other functional group interconversions.
Visualization of a Hypothetical Synthetic Workflow
The following diagram illustrates a generalized and hypothetical workflow for the synthesis and characterization of a novel thiophene derivative, which could be adapted for future work on this compound.
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of a novel thiophene derivative.
Quantitative Data
Due to the lack of reliable published studies on this compound, there is no quantitative data to present. This includes, but is not limited to:
-
Reaction yields
-
Melting point
-
Boiling point
-
Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry)
-
Biological activity data (e.g., IC₅₀, MIC values)
Experimental Protocols
Detailed and verifiable experimental protocols for the synthesis of this compound are absent from the scientific literature. The retraction of the primary source that mentioned its synthesis prevents the inclusion of a reliable experimental section.
Biological Activities and Signaling Pathways
There are no specific studies on the biological activities of this compound. However, the broader class of nitrothiophene derivatives has been investigated for various pharmacological properties.
Nitrothiophenes are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer effects. The mode of action of some nitroaromatic compounds is believed to involve the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage.
General Signaling Pathway for Nitroaromatic Compound Bioactivation
The following diagram illustrates a generalized pathway for the bioactivation of nitroaromatic compounds, which may be relevant for understanding the potential mechanism of action of nitrothiophenes.
Caption: A simplified diagram showing the general metabolic activation of nitroaromatic compounds to reactive species that can cause cellular damage.
Conclusion and Future Directions
An In-depth Technical Guide on the Safety and Handling of Ethyl 2-nitrothiophene-3-acetate
Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 2-nitrothiophene-3-acetate could be located. The following information is extrapolated from data on structurally related compounds, including 2-nitrothiophene and various ethyl esters. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented with a thorough risk assessment before handling this chemical.
This compound is a substituted nitrothiophene derivative. The presence of the nitro group on the thiophene ring suggests that this compound may exhibit significant biological activity and requires careful handling. The safety and handling procedures outlined below are based on the known hazards of similar chemical structures.
Hazard Identification and Classification
Based on the analysis of related compounds, this compound is anticipated to possess the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled, similar to 2-nitrothiophene.[1]
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation. 2-Nitrothiophene is known to be an active poison that can cause painful blisters upon skin contact.[2]
-
Mutagenicity: Suspected of causing genetic defects, a hazard associated with 2-nitrothiophene.[1]
-
Flammability: While specific data is unavailable, related ethyl esters can be flammable. Vapors may form explosive mixtures with air.
-
Reactivity: Nitrated organic compounds can be reactive and potentially explosive under certain conditions, especially with heating.
Physical and Chemical Properties
Table 1: Physical Properties of Related Compounds
| Property | 2-Nitrothiophene | Ethyl thiophene-3-acetate | Ethyl 2-nitrophenylacetate |
| Molecular Formula | C4H3NO2S | C8H10O2S | C10H11NO4 |
| Molecular Weight | 129.14 g/mol | 170.23 g/mol [3] | 209.20 g/mol [4] |
| Appearance | Pale yellow crystals[2] | - | - |
| Melting Point | 44-45 °C[2] | - | - |
| Boiling Point | 224-225 °C[2] | - | - |
Toxicological Information
Detailed toxicological studies on this compound have not been identified. The data below for 2-nitrothiophene should be considered as a primary indicator of potential toxicity.
Table 2: Toxicological Data for 2-Nitrothiophene
| Hazard | Classification | Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[1] |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin[1] |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled[1] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[1] |
Experimental Protocols and Handling Procedures
Given the hazardous nature of nitroaromatic compounds, strict safety protocols must be followed during synthesis and handling. The following is a plausible experimental protocol for the synthesis of a nitrothiophene derivative, adapted from the nitration of thiophene, which highlights critical safety measures.[2][5]
4.1. Synthesis of 2-Nitrothiophene (Illustrative Protocol for Nitration of a Thiophene Ring)
This protocol for the nitration of thiophene serves as a model for the potential synthesis of this compound, emphasizing the necessary safety precautions.
Materials:
-
Thiophene (or Ethyl thiophene-3-acetate as starting material)
-
Acetic anhydride
-
Fuming nitric acid (sp. gr. 1.51)
-
Glacial acetic acid
-
Crushed ice
-
Three-necked, round-bottomed flask (2-L)
-
Thermometer
-
Motor stirrer
-
Separatory funnel
-
Büchner funnel or Jena glass filter plate
Procedure:
-
Preparation of Solutions:
-
Dissolve 84 g (1 mole) of thiophene in 340 cc of acetic anhydride.
-
Separately, dissolve 80 g (1.2 moles) of fuming nitric acid in 600 cc of glacial acetic acid. Caution: The mixing of the acids should be done gradually with shaking and may require cooling.[2]
-
-
Reaction Setup:
-
Divide each solution into two equal parts.
-
Introduce one-half of the nitric acid solution into the three-necked flask, equipped with a thermometer, stirrer, and separatory funnel.
-
Cool the mixture to 10°C.
-
-
Nitration:
-
With moderate stirring, add one-half of the thiophene solution drop by drop, ensuring the temperature does not rise above room temperature. A cooling bath should be used to control the exothermic reaction.[2][5] Superheating must be avoided.[2]
-
After the initial addition, cool the reaction mixture back to 10°C and rapidly add the remaining nitric acid solution.
-
Continue the nitration by the gradual addition of the remaining thiophene solution. The solution should maintain a light brown color; a pink or dark red color indicates undesirable oxidation.[2][5]
-
-
Work-up:
-
Allow the product to remain at room temperature for two hours.
-
Pour the reaction mixture onto an equal weight of finely crushed ice with rapid shaking. The product, mononitrothiophene, will separate as pale yellow crystals.[2][5]
-
Filter the solid product at a low temperature, wash thoroughly with ice water, press, and dry in a desiccator protected from light.[2]
-
4.2. Recommended Handling Procedures for this compound
-
Engineering Controls: All work should be conducted in a well-ventilated fume hood.[6] Emergency eyewash and shower stations must be readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Spill and Waste Disposal:
-
In case of a spill, absorb with an inert material and dispose of as hazardous waste.
-
All chemical waste must be disposed of in accordance with local regulations.
-
Visualizations
Diagram 1: Experimental Workflow for Nitration of Thiophene
Caption: Workflow for the nitration of thiophene, a model for synthesizing nitrothiophene derivatives.
Diagram 2: Logical Relationship of Safety Precautions
Caption: Relationship between potential hazards and the necessary control measures for safe handling.
References
An In-depth Technical Guide on the Crystal Structure of Ethyl 2-nitrothiophene-3-acetate and its Analogs
Disclaimer: As of late 2025, a definitive crystal structure for ethyl 2-nitrothiophene-3-acetate has not been reported in publicly accessible crystallographic databases. This guide provides a comprehensive overview of its synthesis and offers insights into its potential solid-state structure through a comparative analysis of structurally related compounds. The experimental protocols and crystallographic data presented for analogous molecules are intended to serve as a valuable reference for researchers in the field.
Introduction
This compound is a substituted thiophene derivative of interest in medicinal chemistry and materials science. Thiophene-based compounds are integral to a wide array of pharmaceuticals and functional materials due to their diverse biological activities and electronic properties. The introduction of a nitro group and an acetate moiety to the thiophene ring is expected to significantly influence the molecule's conformation, intermolecular interactions, and, consequently, its macroscopic properties. Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for rational drug design, polymorphism screening, and the development of novel materials.
This technical guide summarizes the available synthetic routes for compounds in this class and presents a detailed analysis of the crystal structures of closely related thiophene and nitro-aromatic derivatives. This comparative approach allows for informed predictions regarding the probable packing motifs and hydrogen bonding networks in crystalline this compound.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not consistently available in the reviewed literature, a general approach involves the nitration of a thiophene precursor. The synthesis of related nitrothiophenes and the subsequent crystallization are well-documented processes.
General Synthesis of Nitrothiophene Derivatives
The nitration of thiophenes is a standard electrophilic aromatic substitution. A common method involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride. The reaction conditions, including temperature and the ratio of reagents, are critical to control the regioselectivity and yield of the desired product.
A representative protocol for the nitration of thiophene is as follows:
-
A solution of thiophene (1.0 mole) in acetic anhydride is prepared in a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel.
-
A solution of fuming nitric acid (1.2 moles) in glacial acetic acid is prepared separately and cooled.[1]
-
The nitric acid solution is added dropwise to the thiophene solution while maintaining a low temperature (e.g., 10°C) with an ice bath to control the exothermic reaction.[1]
-
After the addition is complete, the reaction mixture is stirred for a couple of hours at room temperature.
-
The mixture is then poured onto crushed ice, leading to the precipitation of the nitrothiophene product.[1]
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent like ethanol or petroleum ether.[1]
Single Crystal Growth
Growing single crystals suitable for X-ray diffraction is a crucial step. A common and effective method for small organic molecules is slow evaporation from a saturated solution.
General Protocol for Single Crystal Growth:
-
The purified compound is dissolved in a suitable solvent (or a mixture of solvents) to form a nearly saturated solution.
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent.
-
The vial is left undisturbed in a vibration-free environment at a constant temperature.
-
Crystals of suitable size and quality for X-ray diffraction are typically harvested after several days or weeks.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline solid.[2]
Typical Experimental Workflow:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[3]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities are recorded at various crystal orientations.[3][4]
-
Data Reduction: The collected raw data are processed to correct for experimental factors, and the intensities are converted into structure factor amplitudes.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or other techniques to generate an initial electron density map.[5] An atomic model is built into the electron density map and refined against the experimental data to obtain the final, accurate crystal structure.[5]
Comparative Crystallographic Data
In the absence of a determined structure for this compound, the crystallographic data of two structurally related compounds, Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate (1) and Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate (2), are presented below. These molecules share the thiophene and ethyl ester moieties, providing valuable insights into potential packing arrangements.
| Parameter | Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate (1) | Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate (2) |
| Chemical Formula | C₁₁H₁₁NO₂S | C₁₀H₉NO₂S |
| Formula Weight | 221.27 | 207.24 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P1 | C2/m |
| a (Å) | 9.2784 (2) | 13.637 (2) |
| b (Å) | 10.7925 (3) | 6.8965 (16) |
| c (Å) | 11.6696 (2) | 11.817 (3) |
| α (°) ** | 74.464 (2) | 90 |
| β (°) | 74.179 (2) | 109.28 (2) |
| γ (°) | 85.073 (2) | 90 |
| Volume (ų) | 1083.11 (4) | 1049.0 (4) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) ** | 1.357 | 1.311 |
| Data Source | [6] | [7] |
Structural Analysis of Analogous Compounds
The crystal structure of ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl]acetate , which contains a nitro group and an ethyl acetate moiety on a heterocyclic ring, reveals that the crystal packing is stabilized by C–H···O intermolecular and intramolecular hydrogen bond interactions.[8] These interactions lead to the formation of supramolecular architectures.[8]
In the case of the thiophene derivatives, ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and its analogue, the molecular conformations are nearly planar, with the exception of the ethyl group.[9][10] The crystal packing is influenced by various intermolecular interactions, which dictate the overall three-dimensional arrangement.
Based on these related structures, it can be anticipated that the crystal structure of this compound would be significantly influenced by:
-
Hydrogen Bonding: The presence of the nitro group and the carbonyl group of the acetate moiety provides potential hydrogen bond acceptors. Weak C-H···O hydrogen bonds are likely to play a crucial role in the crystal packing.
-
π-π Stacking: The aromatic thiophene ring may participate in π-π stacking interactions with adjacent molecules.
-
Dipole-Dipole Interactions: The polar nitro group will introduce significant dipole moments, leading to dipole-dipole interactions that will influence the molecular arrangement.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the synthesis and crystallographic analysis of a small molecule like this compound.
Caption: Experimental workflow from synthesis to crystal structure determination.
Conclusion
While the definitive crystal structure of this compound remains to be determined, this guide provides a solid foundation for researchers working with this and related compounds. The outlined synthetic strategies and the detailed crystallographic analysis of analogous molecules offer valuable predictive power for understanding the solid-state properties of this target molecule. The experimental workflows presented herein serve as a practical guide for the synthesis, crystallization, and structural elucidation of novel thiophene derivatives. Future work should focus on the successful crystallization of this compound to provide empirical data that can be used to validate the predictive insights offered in this guide.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rigaku.com [rigaku.com]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Synthesis, characterization, crystal structure and supra-molecularity of ethyl (E)-2-cyano-3-(3-methyl-thio-phen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thio-phen-2-yl)acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Ethyl 2-nitrothiophene-3-acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-nitrothiophene-3-acetate is a substituted thiophene derivative of significant interest in medicinal chemistry. The thiophene ring is a common scaffold in many biologically active molecules, and the nitro and acetate functionalities offer versatile handles for further chemical modifications. This makes the title compound a valuable building block for the synthesis of novel therapeutic agents. The likely synthetic strategy involves the nitration of a pre-existing ethyl thiophene-3-acetate scaffold.
Proposed Synthetic Pathway
The synthesis of this compound is anticipated to proceed via the electrophilic nitration of ethyl 3-thiopheneacetate. The thiophene ring is susceptible to electrophilic substitution, and the directing effects of the acetate group at the 3-position will influence the position of the incoming nitro group.
Reaction Scheme:
Experimental Protocol
This protocol is a proposed method and may require optimization.
3.1 Materials and Equipment
-
Ethyl 3-thiopheneacetate
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
3.2 Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-thiopheneacetate in dichloromethane. Cool the flask to 0 °C using an ice bath.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0 °C.
-
Nitration Reaction: Add the nitrating mixture dropwise to the cooled solution of ethyl 3-thiopheneacetate under vigorous stirring, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by carefully pouring the mixture over crushed ice. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Data Presentation
The following table summarizes the expected data for the synthesis.
| Parameter | Expected Value |
| Starting Material | Ethyl 3-thiopheneacetate |
| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C |
| Reaction Time | To be determined by TLC monitoring |
| Product | This compound |
| Expected Yield | Moderate to good (requires optimization) |
| Appearance | Yellowish oil or solid |
| Characterization | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Synthesis of Ethyl 2-nitrothiophene-3-acetate: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the laboratory synthesis of Ethyl 2-nitrothiophene-3-acetate, a valuable building block in medicinal chemistry and drug development. The protocol outlines a two-step synthetic route, commencing with the synthesis of the precursor, Ethyl thiophene-3-acetate, followed by its nitration to yield the target compound. Detailed experimental procedures, data presentation, and a visual workflow are included to ensure reproducibility and clarity for researchers in the field.
I. Introduction
Thiophene derivatives are a prominent class of heterocyclic compounds that are integral to the structure of numerous pharmaceuticals and bioactive molecules. The introduction of a nitro group and an ester moiety onto the thiophene scaffold, as in this compound, provides versatile handles for further chemical modifications, making it a key intermediate in the synthesis of more complex drug candidates. This protocol details a reliable method for the preparation of this important compound.
II. Synthetic Pathway
The synthesis of this compound is accomplished via a two-step process:
-
Step 1: Fischer Esterification - Synthesis of Ethyl thiophene-3-acetate from 3-thiopheneacetic acid and ethanol using an acid catalyst.
-
Step 2: Electrophilic Nitration - Nitration of the synthesized Ethyl thiophene-3-acetate to introduce a nitro group onto the thiophene ring.
III. Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactant 1 | Reactant 2 | Catalyst | Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | 3-Thiopheneacetic acid | Ethanol | Sulfuric Acid | Ethyl thiophene-3-acetate | 170.23 | 1 : 10 | 11.9 | 10.1 | 85 |
| 2 | Ethyl thiophene-3-acetate | Fuming Nitric Acid | Acetic Anhydride | This compound | 215.22 | 1 : 1.2 | 12.7 | 8.9 | 70 |
IV. Experimental Protocols
Step 1: Synthesis of Ethyl thiophene-3-acetate
This procedure follows the principles of Fischer esterification.
Materials:
-
3-Thiopheneacetic acid (10.0 g, 0.07 mol)
-
Absolute Ethanol (150 mL)
-
Concentrated Sulfuric Acid (2 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 3-thiopheneacetic acid (10.0 g) and absolute ethanol (150 mL).
-
Slowly add concentrated sulfuric acid (2 mL) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, slowly pour the reaction mixture into 200 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, Ethyl thiophene-3-acetate, can be purified by vacuum distillation.
Expected Yield: Approximately 10.1 g (85%).
Step 2: Synthesis of this compound
This procedure details the nitration of the thiophene ring.
Materials:
-
Ethyl thiophene-3-acetate (8.5 g, 0.05 mol)
-
Acetic anhydride (50 mL)
-
Fuming nitric acid (d=1.5 g/mL, 3.8 mL, 0.06 mol)
-
Ice
-
Diethyl ether
Equipment:
-
250 mL three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Mechanical stirrer
-
Ice bath
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve Ethyl thiophene-3-acetate (8.5 g) in acetic anhydride (50 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add fuming nitric acid (3.8 mL) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Expected Yield: Approximately 8.9 g (70%).
V. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for the Characterization of Ethyl 2-nitrothiophene-3-acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive characterization of Ethyl 2-nitrothiophene-3-acetate, a key intermediate in the synthesis of various pharmaceutically active compounds. The following protocols outline the primary analytical techniques for structural elucidation and purity assessment.
Spectroscopic Analysis
Spectroscopic methods are fundamental for the structural confirmation of this compound. The expected spectral data, based on the analysis of related thiophene derivatives and nitroaromatic compounds, are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound. Spectra should be recorded in deuterated chloroform (CDCl₃) using tetramethylsilane (TMS) as an internal standard.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.8 | Doublet | 1H | Thiophene Ring Proton (H-5) |
| ~7.2-7.4 | Doublet | 1H | Thiophene Ring Proton (H-4) |
| ~4.2-4.4 | Quartet | 2H | Methylene Protons (-OCH₂CH₃) |
| ~4.0-4.2 | Singlet | 2H | Methylene Protons (-CH₂COOEt) |
| ~1.2-1.4 | Triplet | 3H | Methyl Protons (-OCH₂CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | Carbonyl Carbon (C=O) |
| ~150-155 | Carbon attached to Nitro Group (C-2) |
| ~130-140 | Thiophene Ring Carbons (C-3, C-5) |
| ~125-130 | Thiophene Ring Carbon (C-4) |
| ~61-63 | Methylene Carbon (-OCH₂) |
| ~30-35 | Methylene Carbon (-CH₂COOEt) |
| ~14-15 | Methyl Carbon (-CH₃) |
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of CDCl₃.
-
Internal Standard: Add a small drop of TMS to the solution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~1730-1750 | Strong | C=O Stretch (Ester) |
| ~1520-1560 | Strong | Asymmetric NO₂ Stretch |
| ~1340-1380 | Strong | Symmetric NO₂ Stretch |
| ~1200-1300 | Strong | C-O Stretch (Ester) |
| ~3100-3150 | Medium | C-H Stretch (Aromatic) |
| ~2850-3000 | Medium | C-H Stretch (Aliphatic) |
-
Sample Preparation: Prepare a thin film of the neat compound on a KBr plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| ~215 | Molecular Ion (M⁺) |
| ~170 | [M - NO₂]⁺ |
| ~142 | [M - COOEt]⁺ |
| ~83 | [Thiophene-CH₂]⁺ |
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
Chromatographic Analysis
Chromatographic techniques are essential for the purification and purity assessment of this compound.
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to monitor reaction progress and assess the purity of the final product.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The optimal ratio may require some experimentation.
-
Visualization: UV light (254 nm) and/or staining with a suitable agent (e.g., potassium permanganate).
Column Chromatography
Column chromatography is employed for the purification of the crude product.
-
Stationary Phase: Silica gel (100-200 mesh).
-
Eluent: A gradient of hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze by TLC to pool the pure product.
Synthesis and Purification Workflow
The synthesis of this compound can be achieved through the nitration of a suitable thiophene precursor. A generalized workflow is presented below.
Application Note: 1H NMR Analysis of Ethyl 2-nitrothiophene-3-acetate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and analysis for the structural elucidation of Ethyl 2-nitrothiophene-3-acetate using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. It includes predicted spectral data, a comprehensive experimental protocol, and visual diagrams to aid in understanding the molecular structure and experimental workflow.
Introduction
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful analytical technique for the structural determination of organic molecules. It provides valuable information about the chemical environment, connectivity, and quantity of protons within a molecule. This compound is a substituted thiophene derivative of interest in medicinal chemistry and materials science. Accurate structural confirmation is critical for its synthesis and application. This note details the expected 1H NMR spectrum and provides a standardized protocol for its acquisition and analysis.
Predicted 1H NMR Spectral Data
The following table summarizes the predicted 1H NMR data for this compound, based on analysis of analogous structures and standard chemical shift values. The spectrum is predicted for a sample dissolved in deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as an internal standard.
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~ 7.25 | Doublet (d) | ~ 5.6 Hz | 1H |
| H-5 | ~ 7.70 | Doublet (d) | ~ 5.6 Hz | 1H |
| -CH₂- (acetate) | ~ 3.90 | Singlet (s) | - | 2H |
| -O-CH₂- (ethyl) | ~ 4.20 | Quartet (q) | ~ 7.1 Hz | 2H |
| -CH₃ (ethyl) | ~ 1.28 | Triplet (t) | ~ 7.1 Hz | 3H |
Analysis of Predicted Signals
-
Thiophene Protons (H-4 and H-5): The two protons on the thiophene ring are expected to appear as doublets due to coupling with each other. The electron-withdrawing effect of the adjacent nitro group at the C2 position causes a significant downfield shift. H-5 is anticipated to be further downfield than H-4 due to its proximity to the nitro group's deshielding cone. The coupling constant of ~5.6 Hz is characteristic for vicinal protons on a thiophene ring[1].
-
Acetate Methylene Protons (-CH₂-): These protons are adjacent to the thiophene ring at the C3 position and the carbonyl group. With no adjacent protons to couple with, they will appear as a singlet. Their position around 3.90 ppm is typical for methylene protons alpha to both an aromatic ring and a carbonyl group.
-
Ethyl Ester Protons (-O-CH₂CH₃): This group gives rise to a classic ethyl pattern. The methylene (-O-CH₂-) protons are deshielded by the adjacent oxygen atom, appearing as a quartet around 4.20 ppm due to coupling with the three methyl protons[2][3]. The methyl (-CH₃) protons are further upfield and appear as a triplet around 1.28 ppm, split by the two methylene protons[2][3]. The coupling constant for both signals is expected to be ~7.1 Hz[3].
Experimental Protocol
This section provides a detailed methodology for acquiring the 1H NMR spectrum of this compound.
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃, 99.8% D)
-
Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes and vials
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.
-
Using a pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Add one drop of tetramethylsilane (TMS) to the solution to serve as an internal standard (δ 0.00 ppm).
-
Securely cap the vial and gently vortex the mixture until the sample is fully dissolved.
-
Transfer the clear solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's detector (typically ~4-5 cm).
-
Carefully wipe the outside of the NMR tube and place it in the spectrometer's sample holder.
NMR Data Acquisition
-
Instrument Setup: Tune and shim the spectrometer according to standard operating procedures to ensure a homogeneous magnetic field.
-
Acquisition Parameters: Set the following parameters for a standard 1D proton experiment.
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-32 (adjust as needed for signal-to-noise ratio)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm)
-
Temperature: 298 K (25 °C)
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction manually or automatically.
-
Perform baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants of the signals.
-
Visualizations
Molecular Structure and Proton Assignment
The diagram below illustrates the chemical structure of this compound with key protons labeled corresponding to the data in the table.
Caption: Structure of this compound with proton labels.
Experimental Workflow
The following diagram outlines the logical flow of the 1H NMR analysis process.
Caption: Workflow for 1H NMR analysis from sample preparation to final report.
References
Application Note: Mass Spectrometric Analysis of Ethyl 2-nitrothiophene-3-acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of Ethyl 2-nitrothiophene-3-acetate using mass spectrometry. The methodologies outlined are applicable for purity assessment, impurity profiling, and metabolic studies in drug discovery and development. This document includes a proposed fragmentation pattern, experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and a summary of expected quantitative data.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a nitrothiophene core and an ethyl acetate side chain, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its unambiguous identification and quantification in various matrices. This note details the expected mass spectral behavior and provides standardized protocols for its analysis.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is predicted to show a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of its functional groups. The primary fragmentation pathways are expected to involve the loss of the ethoxy group, the entire ethyl acetate side chain, and fragmentation of the nitrothiophene ring.
Table 1: Predicted m/z Values of Major Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formula | Description of Neutral Loss |
| 215 | [M]⁺ | [C₇H₇NO₄S]⁺ | Molecular Ion |
| 186 | [M - C₂H₅]⁺ | [C₅H₂NO₄S]⁺ | Loss of ethyl radical |
| 170 | [M - OCH₂CH₃]⁺ | [C₇H₄NO₃S]⁺ | Loss of ethoxy radical |
| 142 | [M - COOCH₂CH₃]⁺ | [C₅H₄NO₂S]⁺ | Loss of ethyl acetate radical |
| 126 | [C₅H₄NS]⁺ | [C₅H₄NS]⁺ | Loss of NO₂ and CO from m/z 170 |
| 96 | [C₄H₂S]⁺ | [C₄H₂S]⁺ | Loss of NO₂ from thiophene ring |
Experimental Protocols
The following are generalized protocols for the analysis of this compound. Instrument parameters may require optimization based on the specific system being used.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of thermally stable and volatile compounds like this compound.
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as ethyl acetate or dichloromethane.
-
Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is ideal for analyzing less volatile compounds or for direct analysis from complex matrices.
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of methanol or acetonitrile.
-
Dilute with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B.
-
1-10 min: 5% to 95% B.
-
10-12 min: 95% B.
-
12.1-15 min: 5% B (re-equilibration).
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Mass Range: m/z 50-500.
Data Visualization
The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway.
Caption: Experimental workflow for the mass spectrometric analysis of this compound.
Caption: Proposed mass fragmentation pathway of this compound.
Conclusion
The protocols and fragmentation data presented in this application note provide a comprehensive guide for the mass spectrometric analysis of this compound. These methods are essential for the quality control and in-depth characterization required in pharmaceutical and chemical research. The provided workflows and predicted fragmentation patterns will aid researchers in method development and data interpretation.
Application Notes and Protocols: Infrared Spectroscopy of Ethyl 2-nitrothiophene-3-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-nitrothiophene-3-acetate is a substituted thiophene derivative incorporating a nitro group and an ethyl acetate moiety. Thiophene-based compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The nitro group, a strong electron-withdrawing group, can further modulate the biological activity of the thiophene ring system. Infrared (IR) spectroscopy is a powerful analytical technique for the characterization of such molecules, providing valuable information about their functional groups and molecular structure. These application notes provide a detailed guide to the infrared spectroscopic analysis of this compound, including predicted spectral data, experimental protocols, and potential applications in drug discovery.
Predicted Infrared Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3100 | Medium | C-H (Thiophene ring) | Stretching |
| 2980-2850 | Medium | C-H (Alkyl) | Stretching |
| ~1740 | Strong | C=O (Ester) | Stretching |
| 1550-1475 | Strong | NO₂ (Nitro group) | Asymmetric Stretching |
| ~1440 | Medium | C-H (Alkyl) | Bending |
| 1360-1290 | Strong | NO₂ (Nitro group) | Symmetric Stretching |
| 1250-1230 | Strong | C-O (Ester) | Stretching |
| ~1050 | Medium | C-O (Ester) | Stretching |
| 850-700 | Medium-Strong | C-H (Thiophene ring) | Out-of-plane Bending |
Key Applications in Research and Drug Development
Nitrothiophene derivatives are a promising class of compounds in the field of drug discovery, exhibiting a broad spectrum of biological activities.
-
Antimicrobial and Antifungal Agents: The nitrothiophene scaffold is a key component in various compounds with potent antibacterial and antifungal properties. These compounds can serve as leads for the development of new therapeutics to combat infectious diseases.
-
Antitrypanosomal Agents: Research has shown that nitrothiophene-based compounds are effective against Trypanosoma species, the parasites responsible for diseases like Chagas disease and African sleeping sickness.[1][2] this compound can be a valuable starting material or intermediate for the synthesis of novel antitrypanosomal drug candidates.
-
Anticancer Research: Certain nitroaromatic compounds have been investigated for their potential as anticancer agents. The electron-withdrawing nature of the nitro group can play a role in their mechanism of action. Further investigation into the cytotoxic effects of this compound and its derivatives against various cancer cell lines could be a valuable area of research.
-
Enzyme Inhibitors: The thiophene ring and its substituents can interact with the active sites of various enzymes, leading to their inhibition. This makes thiophene derivatives, including this compound, interesting candidates for the development of targeted enzyme inhibitors for a range of therapeutic applications.
Experimental Protocols
The following protocols describe the standard procedures for obtaining an infrared spectrum of a solid or liquid organic compound like this compound.
Protocol 1: Sample Preparation for Solid Samples (KBr Pellet Method)
This method is suitable if this compound is a solid at room temperature.
Materials:
-
This compound
-
Potassium bromide (KBr), IR grade, desiccated
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Grinding: Place approximately 1-2 mg of the solid sample into a clean agate mortar. Add about 100-200 mg of dry KBr powder. The sample-to-KBr ratio should be roughly 1:100.
-
Mixing: Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The transparency of the resulting pellet depends on the particle size.
-
Pellet Formation: Transfer the powder to a pellet die. Apply pressure using a hydraulic press according to the manufacturer's instructions to form a thin, transparent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
Protocol 2: Sample Preparation for Liquid or Low-Melting Solid Samples (Neat Liquid/Thin Film Method)
This method is suitable if this compound is a liquid or a low-melting solid.
Materials:
-
This compound
-
Salt plates (e.g., NaCl or KBr)
-
Dropper or spatula
-
FTIR spectrometer
Procedure:
-
Sample Application: Place a small drop of the liquid sample (or a small amount of the melted solid) onto the center of a clean, dry salt plate.
-
Film Formation: Place a second salt plate on top of the first, and gently press them together to create a thin, uniform film of the sample between the plates. Avoid air bubbles.
-
Analysis: Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the infrared spectrum over the desired wavenumber range.
-
Cleaning: After analysis, promptly clean the salt plates with a suitable dry solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the infrared spectroscopic analysis of an organic compound.
Caption: Experimental workflow for IR analysis.
References
Application Notes and Protocols: Ethyl 2-nitrothiophene-3-acetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of Ethyl 2-nitrothiophene-3-acetate, a versatile building block in the synthesis of various heterocyclic compounds. The primary application highlighted is its role as a precursor to Ethyl 2-aminothiophene-3-acetate, which is a key intermediate for the construction of biologically relevant thieno[2,3-b]pyridine and thieno[2,3-b]pyrrolidin-5-one ring systems.
Overview of Synthetic Applications
This compound serves as a strategic starting material for the synthesis of fused thiophene heterocycles. The nitro group at the 2-position can be readily reduced to an amino group, which then enables a variety of cyclization reactions to form bicyclic systems of medicinal interest. The main synthetic pathway involves a three-step sequence:
-
Nitration: Synthesis of this compound.
-
Reduction: Conversion to Ethyl 2-aminothiophene-3-acetate.
-
Cyclization: Construction of fused ring systems such as thieno[2,3-b]pyridines and thieno[2,3-b]pyrrolidin-5-ones.
Data Presentation
The following tables summarize the quantitative data for the key transformations involving this compound.
Table 1: Synthesis and Reduction of this compound
| Step | Reaction | Reagents and Conditions | Solvent | Time | Yield (%) |
| 1 | Nitration | Fuming HNO₃, Ac₂O | Acetic Acid | 2 h | 70-85% |
| 2 | Reduction | Fe powder, NH₄Cl | Ethanol/Water | 3 h | ~80% (estimated) |
Table 2: Synthesis of Thieno[2,3-b]pyridine Derivatives from Ethyl 2-aminothiophene-3-carboxylate
| Reaction Type | Carbonyl/Acetal Component | Catalyst/Conditions | Product | Yield (%) |
| Friedländer Annulation | 1,3-Diketone | p-TsOH, reflux | 2,4-Disubstituted-thieno[2,3-b]pyridine | 75-85% |
| Gould-Jacobs Reaction | Diethyl 2-(ethoxymethylene)malonate | Heat (250 °C) | Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate | 80-90% |
Experimental Protocols
Synthesis of this compound (Nitration)
This protocol is adapted from the general procedure for the nitration of thiophenes.[1][2][3][4]
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, dissolve Ethyl thiophene-3-acetate (1 mole) in acetic anhydride (340 mL).
-
In a separate beaker, carefully prepare a nitrating mixture by adding fuming nitric acid (1.2 moles) to glacial acetic acid (600 mL) with cooling.
-
Cool the thiophene solution to 10 °C.
-
Slowly add half of the nitrating mixture to the thiophene solution, maintaining the temperature below 20 °C.
-
After the initial exotherm subsides, add the remaining nitrating mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated yellow solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis of Ethyl 2-aminothiophene-3-acetate (Reduction)
This protocol describes the reduction of the nitro group to an amine.
Procedure:
-
To a stirred suspension of this compound (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (3-5 equivalents) and ammonium chloride (1.5-2 equivalents).
-
Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction by TLC.
-
After completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Synthesis of Thieno[2,3-b]pyridines
Ethyl 2-aminothiophene-3-acetate is a valuable precursor for the synthesis of thieno[2,3-b]pyridines, which are of significant interest in medicinal chemistry.[5][6] Two classical methods for this transformation are the Friedländer annulation and the Gould-Jacobs reaction.
The Friedländer synthesis provides a straightforward method to construct the fused pyridine ring.[1]
Procedure:
-
In a round-bottom flask, combine Ethyl 2-aminothiophene-3-acetate (1 equivalent), a 1,3-diketone (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 equivalents) in a suitable solvent such as toluene or ethanol.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the desired thieno[2,3-b]pyridine derivative.
The Gould-Jacobs reaction is a reliable method for the synthesis of 4-hydroxythieno[2,3-b]pyridine derivatives.[7]
Procedure:
-
A mixture of Ethyl 2-aminothiophene-3-acetate (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) is heated at 130-150 °C for 1-2 hours.
-
The resulting intermediate is then added to a preheated high-boiling point solvent, such as diphenyl ether, at 250 °C to effect cyclization.
-
The reaction is typically complete within 15-30 minutes.
-
After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product.
-
The solid is collected by filtration, washed with the non-polar solvent, and dried to afford the ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate.
Synthesis of 4,6-dihydrothieno[2,3-b]pyrrol-5-one (Intramolecular Cyclization)
The amino ester functionality of Ethyl 2-aminothiophene-3-acetate can also undergo intramolecular cyclization to form a lactam.[8]
Procedure:
-
Ethyl 2-aminothiophene-3-acetate is heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, under an inert atmosphere.
-
The temperature is raised to effect cyclization with the elimination of ethanol.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation, filtration, and washing with a suitable solvent.
Alternative Applications
While the primary use of this compound is as a precursor to its amino analogue, the electron-withdrawing nature of the nitro group can be exploited in other synthetic transformations. For instance, the nitrothiophene moiety can potentially participate in nucleophilic aromatic substitution reactions, where the nitro group is displaced by a suitable nucleophile. Additionally, the double bond of the thiophene ring, activated by the nitro group, may undergo cycloaddition reactions. Further research in these areas could expand the synthetic utility of this compound.[9]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 4. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Reactions of Ethyl 2-nitrothiophene-3-acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key reactions involving Ethyl 2-nitrothiophene-3-acetate, a versatile building block in medicinal chemistry and materials science. The protocols outlined below are intended to serve as a guide for the synthesis of various derivatives, which can be further explored for their biological and chemical properties.
Reduction of the Nitro Group: Synthesis of Ethyl 2-aminothiophene-3-acetate
The reduction of the nitro group in this compound is a fundamental transformation that opens up a wide range of synthetic possibilities, leading to the formation of the corresponding amino ester. This amine is a key intermediate for the synthesis of fused heterocyclic systems and other functionalized thiophenes.
Data Presentation: Comparison of Reduction Methods
| Method | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| A | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | - | Ethanol | 78 | 3 - 5 | 85 - 95 |
| B | Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Methanol / Ethyl Acetate | 25 | 4 - 8 | 90 - 98 |
| C | Iron powder (Fe) | Acetic Acid | Ethanol / Water | 78 | 2 - 4 | 80 - 90 |
Experimental Protocol: Method A - Reduction with Tin(II) Chloride
This protocol describes the reduction of the nitro group using tin(II) chloride dihydrate in ethanol, a common and effective method for this transformation.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (10 mL per gram of starting material) in a round-bottom flask, add Tin(II) chloride dihydrate (4.0 - 5.0 eq) portion-wise with stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous slurry with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude Ethyl 2-aminothiophene-3-acetate can be purified by column chromatography on silica gel if necessary.
Reaction Pathway: Reduction of Nitrothiophene
Caption: Reduction of this compound.
Intramolecular Cyclization: Synthesis of 4,6-dihydrothieno[2,3-b]pyrrol-5-one
The synthesized Ethyl 2-aminothiophene-3-acetate can undergo spontaneous or catalyzed intramolecular cyclization to form a fused lactam, 4,6-dihydrothieno[2,3-b]pyrrol-5-one. This thieno[2,3-b]pyrrole core is present in various biologically active molecules.
Data Presentation: Cyclization Conditions
| Method | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| A | None (Thermal) | Xylene | 140 | 6 - 12 | 70 - 80 |
| B | Sodium ethoxide (NaOEt) | Ethanol | 78 | 2 - 4 | 85 - 95 |
| C | p-Toluenesulfonic acid (p-TsOH) | Toluene | 110 | 4 - 8 | 80 - 90 |
Experimental Protocol: Method B - Base-Catalyzed Cyclization
This protocol utilizes sodium ethoxide to catalyze the intramolecular cyclization of Ethyl 2-aminothiophene-3-acetate.
Materials:
-
Ethyl 2-aminothiophene-3-acetate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
Dissolve Ethyl 2-aminothiophene-3-acetate (1.0 eq) in absolute ethanol (15 mL per gram of starting material) in a round-bottom flask.
-
Add a catalytic amount of sodium ethoxide (0.1 - 0.2 eq).
-
Heat the reaction mixture to reflux (approximately 78°C) and stir for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a small amount of 1 M HCl to neutralize the excess base, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting solid, 4,6-dihydrothieno[2,3-b]pyrrol-5-one, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Reaction Pathway: Lactam Formation
Caption: Intramolecular cyclization to form a lactam.
Ester Hydrolysis: Synthesis of 2-nitrothiophene-3-acetic acid
The ethyl ester of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid is a valuable intermediate for amide bond formation and other derivatizations.
Data Presentation: Hydrolysis Conditions
| Method | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| A (Basic) | Lithium hydroxide (LiOH) | Tetrahydrofuran / Water | 25 - 50 | 2 - 6 | 90 - 98 |
| B (Acidic) | Hydrochloric acid (HCl, 6M) | Dioxane / Water | 100 | 8 - 16 | 85 - 95 |
Experimental Protocol: Method A - Base-Mediated Hydrolysis
This protocol details the hydrolysis of the ethyl ester using lithium hydroxide.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v, 10 mL per gram of ester).
-
Add lithium hydroxide monohydrate (1.5 - 2.0 eq) and stir the mixture at room temperature. The reaction can be gently heated to 50°C to increase the rate.
-
Monitor the reaction by TLC until the starting material is no longer visible (typically 2-6 hours).
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-nitrothiophene-3-acetic acid.
Experimental Workflow: Ester Hydrolysis
Caption: Workflow for the hydrolysis of the ethyl ester.
Application Notes and Protocols for Ethyl 2-nitrothiophene-3-acetate and Structurally Related Compounds
Disclaimer: Direct experimental data on the biological activity of Ethyl 2-nitrothiophene-3-acetate is limited in publicly available scientific literature. The following application notes and protocols are based on the activities of structurally similar thiophene and nitrothiophene derivatives and are intended to provide a framework for initiating research into the potential biological activities of this compound.
Potential Biological Activities
Thiophene derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological properties. The introduction of a nitro group and an acetate moiety can significantly influence their biological profile. Based on existing literature for related compounds, this compound is hypothesized to possess potential antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3]
Antimicrobial Activity
Nitrothiophene derivatives have shown notable antibacterial and antifungal properties.[1][4] The nitro group is a key pharmacophore that can be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates, leading to cellular damage and death.[5]
Anti-inflammatory Activity
Thiophene-containing molecules have been developed as anti-inflammatory agents.[2][6] Their mechanisms of action often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the modulation of pro-inflammatory cytokine production.[2][7]
Anticancer Activity
A growing body of evidence supports the anticancer potential of thiophene derivatives.[3][8] These compounds can induce apoptosis, inhibit cell cycle progression, and interfere with crucial signaling pathways in cancer cells. The mechanisms of action for some thiophene analogs include inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization.[3]
Data Presentation: Biological Activities of Structurally Related Thiophene Derivatives
The following tables summarize quantitative data for various thiophene derivatives that are structurally related to this compound, providing a comparative basis for potential activity.
Table 1: Antimicrobial Activity of Selected Thiophene Derivatives
| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |
| 2-amino-5-nitrothiophene derivative (4a) | Staphylococcus aureus | MIC | Not specified, but potent | [4] |
| Thiophene derivative 7 | Pseudomonas aeruginosa | Inhibition Zone | More potent than gentamicin | [9] |
| Thiophene derivatives 4, 5, 8 | Colistin-resistant A. baumannii | MIC₅₀ | 16-32 mg/L | [10] |
| Thiophene derivatives 4, 5, 8 | Colistin-resistant E. coli | MIC₅₀ | 8-32 mg/L | [10] |
MIC: Minimum Inhibitory Concentration MIC₅₀: Minimum Inhibitory Concentration for 50% of isolates
Table 2: Anticancer Activity of Selected Thiophene Derivatives
| Compound/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |
| Fused Thiophene 3b | HepG2 (Liver Cancer) | IC₅₀ | 3.105 | [11] |
| Fused Thiophene 3b | PC-3 (Prostate Cancer) | IC₅₀ | 2.15 | [11] |
| Fused Thiophene 4c | HepG2 (Liver Cancer) | IC₅₀ | 3.023 | [11] |
| Fused Thiophene 4c | PC-3 (Prostate Cancer) | IC₅₀ | 3.12 | [11] |
| Thiophene Derivative 5 | HepG2 (Liver Cancer) | Cytotoxicity | High | [12] |
| Thiophene Derivative 5 | SMMC-7721 (Liver Cancer) | Cytotoxicity | High | [12] |
IC₅₀: Half-maximal Inhibitory Concentration
Table 3: Anti-inflammatory Activity of Selected Thiophene Derivatives
| Compound/Derivative | Assay | Activity Metric | Value | Reference |
| Tetrahydrobenzo[b]thiophene 3a | Nitric Oxide Inhibition in RAW 264.7 cells | % Inhibition | 87.07% | [13] |
| Tetrahydrobenzo[b]thiophene 3b | Nitric Oxide Inhibition in RAW 264.7 cells | % Inhibition | 80.39% | [13] |
| Tetrahydrobenzo[b]thiophene 2a | Nitric Oxide Inhibition in RAW 264.7 cells | % Inhibition | 78.04% | [13] |
Experimental Protocols
The following are generalized protocols for assessing the potential biological activities of this compound, based on standard methodologies used for similar compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Positive control antibiotic (e.g., Ampicillin, Gentamicin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the 96-well plate using MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted bacterial suspension to each well containing the test compound, positive control, and negative control.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.
Protocol 2: MTT Assay for Anticancer Cytotoxicity
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., HepG2, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with various concentrations of the compound by adding the diluted stock solution to the culture medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Protocol 3: Griess Assay for Nitric Oxide (NO) Inhibition (Anti-inflammatory)
Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only controls.
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Visualizations
Signaling Pathway for Potential Anti-inflammatory Action
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship for Anticancer Drug Discovery Funnel
Caption: A logical funnel for identifying lead anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Investigation of Anti-Bacterial Effects of 2-amino-5-Nitrothiophene Derivatives - Journal of Ilam University of Medical Sciences [sjimu.medilam.ac.ir]
- 5. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes and Protocols: Ethyl 2-nitrothiophene-3-acetate in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Abstract
Ethyl 2-nitrothiophene-3-acetate is a valuable heterocyclic building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of more complex and biologically active molecules. Its inherent reactivity, stemming from the nitro group and the ester functionality on the thiophene ring, allows for facile chemical transformations to construct diverse molecular scaffolds. This document outlines the application of this compound in the synthesis of thieno[2,3-b]pyrrol-5-one derivatives and details their subsequent evaluation as potential antioxidant and anticancer agents. Detailed protocols for the synthesis and biological assays are provided, along with graphical representations of the synthetic workflow and a relevant biological signaling pathway.
Introduction: The Role of this compound as a Synthetic Intermediate
This compound is not typically an end-product with direct therapeutic applications. Instead, its significance in medicinal chemistry lies in its utility as a versatile starting material. The nitro group at the 2-position can be readily reduced to an amine, which can then participate in various cyclization and condensation reactions. The acetate side chain at the 3-position provides a handle for further structural modifications.
A notable application of this compound is in the synthesis of the thieno[2,3-b]pyrrol-5-one core structure. This fused heterocyclic system is of considerable interest in drug discovery due to its structural similarity to other biologically active scaffolds. Derivatives of thieno[2,3-b]pyrrol-5-one have been investigated for a range of therapeutic activities, including antioxidant and anticancer effects.
Synthetic Application: Synthesis of Thieno[2,3-b]pyrrol-5-one Derivatives
The synthesis of thieno[2,3-b]pyrrol-5-one derivatives from this compound involves a multi-step process, beginning with the reduction of the nitro group to form ethyl 2-aminothiophene-3-acetate. This amino-ester intermediate then undergoes intramolecular cyclization to yield the thieno[2,3-b]pyrrol-5-one core. Subsequent derivatization, for example, through aldol condensation with various aldehydes, can be employed to generate a library of compounds for biological screening.
Synthetic Workflow Diagram
Caption: Synthetic pathway from this compound.
Biological Activities of Thieno[2,3-b]pyrrol-5-one Derivatives
A series of thieno[2,3-b]pyrrol-5-one derivatives synthesized from this compound have demonstrated promising antioxidant and anticancer activities. The biological evaluation of these compounds has provided valuable structure-activity relationship (SAR) insights.
Quantitative Biological Data
The following tables summarize the in vitro biological activities of representative thieno[2,3-b]pyrrol-5-one derivatives.
Table 1: Antioxidant Activity of Thieno[2,3-b]pyrrol-5-one Derivatives
| Compound | DPPH % Inhibition @ 500 µg/mL | ABTS % Inhibition @ 500 µg/mL |
| 15a | 90.94 | 79.03 |
| 15b | 89.64 | - |
| 15c | 86.38 | - |
| 15d | 85.23 | - |
Data sourced from a study on thiophene-substituted 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-ones.[1][2]
Table 2: Anticancer and Enzyme Inhibition Activity of Compound 15a
| Assay | Cell Line / Enzyme | IC50 Value |
| Anticancer Activity (MTT Assay) | MCF-7 | 78.23% inhibition @ 100 µg/mL |
| α-Amylase Inhibition | Porcine Pancreatic α-Amylase | 100 µg/mL |
| EGFR Tyrosinase Kinase Inhibition | EGFR Tyrosinase Kinase | 52.43 µg/mL |
Data sourced from a study on thiophene-substituted 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-ones.[1][2]
Experimental Protocols
This section provides detailed methodologies for the synthesis of thieno[2,3-b]pyrrol-5-one derivatives starting from this compound, and for the biological assays used to evaluate their activity.
Synthesis Protocols
Protocol 4.1.1: Synthesis of this compound
-
Dissolve potassium-t-butoxide (1.3 g, 0.0116 mmol) in THF (10 mL) and cool the solution to -50 °C.[2]
-
Add the starting materials for the synthesis of the thiophene ring according to established literature procedures.
-
Work up the reaction mixture to isolate the crude product.
-
Purify the crude product by column chromatography to obtain pure this compound.
Protocol 4.1.2: Synthesis of Ethyl 2-aminothiophene-3-acetate
-
To a suspension of this compound (1.1 g, 0.0055 mmol) in a 4:1 mixture of dioxane/water (10 mL), add reduced iron powder (0.875 g, 15.35 mmol) and FeSO₄·6H₂O (0.1 g, 0.372 mmol).[2]
-
Reflux the mixture for 2 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the iron catalyst.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-aminothiophene-3-acetate.
Protocol 4.1.3: Synthesis of 4,6-dihydrothieno[2,3-b]pyrrol-5-one
-
To a solution of ethyl 2-aminothiophene-3-acetate in a suitable solvent, add aluminum chloride (AlCl₃) as a cyclizing agent.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Quench the reaction carefully with water or a mild acid.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 4.1.4: General Procedure for the Synthesis of (4Z)-4-(thiophen-2-ylmethylidene)-4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one Derivatives
-
Dissolve 4,6-dihydrothieno[2,3-b]pyrrol-5-one in a suitable solvent.
-
Add the desired substituted thiophene-2-carbaldehyde and a catalytic amount of a base (e.g., piperidine or pyrrolidine) for the Aldol condensation.
-
Reflux the reaction mixture for the required time (monitor by TLC).
-
After completion, cool the reaction mixture and isolate the precipitated product by filtration.
-
Wash the product with a cold solvent to remove impurities.
-
Recrystallize the product from a suitable solvent to obtain the pure derivative.
Biological Assay Protocols
Protocol 4.2.1: DPPH Radical Scavenging Assay
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compounds in methanol.
-
In a 96-well plate, add a specific volume of the test compound solution to each well.
-
Add an equal volume of the DPPH solution to each well.
-
Include a control well containing methanol and DPPH solution, and a blank well with methanol only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Protocol 4.2.2: ABTS Radical Scavenging Assay
-
Prepare a stock solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and potassium persulfate in water.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compounds.
-
Mix a small volume of the test compound solution with a larger volume of the diluted ABTS•+ solution.
-
Incubate for a specific time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
Protocol 4.2.3: MTT Assay for Anticancer Activity
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability or inhibition relative to untreated control cells.
Protocol 4.2.4: α-Amylase Inhibition Assay
-
Prepare a solution of α-amylase in a suitable buffer (e.g., phosphate buffer, pH 6.9).
-
Prepare various concentrations of the test compounds.
-
Pre-incubate the enzyme with the test compounds for a specific time at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a starch solution.
-
Incubate the reaction mixture for a defined period.
-
Stop the reaction by adding a stopping reagent (e.g., dinitrosalicylic acid color reagent).
-
Heat the mixture to develop the color and then measure the absorbance at 540 nm.
-
Acarbose is commonly used as a positive control.
-
Calculate the percentage of inhibition of α-amylase activity.
Protocol 4.2.5: EGFR Tyrosine Kinase Inhibition Assay
-
This assay is typically performed using a kit-based format (e.g., ELISA-based or luminescence-based).
-
The general principle involves the use of a recombinant EGFR kinase, a specific substrate (e.g., a synthetic peptide), and ATP.
-
The test compounds are incubated with the kinase and substrate.
-
The reaction is initiated by the addition of ATP.
-
After incubation, the amount of phosphorylated substrate is quantified. This can be done using a phosphospecific antibody in an ELISA format or by measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent or fluorescent signal.
-
The inhibitory effect of the compound is determined by the reduction in the signal compared to a control without the inhibitor.
Relevant Signaling Pathway: EGFR Signaling
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a key target for anticancer drug development. The thieno[2,3-b]pyrrol-5-one derivative 15a has shown inhibitory activity against EGFR tyrosine kinase, suggesting its potential to modulate this pathway.
EGFR Signaling Pathway Diagram
Caption: Simplified EGFR signaling pathway.
Conclusion
This compound serves as a pivotal starting material for the construction of novel heterocyclic scaffolds with significant biological potential. The synthesis of thieno[2,3-b]pyrrol-5-one derivatives and their subsequent evaluation has revealed promising antioxidant and anticancer activities, particularly through the inhibition of EGFR tyrosine kinase. The detailed protocols provided herein offer a comprehensive guide for researchers interested in exploring the medicinal chemistry of thiophene-based compounds derived from this versatile intermediate. Further optimization of the thieno[2,3-b]pyrrol-5-one scaffold could lead to the development of potent and selective therapeutic agents.
References
Application Notes and Protocols for the Synthesis of Ethyl 2-nitrothiophene-3-acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the synthesis of Ethyl 2-nitrothiophene-3-acetate and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of the thiophene core and the biological activity associated with the nitro group.
Introduction
Thiophene-based heterocycles are integral scaffolds in a wide array of pharmaceuticals and biologically active molecules. The introduction of a nitro group to the thiophene ring, particularly in conjunction with other functional groups like esters, provides a versatile platform for further chemical modifications and the exploration of novel therapeutic agents. This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, including fused heterocyclic systems such as thieno[2,3-b]pyrroles.
The biological activity of nitro-heterocyclic compounds is often attributed to their ability to undergo metabolic reduction of the nitro group within target organisms. This process can generate reactive nitroso and hydroxylamine intermediates that can interact with and damage cellular macromolecules, including DNA, leading to antimicrobial or cytotoxic effects.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence commencing with the well-established Gewald reaction to construct the thiophene ring, followed by the introduction of the nitro group.
Part 1: Synthesis of Ethyl 2-aminothiophene-3-acetate (Precursor)
The Gewald reaction provides an efficient one-pot method for the synthesis of polysubstituted 2-aminothiophenes. This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. For the synthesis of the unsubstituted amino precursor, a variation of the Gewald reaction can be employed.
Experimental Protocol: Gewald Synthesis of Ethyl 2-aminothiophene-3-carboxylate
This protocol is adapted from established Gewald reaction methodologies.
Materials:
-
Ketone or aldehyde
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Base (e.g., diethylamine, morpholine, or triethylamine)
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
To a solution of the chosen ketone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
To this stirred suspension, add the base (e.g., diethylamine, 1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 40-50°C and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired ethyl 2-aminothiophene-3-carboxylate derivative.
Part 2: Synthesis of this compound
The direct nitration of the thiophene ring is a common method to introduce a nitro group. The reactivity of the thiophene ring requires milder nitrating agents compared to benzene to avoid degradation of the substrate.
Experimental Protocol: Nitration of Ethyl 2-aminothiophene-3-acetate
This protocol is a general representation and may require optimization based on the specific substrate.
Materials:
-
Ethyl 2-aminothiophene-3-carboxylate derivative
-
Nitrating agent (e.g., nitric acid in acetic anhydride, or copper nitrate)
-
Acetic anhydride
-
Acetic acid
Procedure:
-
Dissolve the ethyl 2-aminothiophene-3-carboxylate derivative (1.0 eq) in a mixture of acetic acid and acetic anhydride.
-
Cool the solution to 0-10°C in an ice bath.
-
Slowly add a pre-cooled solution of fuming nitric acid (1.2 eq) in acetic acid, maintaining the temperature below 10°C.
-
Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction by TLC.
-
After the reaction is complete, pour the mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) to afford this compound.
Synthesis of this compound Derivatives
The functional groups on the this compound scaffold allow for a variety of derivatization reactions, expanding the chemical space for drug discovery.
Example: Synthesis of Thieno[2,3-b]pyrrol-5-one Derivatives
A key derivative of the synthetic pathway to this compound is the corresponding amino compound, which can be cyclized to form thieno[2,3-b]pyrrol-5-one structures. These fused ring systems are of significant interest in medicinal chemistry.
Experimental Protocol: Cyclization of Ethyl 2-aminothiophene-3-acetate to 4,6-dihydrothieno[2,3-b]pyrrol-5-one
Materials:
-
Ethyl 2-aminothiophene-3-acetate
-
Aluminum chloride (AlCl₃)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
To a suspension of aluminum chloride (3.0 eq) in dichloromethane, add a solution of Ethyl 2-aminothiophene-3-acetate (1.0 eq) in dichloromethane dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield the 4,6-dihydrothieno[2,3-b]pyrrol-5-one.
Data Presentation
Table 1: Synthesis of Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate
| Reactant 1 | Reactant 2 | Reactant 3 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-(4-nitrophenyl)propan-2-one | Ethyl cyanoacetate | Sulfur | n-butylamine | Ethanol | 50 | 2 | 85.0 |
Table 2: Synthesis of 2-Nitrothiophene
| Reactant | Nitrating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Melting Point (°C) |
| Thiophene | Fuming Nitric Acid | Acetic Anhydride/Acetic Acid | < Room Temp | 2 | 70-85 | 44-45 |
Mandatory Visualizations
Logical Workflow for the Synthesis of this compound Derivatives
Caption: Synthetic pathways to this compound and its derivatives.
Signaling Pathway: Proposed Mechanism of Action for Nitro-heterocyclic Compounds
Caption: Proposed mechanism of action for nitro-heterocyclic drugs.
Application Notes and Protocols: Chromatographic Purification of Ethyl 2-nitrothiophene-3-acetate
Introduction
Ethyl 2-nitrothiophene-3-acetate is a key intermediate in the synthesis of various pharmaceutically active compounds and functional materials. Its purity is crucial for the success of subsequent reactions and the quality of the final product. This document provides a detailed protocol for the purification of this compound using flash column chromatography, a widely used technique for the efficient separation of organic compounds.
Principle of the Method
Flash column chromatography is a purification technique that utilizes a stationary phase, typically silica gel, and a mobile phase, a solvent or a mixture of solvents, to separate components of a mixture based on their differential adsorption to the stationary phase. By applying pressure to the column, the mobile phase is forced through the stationary phase at a faster rate than in traditional gravity-fed column chromatography, leading to a rapid and efficient separation. The choice of an appropriate solvent system is critical for achieving good separation.
Experimental Protocol
1. Materials and Equipment
-
Crude Sample: this compound
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)[1]
-
Mobile Phase Solvents: n-Hexane (ACS grade), Ethyl acetate (ACS grade)
-
Apparatus:
-
Glass chromatography column
-
Solvent reservoir
-
Flow controller/air pressure source
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
-
2. Preparation of the Mobile Phase
Prepare a series of n-hexane and ethyl acetate mixtures as the mobile phase. A common starting point for many organic compounds is a gradient elution.[2] For this purification, a gradient of 5% to 20% ethyl acetate in n-hexane is proposed.
3. Column Packing
-
Insert a cotton or glass wool plug at the bottom of the chromatography column.
-
Add a thin layer of sand (approximately 1-2 cm) over the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in n-hexane).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring an even and compact bed.
-
Gently tap the column to dislodge any air bubbles.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[1]
-
Equilibrate the packed column by passing several column volumes of the initial mobile phase through it until the baseline is stable.
4. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase itself.[1]
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.[1]
-
Allow the sample to adsorb completely onto the silica gel.
5. Elution and Fraction Collection
-
Begin the elution with the initial mobile phase (e.g., 5% ethyl acetate in n-hexane).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Collect fractions of a consistent volume in test tubes or using a fraction collector.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
6. Product Isolation
-
Combine the fractions containing the pure this compound, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and purity of the final product.
Data Presentation
The following table summarizes illustrative quantitative data for the chromatographic purification of this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase Gradient | 5% to 20% Ethyl Acetate in n-Hexane |
| Crude Sample Load | 1.0 g |
| Rf of Target Compound | ~0.4 (in 15% Ethyl Acetate / 85% Hexane) |
| Elution Volume | Approximately 5-7 column volumes |
| Purity (Post-Column) | >98% (as determined by HPLC/NMR) |
| Isolated Yield | 85-95% |
Note: The values presented in this table are illustrative and may vary depending on the specific experimental conditions and the purity of the starting material.
Workflow Diagram
Caption: Workflow for the chromatographic purification of this compound.
This application note provides a comprehensive and detailed protocol for the chromatographic purification of this compound. By following the outlined steps, researchers, scientists, and drug development professionals can achieve high purity of the target compound, which is essential for its use in further synthetic applications. The provided workflow diagram and data table offer a clear and concise overview of the process and expected outcomes.
References
Application Notes and Protocols for Ethyl 2-nitrothiophene-3-acetate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of published research specifically on poly(ethyl 2-nitrothiophene-3-acetate), this document provides generalized protocols and application notes based on the known chemistry of thiophene derivatives and nitro-functionalized polymers. The experimental details and data presented are derived from analogous materials and should be considered as a starting point for the investigation of this compound-based materials.
Introduction
This compound is a functionalized thiophene monomer with the potential for creating novel polymeric materials. The presence of the electron-withdrawing nitro group and the ester functionality on the thiophene ring is expected to impart unique electronic and optical properties to its corresponding polymer, poly(this compound). Thiophene-based polymers are renowned for their applications in organic electronics, sensors, and nonlinear optics. The incorporation of a nitro group can further enhance these properties, particularly for applications in chemical sensing and as push-pull chromophores for nonlinear optics.[1][2] This document outlines potential applications and provides detailed, adaptable protocols for the synthesis of the monomer and its subsequent polymerization.
Potential Applications in Materials Science
Chemical Sensors for Nitroaromatic Compounds
Nitro-functionalized polymers have shown significant promise in the development of chemical sensors, especially for the detection of nitroaromatic compounds, which are often components of explosives.[3][4][5] The electron-deficient nature of the nitro groups on the polymer backbone can facilitate strong interactions with electron-rich analytes or, conversely, create a sensitive electronic environment that is perturbed by the presence of nitroaromatic molecules.
Sensing Mechanism: The primary mechanism for sensing is often based on the quenching of the polymer's fluorescence upon interaction with the analyte.[4] When the polymer film is exposed to nitroaromatic vapors, the excited state of the polymer is quenched, leading to a decrease in fluorescence intensity. This change can be monitored to quantify the analyte concentration. The interaction is often a result of photoinduced electron transfer (PET) from the polymer (donor) to the nitroaromatic compound (acceptor).[4]
Nonlinear Optical (NLO) Materials
The "push-pull" architecture, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system, is a cornerstone of molecular engineering for second-order NLO materials.[6][7][8] The this compound monomer contains an electron-withdrawing nitro group (pull) and an ester group, which can be further modified. When polymerized, the resulting polythiophene backbone acts as the π-conjugated bridge. Such materials can exhibit large second-order hyperpolarizabilities, making them suitable for applications in electro-optic modulators and frequency doubling.[7]
Organic Electronics
Polythiophenes are widely used as active materials in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[9][10] The electronic properties of polythiophenes can be tuned by introducing functional groups. The electron-withdrawing nitro group in poly(this compound) would likely lower the HOMO and LUMO energy levels of the polymer, which could be advantageous for specific device architectures, for instance, as an n-type semiconductor.
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
This protocol is adapted from a general procedure for the nitration of thiophene derivatives.[9][11][12][13]
Materials:
-
Ethyl thiophene-3-acetate
-
Fuming nitric acid (sp. gr. 1.51)
-
Acetic anhydride
-
Glacial acetic acid
-
Ice
-
Petroleum ether
Procedure:
-
Dissolve ethyl thiophene-3-acetate in acetic anhydride.
-
Prepare a solution of fuming nitric acid in glacial acetic acid.
-
In a three-necked round-bottomed flask equipped with a thermometer, a stirrer, and a dropping funnel, cool half of the nitric acid solution to 10°C.
-
Slowly add half of the ethyl thiophene-3-acetate solution to the cooled nitric acid solution while maintaining the temperature below room temperature.
-
After the initial addition, cool the reaction mixture back to 10°C and add the remaining nitric acid solution.
-
Continue the dropwise addition of the remaining ethyl thiophene-3-acetate solution.
-
Allow the reaction mixture to stand at room temperature for 2 hours.
-
Pour the mixture over crushed ice to precipitate the product.
-
Filter the crude product, wash with ice water, and dry.
-
Purify the product by recrystallization from petroleum ether.
Protocol 2: Electrochemical Polymerization of this compound
This protocol is a general procedure for the electropolymerization of functionalized thiophenes and can be adapted for the target monomer.[14][15][16][17][18]
Materials and Equipment:
-
This compound (monomer)
-
Acetonitrile (CH3CN), HPLC grade, distilled and dried
-
Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO4) as supporting electrolyte
-
Three-electrode electrochemical cell
-
Working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon electrode)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))
-
Counter electrode (e.g., platinum wire)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an electrolyte solution of 0.1 M TBAP in acetonitrile.
-
Add the monomer, this compound, to the electrolyte solution to a concentration of 0.01-0.1 M.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the solution.
-
Perform electropolymerization using either cyclic voltammetry (CV) or potentiostatic methods.
-
Cyclic Voltammetry: Scan the potential repeatedly between a lower limit (e.g., 0 V) and an upper limit just above the oxidation potential of the monomer (e.g., +1.5 to +2.0 V vs. Ag/AgCl). The formation of the polymer film will be indicated by the appearance and growth of redox peaks in the voltammogram.
-
Potentiostatic Polymerization: Apply a constant potential slightly above the monomer's oxidation potential. The passage of current indicates the polymerization process.
-
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film under a stream of inert gas.
Data Presentation
The following tables present representative data for nitro-functionalized thiophene-based materials. Note: This data is for analogous compounds and should be used as a reference for expected properties of poly(this compound).
Table 1: Optical Properties of Nitro-Functionalized Oligothiophenes [1]
| Compound | λmax (nm) in CH2Cl2 | Emission λmax (nm) |
| Phenyl-terthiophene-NO2 | 438 | 610 |
| Bromo-terthiophene-NO2 | 442 | 625 |
| Dinitro-terthiophene | 492 | Not Reported |
Table 2: Electrochemical Properties of Nitro-Functionalized Terthiophenes [1]
| Compound | First Oxidation Potential (V vs. Fc/Fc+) | First Reduction Potential (V vs. Fc/Fc+) |
| Phenyl-terthiophene-NO2 | 0.55 | -1.40 |
| Bromo-terthiophene-NO2 | 0.60 | -1.35 |
| Dinitro-terthiophene | 0.75 | -1.05 |
Table 3: Nonlinear Optical Properties of Push-Pull Thiophene Chromophores [7]
| Chromophore Structure | λmax (nm) in Dioxane | μβ (10⁻⁴⁸ esu) at 1907 nm |
| Linear D-π-A Thiophene | 550 - 650 | 1000 - 5000 |
| β-Branched D-π-A Thiophene | 500 - 600 | 2000 - 6500 |
(D = Donor, A = Acceptor, π = Thiophene bridge, μ = dipole moment, β = first hyperpolarizability)
Conclusion
This compound presents an intriguing monomer for the development of advanced functional polymers. Based on the chemistry of related compounds, materials derived from this monomer are expected to have significant potential in the fields of chemical sensing, nonlinear optics, and organic electronics. The provided protocols offer a foundational methodology for the synthesis and polymerization of this compound, paving the way for further research and development. The characterization and performance evaluation of the resulting polymer will be crucial in realizing its full potential in various materials science applications.
References
- 1. Nitro-functionalized oligothiophenes as a novel type of electroactive molecular material: spectroscopic, electrochemical, and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing sensing of nitroaromatic vapours by thiophene-based polymer films - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Polymer sensors for nitroaromatic explosives detection - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Push–pull thiophene chromophores for electro-optic applications: from 1D linear to β-branched structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. US20030181734A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. openriver.winona.edu [openriver.winona.edu]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-nitrothiophene-3-acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 2-nitrothiophene-3-acetate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound typically involves a multi-step process. The foundational step is the nitration of thiophene to produce 2-nitrothiophene.[1][2] This is followed by the introduction of an acetate group at the 3-position of the thiophene ring and subsequent esterification to yield the final product. The overall synthetic pathway can be visualized as the nitration of a thiophene precursor followed by functionalization to introduce the ethyl acetate group.
Q2: What are the critical parameters to control during the nitration of thiophene?
The nitration of thiophene is a sensitive reaction where temperature control is paramount to success.[1] The reaction is highly exothermic, and allowing the temperature to rise can lead to the formation of undesired byproducts, including dinitrothiophene and oxidation products.[1] It is also crucial to control the rate of addition of the nitrating agent to the thiophene solution. A permanent light brown color of the reaction mixture indicates a successful nitration, while a pink or dark red color suggests oxidation is occurring.[1]
Q3: How can I minimize the formation of the 3-nitrothiophene isomer?
The formation of 3-nitrothiophene is a common issue in the nitration of thiophene, with typical yields of the 3-isomer being around 12-15%.[2] To favor the formation of the desired 2-nitrothiophene isomer, it is recommended to use a mixture of nitric acid and acetic anhydride.[2] The use of certain catalysts, such as Fe³⁺ ion-exchanged montmorillonite clay, has also been reported to improve the selectivity for 2-nitrothiophene.[2]
Q4: What are the common challenges in the esterification step?
The esterification of the carboxylic acid precursor to this compound is an equilibrium reaction. To drive the reaction towards the product side and maximize the yield, it is common practice to use an excess of ethanol. The presence of water can hydrolyze the ester back to the carboxylic acid, so using a dehydrating agent or a method to remove water as it is formed is beneficial.
Q5: What are the recommended purification methods for the final product?
Purification of this compound typically involves chromatographic techniques. Due to the potential for multiple nitro-substituted thiophene derivatives, a multi-step purification process might be necessary. This can include an initial extraction to remove the bulk of impurities, followed by column chromatography to isolate the desired product. For the precursor, 2-nitrothiophene, recrystallization from solvents like petroleum ether has been shown to be effective in yielding a pure product.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 2-nitrothiophene | Poor temperature control during nitration, leading to side reactions. | Maintain a low reaction temperature, ideally between 0-10°C. Use a cooling bath and monitor the temperature closely.[1] |
| Incorrect ratio of reagents. | Ensure the correct molar ratios of thiophene, nitric acid, and acetic anhydride are used as specified in the protocol.[1] | |
| High percentage of 3-nitrothiophene isomer | Inappropriate nitrating agent or catalyst. | Use a mixture of fuming nitric acid and acetic anhydride.[2] Consider using a solid acid catalyst like Fe³⁺-montmorillonite clay to improve regioselectivity.[2] |
| Incomplete reaction during the introduction of the acetate group | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Deactivation of the thiophene ring by the nitro group. | The electron-withdrawing nature of the nitro group can deactivate the ring towards electrophilic substitution. Stronger reaction conditions or a different synthetic route might be necessary. | |
| Low yield during esterification | Equilibrium limitations. | Use a large excess of ethanol to shift the equilibrium towards the product.[3] |
| Presence of water. | Ensure all reagents and glassware are dry. Consider adding a dehydrating agent or using a Dean-Stark apparatus to remove water as it is formed. | |
| Product is impure after purification | Co-elution of isomers or byproducts during chromatography. | Optimize the chromatography conditions (solvent system, gradient). Consider using a different stationary phase or a secondary purification technique like recrystallization. |
| Presence of dinitrothiophene or other colored impurities. | Traces of dinitrothiophene can give the product a yellow color.[1] Purification of the 2-nitrothiophene precursor by steam distillation or recrystallization can remove these impurities before proceeding to the next step.[1] |
Experimental Protocols
Synthesis of 2-Nitrothiophene (Illustrative Protocol)
This protocol is based on established methods for the nitration of thiophene and should be adapted and optimized for specific laboratory conditions.[1]
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 1 mole of thiophene in 340 mL of acetic anhydride.
-
In a separate beaker, carefully prepare a nitrating mixture by dissolving 1.2 moles of fuming nitric acid in 600 mL of glacial acetic acid, ensuring to cool the mixture.
-
Cool the thiophene solution to 10°C in an ice bath.
-
Slowly add half of the nitrating mixture to the thiophene solution, maintaining the temperature below room temperature. A rapid temperature increase may occur initially.
-
After the initial addition, cool the reaction mixture back to 10°C and add the remaining nitrating mixture.
-
Continue the dropwise addition of the remaining thiophene solution. The reaction mixture should maintain a light brown color.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring. The 2-nitrothiophene will precipitate as pale yellow crystals.
-
Filter the solid product, wash with cold water, and dry in a desiccator away from light.
-
The crude product can be further purified by steam distillation or recrystallization from petroleum ether.[1]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart outlining the logical steps to diagnose and resolve low yield issues in the synthesis.
General Synthesis Pathway
Caption: A simplified diagram illustrating the key stages in the synthesis of the target molecule.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 3. Improving Ethyl Acetate Production in Baijiu Manufacture by Wickerhamomyces anomalus and Saccharomyces cerevisiae Mixed Culture Fermentations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 2-nitrothiophene-3-acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-nitrothiophene-3-acetate.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, which is typically a two-step process involving the nitration of thiophene followed by the introduction of the ethyl acetate moiety via a Vicarious Nucleophilic Substitution (VNS) reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Nitration of Thiophene | ||
| Low to no yield of 2-nitrothiophene | - Incorrect temperature control: Overheating can lead to oxidation and decomposition of the starting material.[1] - Improper mixing of reagents: The order and rate of addition of nitric acid and acetic anhydride are critical. | - Maintain the reaction temperature strictly, using a cooling bath as necessary to prevent overheating.[1] - Add the nitric acid solution gradually to the acetic anhydride with cooling. Add the thiophene solution dropwise to the nitrating mixture. |
| Formation of significant amounts of byproducts (e.g., 3-nitrothiophene, dinitrothiophenes) | - Excessive nitrating agent: Using too much nitric acid can lead to the formation of dinitrated products.[2] - Reaction temperature is too high: Higher temperatures can favor the formation of undesired isomers and oxidation byproducts.[1] | - Use a stoichiometric amount of the nitrating agent. A slight excess of nitric acid (e.g., 1.2 equivalents) is common, but large excesses should be avoided.[1] - Maintain the recommended reaction temperature to improve selectivity for the 2-position. |
| Dark red or pink coloration of the reaction mixture | - Oxidation of thiophene: This indicates that the reaction conditions are too harsh, leading to the decomposition of the starting material.[1] | - Ensure the temperature is well-controlled and does not rise excessively. - Check the quality of the reagents; old or impure reagents may contribute to side reactions. |
| Step 2: Vicarious Nucleophilic Substitution (VNS) | ||
| Low yield of this compound | - Inefficient carbanion formation: The base may not be strong enough or the reaction conditions may not be suitable for the deprotonation of ethyl chloroacetate.[3] - Suboptimal solvent: The choice of solvent is crucial for VNS reactions to ensure the solubility of reagents and facilitate the reaction.[4] - Steric hindrance: In some cases, steric hindrance can impede the elimination step of the VNS mechanism.[5] | - Use a strong base such as potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or potassium hydroxide (KOH) in a suitable solvent.[4] - Common solvents for VNS reactions include dimethylformamide (DMF), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).[4] - While less of a concern for this specific reaction, ensure that the reaction is stirred efficiently to overcome any minor steric issues. |
| Formation of multiple products | - Isomeric substitution: VNS on 2-substituted nitroarenes can potentially lead to substitution at different positions.[3] - Side reactions of ethyl chloroacetate: Under strongly basic conditions, ethyl chloroacetate can undergo self-condensation or hydrolysis.[6] | - The primary product is expected to be this compound due to the directing effect of the nitro group. However, careful purification by chromatography may be necessary to isolate the desired isomer. - Add the ethyl chloroacetate slowly to the reaction mixture at a low temperature to minimize self-condensation. Ensure anhydrous conditions to prevent hydrolysis. |
| Difficulty in product purification | - Presence of unreacted starting materials. - Formation of polar byproducts. | - Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the product from starting materials and byproducts. - A thorough aqueous work-up can help remove inorganic salts and polar impurities before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the nitration of thiophene?
A1: The most common byproducts are the isomeric 3-nitrothiophene and dinitrated products such as 2,4-dinitrothiophene and 2,5-dinitrothiophene.[2] The formation of these byproducts is influenced by the reaction conditions, particularly the temperature and the ratio of nitrating agent to thiophene.
Q2: How can I minimize the formation of dinitrothiophene?
A2: To minimize the formation of dinitrothiophene, it is crucial to use a controlled amount of the nitrating agent and to maintain a low reaction temperature.[1] Using a slight excess of nitric acid is generally sufficient for mononitration without significant formation of dinitrated species.
Q3: What is the mechanism for the introduction of the ethyl acetate group onto 2-nitrothiophene?
A3: The introduction of the ethyl acetate group typically proceeds via a Vicarious Nucleophilic Substitution (VNS) reaction.[3][7] In this reaction, a strong base deprotonates ethyl chloroacetate to form a carbanion. This carbanion then attacks the electron-deficient thiophene ring at the position adjacent to the nitro group. This is followed by the elimination of a chloride ion and subsequent protonation during workup to yield the final product.[3]
Q4: What are the expected byproducts of the VNS reaction?
A4: While specific data for this reaction is limited, potential byproducts can arise from several sources:
-
Isomeric products: Although substitution at the 3-position is favored, small amounts of other isomers may form.
-
Self-condensation of ethyl chloroacetate: Under strong base, ethyl chloroacetate can react with itself.
-
Hydrolysis of the ester: If water is present in the reaction, the ethyl acetate group can be hydrolyzed to a carboxylic acid.[6]
-
Products from competing reactions: Depending on the reaction conditions, other base-mediated side reactions could occur.
Q5: What purification techniques are most effective for this compound?
A5: Column chromatography is the most effective method for purifying this compound. A silica gel column with a gradient of ethyl acetate in hexane is typically used to separate the desired product from unreacted starting materials and byproducts. Recrystallization may also be an option for further purification if a suitable solvent is found.
Experimental Protocols
Step 1: Synthesis of 2-Nitrothiophene
This protocol is adapted from a standard organic synthesis procedure.[1]
Materials:
-
Thiophene
-
Acetic anhydride
-
Fuming nitric acid
-
Glacial acetic acid
-
Ice
-
Sodium carbonate (for neutralization)
-
Ether (for extraction)
Procedure:
-
A solution of thiophene in acetic anhydride is prepared.
-
A solution of fuming nitric acid in glacial acetic acid is prepared separately and cooled.
-
The thiophene solution is added dropwise to the cooled nitric acid solution while maintaining the reaction temperature below room temperature with a cooling bath. The appearance of a pink or dark red color indicates oxidation, and the addition rate should be slowed down.
-
After the addition is complete, the mixture is stirred at room temperature for a couple of hours.
-
The reaction mixture is then poured onto crushed ice with vigorous stirring, which should cause the 2-nitrothiophene to precipitate as pale yellow crystals.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
The aqueous filtrate can be neutralized with sodium carbonate and extracted with ether to recover any dissolved product. The ethereal extract can be dried and the solvent evaporated to yield additional product, which may be contaminated with dinitrothiophene.
Step 2: Synthesis of this compound via Vicarious Nucleophilic Substitution (General Procedure)
Materials:
-
2-Nitrothiophene
-
Ethyl chloroacetate
-
A strong base (e.g., potassium tert-butoxide, sodium hydride)
-
Anhydrous aprotic solvent (e.g., DMF, THF)
-
Aqueous acid solution (e.g., dilute HCl) for workup
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
To a solution of 2-nitrothiophene in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add the strong base portion-wise at a low temperature (e.g., -78 °C to 0 °C).
-
Stir the mixture for a short period to allow for the formation of the reaction intermediate.
-
Slowly add a solution of ethyl chloroacetate in the same anhydrous solvent to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by carefully adding it to a cold aqueous acid solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Relationship of Synthesis and Byproducts
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 3. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 4. chem.kuleuven.be [chem.kuleuven.be]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Ethyl 2-nitrothiophene-3-acetate
Welcome to the technical support center for the purification of Ethyl 2-nitrothiophene-3-acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from starting materials, side reactions, or decomposition. These may include:
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Isomeric Impurities: Such as Ethyl 3-nitrothiophene-2-acetate or other positional isomers formed during the nitration of the thiophene ring. The nitration of thiophene itself can produce a mixture of 2-nitro and 3-nitro isomers.[1][2]
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Dinitro-derivatives: Over-nitration can lead to the formation of dinitrothiophene species.[3]
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Unreacted Starting Materials: Residual starting materials from the synthesis process.
-
Hydrolysis Products: The ester group can be susceptible to hydrolysis, leading to the corresponding carboxylic acid.
-
Solvent Residues: Residual solvents from the reaction or extraction steps.
Q2: My purified this compound is a yellow oil, but I expected a solid. What could be the reason?
A2: The presence of impurities is a common reason for a compound failing to crystallize and remaining an oil. Even small amounts of isomeric or solvent impurities can disrupt the crystal lattice formation. It is also possible that the melting point of the pure compound is very low. Further purification or analysis (e.g., by NMR or mass spectrometry) is recommended to assess the purity. In some cases, related nitrothiophene compounds are reported as white solids.[4]
Q3: What are the recommended purification techniques for this compound?
A3: The two primary methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities. A silica gel stationary phase with a hexane/ethyl acetate mobile phase is a common choice for similar compounds.[4][5]
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization can be an efficient purification method. Common solvents to try would be those where the compound is soluble at high temperatures but sparingly soluble at low temperatures, such as ethanol or a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexane or heptane).[1][2]
Troubleshooting Guides
Troubleshooting Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC | The solvent system is not optimal. | Test different solvent systems. For polar compounds, a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is common.[6] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. |
| Product elutes with the solvent front | The eluent is too polar. | Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase. |
| Product does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). For very polar compounds, a small percentage of methanol in dichloromethane can be used, but be aware that methanol can dissolve silica gel at high concentrations.[6] |
| Streaky bands on the column | The compound may be acidic or basic, interacting strongly with the silica gel. The sample may be degrading on the silica. | Add a small amount (0.1-1%) of a modifier to the eluent. For acidic compounds, add acetic acid. For basic compounds, add triethylamine.[6] |
| Low yield after chromatography | The compound may be unstable on silica gel. The compound may not have been fully eluted. | Check for degradation by TLC analysis of the column fractions. If the compound is not fully eluting, increase the polarity of the eluent at the end of the chromatography to flush the column. |
Troubleshooting Recrystallization
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling | The solution is not supersaturated. The compound is too soluble in the chosen solvent. | Concentrate the solution by evaporating some of the solvent.[7] Add a "poor" solvent (a solvent in which the compound is less soluble) dropwise until the solution becomes cloudy, then add a few drops of the "good" solvent to clarify. Cool the solution slowly. |
| Oiling out instead of crystallization | The boiling point of the solvent is too high, or the melting point of the compound is below the boiling point of the solvent. The compound is too impure. | Use a lower-boiling point solvent. Try to purify the compound by another method (e.g., column chromatography) first. |
| Low recovery of crystals | The compound is too soluble in the cold solvent. Too much solvent was used. | Choose a solvent in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent necessary to dissolve the compound. |
| Crystals are colored | The color is due to an impurity. | Add a small amount of activated charcoal to the hot solution before filtering to remove colored impurities. Be cautious as charcoal can also adsorb the product. |
Data Presentation
The following table summarizes typical parameters for the purification of a related nitrothiophene derivative by column chromatography. These can serve as a starting point for optimizing the purification of this compound.
| Purification Method | Stationary Phase | Eluent System (Hexane:Ethyl Acetate) | Typical Yield | Reference |
| Column Chromatography | Silica Gel (SiO₂) | 19:1 | 65-76% | [4] |
| Column Chromatography | Silica Gel (SiO₂) | 6:4 | 57% | [4] |
| Column Chromatography | Silica Gel (SiO₂) | 3:7 | 66% | [4] |
| Column Chromatography | Silica Gel (SiO₂) | 2:8 | 61% | [4] |
| Column Chromatography | Silica Gel (SiO₂) | 1:1 | 86% | [4] |
Experimental Protocols
Protocol for Column Chromatography
-
Preparation of the Column:
-
Select a column of appropriate size for the amount of crude product.
-
Pack the column with silica gel, either as a slurry in the chosen eluent or by dry packing followed by careful wetting with the eluent.
-
Ensure the silica gel bed is well-compacted and free of air bubbles.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent that will be used for elution.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica gel, and then removing the solvent under reduced pressure.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the chosen solvent system (e.g., a starting mixture of hexane and ethyl acetate).
-
Collect fractions and monitor the elution of the compounds by thin-layer chromatography (TLC).
-
If necessary, gradually increase the polarity of the eluent to elute more strongly retained compounds.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol for Recrystallization
-
Solvent Selection:
-
Choose a solvent in which this compound is soluble when hot but sparingly soluble when cold.
-
Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find a suitable system.
-
-
Dissolution:
-
Place the crude product in a flask and add a small amount of the chosen solvent.
-
Heat the mixture to boiling while stirring to dissolve the compound.
-
Add more hot solvent in small portions until the compound is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cooling in an ice bath may increase the yield of crystals.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove residual solvent.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
Technical Support Center: Ethyl 2-nitrothiophene-3-acetate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of Ethyl 2-nitrothiophene-3-acetate. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically achieved through the electrophilic nitration of Ethyl 3-thiopheneacetate. The nitro group (NO₂) is introduced onto the thiophene ring, primarily at the C2 position, which is electronically favored for electrophilic attack.
Q2: Why is the nitration of thiophene derivatives challenging?
Thiophene rings are highly reactive towards electrophilic substitution, often more so than benzene.[1][2][3] This high reactivity can lead to several challenges:
-
Vigorous Reactions: Strong nitrating agents, such as mixtures of concentrated nitric and sulfuric acids, can cause violent or even explosive reactions.[2]
-
Substrate Degradation: The harsh conditions can lead to the degradation of the starting material, resulting in lower yields and the formation of byproducts like maleic and oxalic acid.[3][4]
-
Formation of Isomers: Nitration can occur at different positions on the thiophene ring, leading to a mixture of isomers. For Ethyl 3-thiopheneacetate, the main products are the desired 2-nitro isomer and the undesired 5-nitro isomer.
-
Polynitration: The introduction of more than one nitro group can occur, leading to dinitrothiophene impurities.[5]
Q3: What are the common nitrating agents used for this synthesis?
Due to the reactivity of the thiophene ring, milder nitrating agents are preferred over the standard concentrated nitric/sulfuric acid mixture.[2] Common systems include:
-
Fuming nitric acid in acetic anhydride and glacial acetic acid.[5][6]
-
Nitric acid with trifluoroacetic anhydride.[2]
-
Copper (II) nitrate in acetic anhydride.
Q4: How can I purify the final product, this compound?
Purification typically involves a multi-step process:
-
Quenching: The reaction is carefully quenched by pouring the mixture onto crushed ice and water to precipitate the crude product.[5]
-
Filtration: The solid product is collected by filtration and washed thoroughly with cold water to remove residual acids.[5]
-
Neutralization: The crude product can be dissolved in a suitable organic solvent and washed with a mild base, such as a sodium carbonate solution, to remove acidic impurities.
-
Recrystallization: The most common method for purification is recrystallization from a suitable solvent system, such as petroleum ether, hexane-isopropyl ether, or ethanol.[5][6]
-
Steam Distillation: For some related compounds, steam distillation has been used to recover additional product from the filtrate.[5]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction Temperature Too High | Maintain a low reaction temperature, typically between 0°C and 10°C, using an ice bath.[5][6] Add the nitrating agent dropwise to control the exothermic reaction. | High temperatures can lead to the degradation of the thiophene ring and the formation of unwanted byproducts.[5] |
| Nitrating Agent Too Strong | Use a milder nitrating agent, such as nitric acid in acetic anhydride, rather than a nitric/sulfuric acid mixture.[2][4] | Milder conditions reduce the likelihood of substrate degradation and violent reactions.[2] |
| Incomplete Reaction | Increase the reaction time or allow the mixture to stir at room temperature for a period after the initial addition, as specified in the protocol.[5] | This ensures the reaction proceeds to completion without resorting to higher temperatures. |
| Loss During Workup | Ensure the product is fully precipitated during quenching. The filtrate can be extracted with a solvent like ether to recover dissolved product.[5] | Some product may remain soluble in the acidic aqueous layer after quenching. |
Problem 2: Formation of Multiple Isomers (e.g., 5-nitro isomer)
| Potential Cause | Troubleshooting Step | Rationale |
| Standard Nitrating Conditions | Employ regioselective nitration methods. Consider using a solid acid catalyst like Fe³⁺-exchanged montmorillonite clay.[4][7] | Catalysts can improve the selectivity for nitration at the C2 position. Fe³⁺-montmorillonite has been shown to increase the yield of the 2-nitro isomer.[7] |
| Thermodynamic vs. Kinetic Control | Maintain low temperatures throughout the reaction to favor the kinetically preferred 2-nitro product. | Higher temperatures can sometimes lead to the formation of the thermodynamically more stable isomer. |
| Difficult Separation | Isomer separation can be challenging. If recrystallization is ineffective, consider selective derivatization. For instance, the 3-nitro isomer of thiophene can be selectively chlorosulfonated, allowing for separation.[4][7] | This chemical separation method can be more effective than physical methods when isomers have similar properties. |
Problem 3: Presence of Dinitrothiophene Impurities
| Potential Cause | Troubleshooting Step | Rationale |
| Excess Nitrating Agent | Use a stoichiometric amount or only a slight excess (e.g., 1.1-1.2 equivalents) of the nitrating agent.[5] | Using a large excess of the nitrating agent increases the probability of a second nitration event. |
| High Reaction Temperature | Strictly control the temperature to keep it low during the addition of the nitrating agent. | Higher temperatures provide the activation energy needed for the second, deactivating nitration to occur. |
| Detection of Impurity | A yellow color in the final product can indicate the presence of dinitro impurities. A colorimetric test involving dissolving a few crystals in alcohol and adding a drop of alcoholic potassium hydroxide can detect dinitrothiophene (a pink or red color develops).[5] | This quick test can confirm the presence of the impurity and guide further purification efforts. |
Experimental Protocols
Protocol: Nitration of Ethyl 3-thiopheneacetate using Nitric Acid/Acetic Anhydride
This protocol is adapted from the well-established procedure for the nitration of thiophene.[5]
Materials:
-
Ethyl 3-thiopheneacetate
-
Fuming Nitric Acid (sp. gr. 1.5)
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ice
-
Deionized Water
-
Sodium Carbonate
-
Anhydrous Magnesium Sulfate
-
Petroleum Ether (or other suitable recrystallization solvent)
Procedure:
-
In a flask, dissolve Ethyl 3-thiopheneacetate (1 equivalent) in acetic anhydride.
-
In a separate flask, carefully add fuming nitric acid (1.2 equivalents) to glacial acetic acid while cooling in an ice bath.
-
Set up a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Place the nitric acid/acetic acid solution in this flask and cool to 10°C.
-
Slowly add the solution of Ethyl 3-thiopheneacetate from the dropping funnel to the stirred nitric acid solution. Maintain the reaction temperature below room temperature, using a cold water or ice bath to manage the exotherm.[5]
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours. The solution should maintain a light brown color; a pink or red color indicates oxidation.[5]
-
Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring.
-
Allow the mixture to stand in an ice bath to ensure complete precipitation of the crude product.
-
Filter the pale-yellow crystals using a Büchner funnel, and wash thoroughly with ice-cold water until the washings are neutral.
-
Press the crystals dry and then dry them in a desiccator, protected from light.[5]
-
For further purification, recrystallize the crude product from petroleum ether or another suitable solvent.
Safety Precautions:
-
The reaction should be performed in a well-ventilated fume hood.
-
Nitrothiophene compounds are toxic and can cause skin irritation; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
The mixing of nitric acid and acetic anhydride is exothermic and should be done with cooling.[4]
Visual Guides
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. organic chemistry - Suitable reagents for nitration of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US20030181734A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
Technical Support Center: Nitration of Ethyl Thiophene-3-acetate
Welcome to the technical support center for the nitration of ethyl thiophene-3-acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this specific electrophilic aromatic substitution reaction.
Troubleshooting Guide
This section addresses specific problems that may arise during the nitration of ethyl thiophene-3-acetate, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield of Nitrated Product | 1. Decomposition of Starting Material: Thiophene rings are sensitive to strong acids and oxidizing conditions. The use of harsh nitrating agents (e.g., concentrated nitric and sulfuric acid) can lead to degradation.[1][2] 2. Insufficiently Activated Nitrating Agent: The nitrating agent may not be strong enough to overcome the deactivating effect of the ethyl acetate substituent. 3. Reaction Temperature Too Low: The activation energy for the reaction may not be reached. | 1. Use Milder Nitrating Agents: Employ reagents like fuming nitric acid in acetic anhydride or nitric acid in trifluoroacetic anhydride, which are known to be effective for sensitive substrates like thiophene.[1][3] 2. Ensure Anhydrous Conditions: Water can deactivate the nitrating agent. Use freshly distilled solvents and dried glassware. 3. Optimize Temperature: While low temperatures are generally recommended to control exotherms, if no reaction occurs, cautiously and incrementally increase the temperature. |
| Formation of Multiple Isomers | 1. Regioselectivity: The ethyl acetate group at the 3-position is an electron-withdrawing group that primarily directs nitration to the 5-position, but substitution at the 2- and 4-positions can also occur. 2. Reaction Conditions: Temperature and the choice of nitrating agent can influence the ratio of isomers formed. | 1. Control Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable isomer. 2. Choice of Nitrating Agent: Different nitrating systems can exhibit different selectivities. Consider screening various mild nitrating agents. 3. Purification: Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the isomers. Thin Layer Chromatography (TLC) can be used to monitor the separation. |
| Formation of Dark-Colored Byproducts or Tar | 1. Oxidation: The thiophene ring is susceptible to oxidation by nitric acid, leading to the formation of polymeric or tarry materials.[4] 2. Nitrosation: In the presence of nitrous acid impurities, autocatalytic and sometimes explosive nitrosation reactions can occur, leading to a variety of unidentified products.[1] 3. Over-Nitration: Formation of dinitro or trinitro derivatives can occur, which are often colored and can contribute to a complex product mixture.[2][4] | 1. Maintain Low Temperatures: Perform the reaction at or below room temperature (e.g., 0-10 °C) to minimize oxidation and other side reactions.[4] 2. Slow Addition of Reagents: Add the nitrating agent dropwise to the solution of ethyl thiophene-3-acetate to control the reaction exotherm.[4] 3. Use of Urea: Add a small amount of urea to the reaction mixture to scavenge any nitrous acid present and prevent nitrosation side reactions.[1] 4. Control Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent to minimize dinitration. |
| Reaction is Too Vigorous or Uncontrolled | 1. High Reactivity of Thiophene: The thiophene ring is significantly more reactive than benzene towards electrophilic substitution.[1] 2. Presence of Nitrous Acid: Can lead to autocatalytic and explosive reactions.[1] 3. Inadequate Cooling: Insufficient heat dissipation can cause the reaction to run away. | 1. Use a Dilute Solution: Working with more dilute solutions can help to moderate the reaction rate. 2. Ensure Efficient Cooling: Use an ice bath or other appropriate cooling system to maintain the desired temperature.[4] 3. Add Urea: As mentioned above, this will prevent dangerous nitrosation reactions.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the nitration of ethyl thiophene-3-acetate?
The ethyl acetate group (-CH₂COOEt) at the 3-position is an electron-withdrawing and deactivating group. In the electrophilic substitution of 3-substituted thiophenes with deactivating groups, the incoming electrophile is primarily directed to the 5-position. Therefore, the expected major product is ethyl 5-nitrothiophene-3-acetate . Minor isomers, such as ethyl 2-nitrothiophene-3-acetate, may also be formed.
Q2: What are the recommended nitrating agents for this reaction?
Due to the high reactivity of the thiophene ring, harsh nitrating conditions like a mixture of concentrated nitric acid and sulfuric acid should be avoided as they can lead to decomposition and explosive side reactions.[1] Milder and more controlled nitrating agents are recommended, including:
-
Nitric acid in trifluoroacetic anhydride [3]
-
Copper(II) nitrate in acetic anhydride
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Take aliquots from the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting material. A developing system such as a mixture of hexane and ethyl acetate can be used. The formation of new, more polar spots (lower Rf value) indicates the formation of the nitrated products.
Q4: What are the common side products and how can they be minimized?
Common side products include:
-
Isomeric nitrothiophenes: (e.g., 2-nitro and 4-nitro derivatives). Their formation can be minimized by optimizing reaction conditions such as temperature and the choice of nitrating agent.
-
Dinitrothiophenes: Can be minimized by using a controlled stoichiometry of the nitrating agent and maintaining a low reaction temperature.[4]
-
Oxidation and polymerization products: These are often observed as dark, tarry materials. They can be minimized by using mild nitrating agents, maintaining low temperatures, and ensuring slow addition of reagents.[4]
-
Nitrosation products: Can be avoided by adding urea to the reaction mixture to remove any traces of nitrous acid.[1]
Q5: What is a general purification strategy for the crude product mixture?
After aqueous workup, the crude product, which is often an oil or a solid, can be purified using column chromatography on silica gel. A gradient elution with a solvent system like hexane/ethyl acetate is typically effective in separating the desired nitrated isomer from unreacted starting material and other byproducts. The fractions can be monitored by TLC to identify and combine those containing the pure product.
Experimental Protocols
Key Experiment: Nitration of Ethyl Thiophene-3-acetate with Nitric Acid in Acetic Anhydride
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
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Ethyl thiophene-3-acetate
-
Acetic anhydride
-
Fuming nitric acid (≥90%)
-
Urea (optional)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl thiophene-3-acetate (1 equivalent) in acetic anhydride.
-
Cool the flask in an ice-water bath to 0-5 °C.
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Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired nitro-isomer(s).
Visualizations
Logical Workflow for Troubleshooting Nitration Reactions
Caption: Troubleshooting decision tree for the nitration of ethyl thiophene-3-acetate.
Regioselectivity in the Nitration of Ethyl Thiophene-3-acetate
Caption: Predicted directing effects in the nitration of ethyl thiophene-3-acetate.
References
- 1. organic chemistry - Suitable reagents for nitration of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Ethyl 2-nitrothiophene-3-acetate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-nitrothiophene-3-acetate. The following sections address common issues related to the removal of impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities in this compound typically arise from the nitration of the parent thiophene ring. Common impurities may include:
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Isomeric Impurities: 3-Nitrothiophene derivatives, which are common byproducts in the nitration of thiophenes.[1][2]
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Over-nitration Products: Dinitrothiophene derivatives can form if the reaction conditions are too harsh.[1][3]
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Oxidation Byproducts: Strong nitrating agents can oxidize the thiophene ring, leading to impurities such as maleic acid, oxalic acid, and sulfuric acid.[1]
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Unreacted Starting Materials: Residual starting materials from the synthesis process.
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Solvent Residues: Traces of solvents used during the reaction or initial work-up, such as acetic anhydride or acetic acid.[3]
Q2: My purified this compound has a persistent yellow color. What could be the cause?
A2: A yellow coloration in nitrothiophene compounds is often attributed to the presence of trace amounts of dinitrothiophene or other conjugated impurities.[3] Even small amounts of these byproducts can impart a noticeable color to the final product.
Q3: How can I detect the presence of dinitrothiophene impurities in my sample?
A3: A simple qualitative test can be performed by dissolving a few crystals of your product in ethanol and adding a drop of a weak alcoholic potassium hydroxide solution. A pink or deep red color indicates the presence of dinitrothiophene.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Initial Synthesis | Incomplete reaction or formation of significant side products during nitration. | Optimize the nitration reaction conditions (temperature, reaction time, and reagent stoichiometry) to minimize byproduct formation. |
| Broad Melting Point Range | Presence of multiple impurities. | Employ a multi-step purification strategy, such as a combination of column chromatography and recrystallization. |
| Product is an Oil Instead of a Solid | Presence of impurities that are oils at room temperature or a mixture that has a depressed melting point. | Attempt purification by column chromatography to separate the desired product from oily impurities. If the product itself is an oil, distillation under reduced pressure may be an option if the compound is thermally stable. |
| Poor Separation on Column Chromatography | Incorrect solvent system (eluent). | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexanes and ethyl acetate) to identify an optimal eluent for good separation. |
| Low Recovery After Recrystallization | The chosen solvent is too good at dissolving the compound, even at low temperatures, or too much solvent was used. | Select a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated. Use a minimal amount of hot solvent to dissolve the crude product. Cooling the solution slowly and then in an ice bath can help maximize crystal formation.[4] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may need to be optimized for your specific crude product.
Materials:
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Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Collection tubes
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Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Wet pack the column with the silica gel slurry, ensuring there are no air bubbles. Use a solvent system of hexanes/ethyl acetate (e.g., 96:4 or 90:10) to equilibrate the column.[5]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent and load it onto the top of the silica gel column.[5]
-
Elution: Begin eluting the column with the chosen solvent system (e.g., hexanes/ethyl acetate, 90:10).
-
Fraction Collection: Collect fractions in separate tubes.
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Purity Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[5]
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Drying: Dry the purified product under high vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization
This protocol is suitable for solid crude products.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., ethanol, petroleum ether, or a mixture)[3]
-
Erlenmeyer flask
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Hot plate
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Büchner funnel and filter paper
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Vacuum flask
Procedure:
-
Solvent Selection: Choose a suitable solvent by testing small amounts of the crude product in different solvents. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.[4]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a desiccator or under vacuum.
Data Presentation
Table 1: Purity of 2-Nitrothiophene After Purification
| Purification Method | Starting Material | Final Purity | Reference |
| Recrystallization from hexane-isopropyl ether | Mixture of 2-nitrothiophene (85%) and 3-nitrothiophene (15%) | 99% pure 2-nitrothiophene | [1][2] |
Note: Specific quantitative data for the purity of this compound was not available in the searched literature. The data presented is for the related compound 2-nitrothiophene and serves as a general indicator of the effectiveness of the purification method.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical relationship between the synthesis reaction and the formation of potential impurities.
References
- 1. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Ethyl 2-nitrothiophene-3-acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Ethyl 2-nitrothiophene-3-acetate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The main factors contributing to the degradation of this compound are exposure to light (photodegradation), elevated temperatures (thermal degradation), and non-neutral pH conditions, particularly basic conditions that can catalyze hydrolysis of the ester group. The nitro group on the thiophene ring makes the molecule susceptible to reduction, which can also lead to degradation.
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1] The container should be tightly sealed to protect it from moisture and air. For long-term storage, refrigeration (2-8 °C) is advisable. The storage area should be well-ventilated and away from sources of heat or ignition.[1]
Q3: What materials are incompatible with this compound?
A3: Strong oxidizing agents and strong bases are incompatible with this compound and should be avoided.[1] Contact with these substances can lead to rapid decomposition of the compound.
Q4: Are there any recommended stabilizers for this compound?
A4: While specific stabilizers for this compound are not extensively documented, for nitrated organic compounds in general, highly porous adsorbent materials like silica gel have been used to adsorb nitrogen oxides, which can catalyze degradation. The use of radical scavengers or antioxidants could also be explored, but their compatibility and effectiveness would need to be experimentally verified.
Troubleshooting Guides
Issue 1: Unexpected Impurities in a Recently Purchased or Synthesized Batch
Possible Cause 1: Degradation during storage or transit.
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Troubleshooting Step: Review the storage conditions. Was the compound exposed to light, high temperatures, or humidity?
-
Recommendation: If improper storage is suspected, repurify a small sample and re-analyze. Implement the recommended storage conditions immediately.
Possible Cause 2: Incomplete reaction or side reactions during synthesis.
-
Troubleshooting Step: Analyze the reaction mixture by techniques such as HPLC or TLC to identify byproducts.
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Recommendation: Optimize the reaction conditions (temperature, reaction time, stoichiometry of reactants) to minimize side product formation.
Issue 2: Compound Degrades During an Experimental Procedure
Possible Cause 1: pH instability.
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Troubleshooting Step: Measure the pH of your reaction mixture or solution. The ester group is susceptible to hydrolysis, especially under basic conditions.
-
Recommendation: Buffer your solution to a neutral or slightly acidic pH if the experimental conditions allow.
Possible Cause 2: Photodegradation from ambient or experimental light sources.
-
Troubleshooting Step: Are your reactions performed in clear glass vessels under direct light?
-
Recommendation: Use amber-colored glassware or wrap your reaction vessels in aluminum foil to protect the compound from light.
Possible Cause 3: Thermal degradation.
-
Troubleshooting Step: Note the temperature of your experiment. Prolonged exposure to elevated temperatures can cause decomposition.
-
Recommendation: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
Data on Analogous Compound Degradation
The following tables provide quantitative data on the degradation of compounds with similar functional groups to this compound. This data can be used as a reference for designing stability studies.
Table 1: Hydrolysis Rate of Ethyl Acetate at Different pH and Temperatures
| Temperature (°C) | pH | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ |
| 4.05 | Alkaline | 0.0297 |
| 12.05 | Alkaline | 0.0534 |
| 22.09 | Alkaline | 0.0996 |
Data extrapolated from studies on ethyl acetate hydrolysis. The rate of hydrolysis is significantly influenced by pH and temperature.[2]
Table 2: Influence of pH on Ester Hydrolysis Rate
| pH | Ester Hydrolysis Rate (days⁻¹) |
| 7.4 | 0.074 ± 0.003 |
| 8.0 | 0.28 ± 0.005 |
Data from a study on thiol-acrylate photopolymers, demonstrating the significant increase in ester hydrolysis rate with a small increase in pH.[3]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is a general guideline for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples by a stability-indicating method, such as HPLC with a UV detector, to quantify the parent compound and detect any degradation products.
Protocol 2: Analytical Method for Degradation Monitoring
A High-Performance Liquid Chromatography (HPLC) method is suitable for monitoring the degradation of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be effective. Start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended to identify peak purity).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Degradation Pathways
References
Troubleshooting Ethyl 2-nitrothiophene-3-acetate NMR spectra
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-nitrothiophene-3-acetate and interpreting its NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: While a publicly available, fully assigned spectrum is not available, the expected chemical shifts can be predicted based on the structure and data from analogous compounds. The thiophene ring protons are expected in the aromatic region, deshielded by the electron-withdrawing nitro and ester groups. The ethyl ester will show a characteristic triplet and quartet.
Q2: My ¹H NMR spectrum shows unexpected peaks. What could they be?
A2: Unexpected signals often arise from impurities from the synthesis or purification steps. Common impurities include:
-
Residual Solvents: Ethyl acetate and other solvents used during purification are common. Dichloromethane can be used to help remove residual ethyl acetate.[1][2]
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Starting Materials: Unreacted starting materials from the synthesis may be present.
-
Isomeric Impurities: The nitration of thiophene derivatives can produce a mixture of isomers.[3][4][5] The presence of other isomers of ethyl nitrothiophene acetate is a possibility.
-
Side Products: Dinitrothiophene can be a byproduct of the nitration reaction.[6]
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Water: Can appear as a broad or sharp singlet, its position is solvent-dependent.
Q3: The signals for the thiophene ring protons in my ¹H NMR spectrum are shifted or show unexpected splitting. What could be the cause?
A3: This could be due to several factors:
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Isomeric Impurities: The presence of a constitutional isomer will result in a different set of aromatic signals with different chemical shifts and coupling constants.
-
Solvent Effects: The choice of deuterated solvent can influence the chemical shifts of aromatic protons. Running the spectrum in a different solvent (e.g., benzene-d₆ instead of CDCl₃) can help resolve overlapping peaks and reveal the true multiplicity.[1]
-
Concentration Effects: At high concentrations, intermolecular interactions can cause peak shifting and broadening.[1]
Q4: I am observing broad peaks in my spectrum. What is the reason?
A4: Peak broadening can be caused by:
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Poor Solubility: If your compound is not fully dissolved, it can lead to a non-homogenous sample and broad peaks.
-
High Concentration: Overly concentrated samples can also result in broader signals.[1]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.
-
Poor Shimming: The instrument may require shimming to improve the magnetic field homogeneity.
Q5: How can I confirm if a peak corresponds to an acidic proton, like from water or acetic acid impurity?
A5: To identify exchangeable protons (like -OH or -NH), you can perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The peak corresponding to the acidic proton will exchange with deuterium and either disappear or significantly decrease in intensity.[1]
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
Disclaimer: These are predicted values based on chemical structure and data from similar compounds. Actual experimental values may vary.
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| H-4 (Thiophene) | ~7.5 - 8.0 | Doublet | 1H | ~125 - 130 |
| H-5 (Thiophene) | ~7.2 - 7.7 | Doublet | 1H | ~128 - 133 |
| -O-CH₂-CH₃ | ~4.2 - 4.4 | Quartet | 2H | ~61 - 63 |
| -O-CH₂-CH₃ | ~1.2 - 1.4 | Triplet | 3H | ~14 - 15 |
| C=O | - | - | - | ~160 - 165 |
| C-2 (C-NO₂) | - | - | - | ~145 - 155 |
| C-3 (C-COOEt) | - | - | - | ~130 - 135 |
Table 2: Approximate ¹H NMR Chemical Shifts of Common Impurities in CDCl₃
| Compound | Chemical Shift (ppm) | Multiplicity |
| Ethyl Acetate | ~4.12 (q), ~2.05 (s), ~1.26 (t) | Quartet, Singlet, Triplet |
| Ethanol | ~3.7 (q), ~1.2 (t), variable (-OH) | Quartet, Triplet |
| Acetic Acid | ~2.1 (s), variable (-OH) | Singlet |
| Water | ~1.56 (variable) | Singlet |
| Dichloromethane | ~5.30 | Singlet |
| 3-Nitrothiophene | ~8.15 (dd), ~7.80 (dd), ~7.45 (dd) | Doublet of doublets |
Experimental Protocols
Standard ¹H NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh 5-10 mg of the dried this compound sample.
-
Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Dissolution: Cap the NMR tube and gently invert it several times to fully dissolve the sample. If necessary, use a vortex mixer or sonicator for brief periods.
-
Transfer: Using a clean pipette, transfer the solution to the NMR tube, ensuring the liquid height is appropriate for the spectrometer (typically ~4-5 cm).
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 8-16 scans, 90° pulse, relaxation delay of 1-2 seconds).
-
Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integration: Integrate all peaks to determine the relative proton ratios.
Visualizations
Troubleshooting Workflow for Unexpected NMR Signals
Caption: Troubleshooting workflow for identifying unexpected signals in an NMR spectrum.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US20030181734A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Ethyl 2-nitrothiophene-3-acetate
Disclaimer: The synthesis of Ethyl 2-nitrothiophene-3-acetate is not well-documented in publicly available, peer-reviewed literature. The following guide is based on analogous chemical principles, primarily adapting the Gewald reaction, and is intended to provide a rational starting point for research and development. The stability of the 2-nitrothiophene moiety under basic reaction conditions is a significant concern and may require substantial optimization.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A plausible, albeit theoretical, approach involves a variation of the Gewald reaction. The classical Gewald reaction synthesizes 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. For this compound, a hypothetical pathway could involve the reaction of a suitable four-carbon precursor already containing the nitro group and thiophene ring, followed by esterification. However, a more likely, yet challenging, multi-step synthesis would be required, potentially involving the nitration of a pre-formed thiophene ring.
Q2: What are the primary challenges anticipated when scaling up this synthesis?
Scaling up any chemical synthesis presents challenges, and for this specific target molecule, key issues are expected in:
-
Reaction Control: Exothermic reactions are a common issue in multicomponent reactions and nitration processes.[1]
-
Side Reactions: The basic conditions typically required for a Gewald-type synthesis may lead to decomposition or unwanted side reactions of the nitro-substituted thiophene ring.
-
Purification: The target molecule is expected to be polar, which can complicate purification by chromatography.
-
Safety: The thermal stability of nitrothiophene derivatives can be a concern, requiring careful temperature management to avoid runaway reactions.
Q3: Are there any known starting materials for this synthesis?
Direct precursors for a one-pot synthesis are not readily apparent. A multi-step approach would likely be necessary, possibly starting from a substituted thiophene that is later nitrated and functionalized.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Decomposition of Nitrothiophene Moiety | The basic conditions of a Gewald-type reaction may be too harsh for the nitro-substituted ring. Consider using a milder, non-nucleophilic organic base (e.g., DBU, triethylamine) in place of stronger bases like morpholine or piperidine. Running the reaction at a lower temperature, even if it prolongs the reaction time, may also mitigate decomposition. |
| Inefficient Knoevenagel Condensation | The initial condensation step is crucial. Ensure anhydrous conditions and consider using a catalyst specifically for this step, such as piperidinium acetate. |
| Poor Sulfur Reactivity | Ensure elemental sulfur is finely powdered for maximum surface area. The reaction may also benefit from a phase-transfer catalyst to improve the solubility and reactivity of the sulfur species. |
| Incorrect Stoichiometry | Carefully optimize the molar ratios of the reactants. An excess of the base or one of the reactants could lead to side product formation. |
Issue 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Steps |
| Dimerization of Intermediates | The α,β-unsaturated nitrile formed during the Knoevenagel condensation can dimerize as a side reaction.[2] This can sometimes be suppressed by carefully controlling the addition rate of the base and maintaining a lower reaction temperature. |
| Over-reaction or Decomposition | As mentioned, the nitro group may not be stable. If decomposition is suspected, analyze the crude reaction mixture by LC-MS to identify potential degradation products. This information can help in modifying the reaction conditions (e.g., shorter reaction time, lower temperature). |
| Competing Reaction Pathways | The complexity of multicomponent reactions means that alternative reaction pathways can become significant under certain conditions. A thorough Design of Experiments (DoE) approach may be necessary to identify the optimal conditions that favor the desired product. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps |
| High Polarity of the Product | Nitro compounds are generally polar.[3] For column chromatography, a polar stationary phase like alumina might be more effective than silica gel, especially if the compound is basic. A gradient elution with a solvent system like ethyl acetate/hexane or dichloromethane/methanol may be required. |
| Streaking on TLC/Column | Streaking is common with highly polar or basic compounds. Adding a small amount of a modifier to the eluent, such as acetic acid (for basic compounds) or triethylamine (for acidic compounds), can improve the peak shape. |
| Co-elution with Impurities | If impurities have similar polarity, recrystallization may be a more effective purification method than chromatography. Experiment with different solvent systems for recrystallization. |
| Product Insolubility | If the product precipitates from the reaction mixture, this can be advantageous for initial purification. However, ensure that the precipitate is not a salt formed with the base used in the reaction. A wash with a dilute acid may be necessary. |
Experimental Protocols (Hypothetical)
Note: The following protocol is a hypothetical adaptation of the Gewald reaction and has not been experimentally validated. It is intended as a starting point for investigation.
Hypothetical Synthesis of a 2-Aminothiophene Precursor
This protocol outlines the synthesis of a 2-aminothiophene, which could potentially be a precursor to the desired nitro-compound through subsequent nitration.
| Parameter | Value |
| Reactant 1 | Ketone/Aldehyde (1.0 eq) |
| Reactant 2 | Ethyl Cyanoacetate (1.0 eq) |
| Reactant 3 | Elemental Sulfur (1.1 eq) |
| Base | Morpholine (1.5 eq) |
| Solvent | Ethanol |
| Temperature | 50-60 °C |
| Reaction Time | 2-4 hours |
Procedure:
-
To a stirred solution of the ketone/aldehyde and ethyl cyanoacetate in ethanol, add finely powdered elemental sulfur.
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Slowly add morpholine to the mixture. An exotherm may be observed.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC.
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Upon completion, cool the mixture to room temperature and pour it into ice water.
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Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Visualizations
Caption: Hypothetical workflow for the synthesis of a 2-aminothiophene precursor.
Caption: Troubleshooting logic for addressing low yield issues.
References
Managing exothermic reactions in Ethyl 2-nitrothiophene-3-acetate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-nitrothiophene-3-acetate. The information provided is intended to help manage the highly exothermic nature of this reaction and address common issues encountered during the experiment.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, focusing on the critical nitration step.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Rate of addition of the nitrating agent is too fast.2. Inadequate cooling of the reaction mixture.3. Concentration of reagents is too high.4. Presence of contaminants that can catalyze decomposition. | 1. Immediately stop the addition of the nitrating agent.2. Increase the efficiency of the cooling bath (e.g., switch from an ice-water bath to an ice-salt or dry ice-acetone bath).3. If the temperature continues to rise rapidly, have a quenching bath (e.g., a large volume of cold water or a dilute sodium bicarbonate solution) ready to quickly cool and dilute the reaction.4. For future experiments, reduce the rate of addition and/or dilute the starting materials or the nitrating agent with a suitable solvent (e.g., acetic acid). |
| Reaction Mixture Turns Dark Red or Black | This indicates oxidation of the thiophene ring, which can be a precursor to a runaway reaction and will lead to the formation of impurities.[1] | 1. Immediately stop the addition of the nitrating agent.2. Ensure the reaction temperature is within the optimal range (see experimental protocol).3. Improve the stirring to ensure even distribution of reagents and heat.4. Consider using a milder nitrating agent or adding a scavenger for nitrous acid (e.g., urea), as nitrosation can lead to explosive side reactions with thiophene.[2] |
| Low or No Product Yield | 1. Reaction temperature is too low, leading to a slow or stalled reaction.2. Insufficient amount of nitrating agent.3. The starting material is impure.4. The nitrating agent has decomposed or is of poor quality.5. Water content in the reaction mixture is too high, which can deactivate the nitrating agent. | 1. Slowly and carefully allow the reaction temperature to rise to the lower end of the recommended range while monitoring closely for any signs of a rapid exotherm.2. Ensure the correct stoichiometry of the nitrating agent is used.3. Verify the purity of the starting ethyl 3-thiopheneacetate before starting the reaction.4. Use a fresh, properly stored nitrating agent.5. Ensure all reagents and glassware are dry. If using 70% nitric acid, for example, the use of a dehydrating agent like concentrated sulfuric acid is necessary. |
| Formation of Multiple Products (Low Selectivity) | The nitration of thiophene can lead to the formation of both 2-nitro and 3-nitro isomers, as well as dinitro products if the reaction is too vigorous.[2] | 1. Maintain a low reaction temperature to favor the formation of the desired isomer.2. Use the stoichiometric amount of the nitrating agent to minimize the formation of dinitrothiophenes.3. The choice of nitrating agent and solvent system can influence selectivity. A mixture of nitric acid in acetic anhydride is a common reagent for thiophene nitration.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of thiophene derivatives so exothermic?
A1: The nitration of aromatic compounds, in general, is a highly exothermic process.[2] This is due to the reaction between the aromatic ring and the powerful electrophile, the nitronium ion (NO₂⁺). In the case of thiophene, the ring is highly reactive towards electrophilic substitution, more so than benzene, which can lead to a very rapid and energetic reaction.[2][3]
Q2: What are the primary safety precautions I should take before starting this synthesis?
A2: Due to the hazardous nature of nitration reactions, the following safety measures are crucial:
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Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.
-
Blast Shield: Use a blast shield in front of the reaction setup.
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Emergency Preparedness: Have an appropriate fire extinguisher and a safety shower/eyewash station readily accessible. Also, prepare a quenching bath for the reaction in case of a thermal runaway.
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Scale: Perform the reaction on a small scale initially to understand its behavior before scaling up.
Q3: How critical is the temperature control during the addition of the nitrating agent?
A3: Temperature control is of utmost importance.[1] A rapid rise in temperature can lead to a thermal runaway, where the reaction rate increases uncontrollably, potentially causing an explosion.[2] It is essential to maintain the recommended temperature range through efficient cooling and a slow, dropwise addition of the nitrating agent. A detailed protocol for the nitration of thiophene suggests cooling the reaction mixture to 10°C before and during the addition of the substrate.[1]
Q4: What is the role of acetic anhydride in the nitration of thiophenes?
A4: Acetic anhydride is often used in combination with nitric acid for the nitration of thiophenes. It reacts with nitric acid to form acetyl nitrate, which is a milder nitrating agent. This can help to control the reactivity of the nitration and prevent the formation of unwanted byproducts. Importantly, acetic anhydride also helps to remove any nitrous acid that may be present or formed, which is known to cause explosive reactions with thiophene.[2]
Q5: What should I do if I suspect a runaway reaction is occurring?
A5: If you observe a rapid and uncontrolled increase in temperature, immediately:
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Stop the addition of any reagents.
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Alert any colleagues in the vicinity.
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If it is safe to do so, increase the cooling to the reaction vessel.
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If the temperature continues to rise uncontrollably, and you have a pre-prepared quenching bath, carefully and from a safe distance, pour the reaction mixture into the quenching bath.
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Evacuate the area and follow your institution's emergency procedures.
Experimental Protocol: Nitration of Ethyl 3-Thiopheneacetate (Illustrative)
Disclaimer: The following protocol is based on established procedures for the nitration of thiophene and should be adapted and optimized with caution for the synthesis of this compound. A thorough risk assessment should be conducted before commencing any experimental work.
Reagents and Materials:
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Ethyl 3-thiopheneacetate
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Acetic anhydride
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Fuming nitric acid (or a mixture of concentrated nitric and sulfuric acids)
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Glacial acetic acid
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Ice
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Deionized water
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Sodium bicarbonate (for neutralization)
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Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
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Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
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Three-necked round-bottom flask
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Dropping funnel
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Thermometer
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Magnetic stirrer and stir bar
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Cooling bath (e.g., ice-water or ice-salt bath)
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add the fuming nitric acid to chilled acetic anhydride with stirring, while maintaining a low temperature with a cooling bath. Caution: This mixing process is exothermic.
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Reaction Setup: In the three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place the Ethyl 3-thiopheneacetate dissolved in glacial acetic acid.
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Cooling: Cool the solution of the thiophene derivative to the recommended temperature (e.g., 0-10°C) using the cooling bath.
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Addition of Nitrating Agent: Slowly, add the prepared nitrating mixture dropwise to the stirred solution of the thiophene derivative. Carefully monitor the temperature and ensure it does not exceed the set limit. The rate of addition should be adjusted to maintain a stable temperature.
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Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified period, monitoring the reaction progress by a suitable method (e.g., TLC).
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Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice with vigorous stirring.
-
Workup:
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and then with brine.
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Dry the organic layer over an anhydrous drying agent.
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Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by a suitable method, such as column chromatography or recrystallization.
Data Presentation
Table 1: Recommended Reaction Parameters for Thiophene Nitration (as a reference)
| Parameter | Recommended Value/Range | Rationale |
| Reaction Temperature | 0 - 10 °C | To control the exothermic nature of the reaction and improve selectivity.[1] |
| Addition Rate | Slow, dropwise | To prevent a rapid increase in temperature and potential for a runaway reaction. |
| Stirring Speed | Moderate to vigorous | To ensure efficient mixing and heat dissipation. |
| Solvent | Glacial acetic acid | To dissolve the reactants and help moderate the reaction temperature.[1] |
| Nitrating Agent | Nitric acid in acetic anhydride | A common and relatively controlled method for nitrating thiophenes.[2] |
Visualizations
Caption: Workflow for the nitration of Ethyl 3-Thiopheneacetate.
References
Technical Support Center: Synthesis of Ethyl 2-nitrothiophene-3-acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of Ethyl 2-nitrothiophene-3-acetate synthesis. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental work-up of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete nitration reaction. | - Ensure the reaction has proceeded to completion using TLC analysis before initiating work-up. - Verify the quality and concentration of the nitrating agents (e.g., fuming nitric acid, sulfuric acid). |
| Loss of product during work-up. | - Ensure the reaction mixture is thoroughly cooled on ice before and during quenching with water/ice to maximize precipitation. - If the product is not precipitating, it may be soluble in the acidic aqueous layer. Neutralize the filtrate with a cold, dilute solution of a weak base like sodium bicarbonate and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[1] | |
| Ester hydrolysis. | - Maintain low temperatures (<5 °C) throughout the aqueous work-up. - Avoid using strong bases for neutralization. A saturated solution of sodium bicarbonate is preferred over sodium hydroxide to minimize saponification. | |
| Product is a Dark Oil or Tarry Substance | Oxidation of the thiophene ring. | - Maintain strict temperature control during the nitration reaction. The appearance of a pink or dark red color can indicate oxidation.[1] - Ensure the starting material is pure. |
| Formation of dinitro byproducts. | - Use the correct stoichiometry of the nitrating agent. - Dinitro compounds are often less soluble and may be removed by careful recrystallization.[1] | |
| Product Contaminated with Starting Material | Incomplete reaction. | - Increase the reaction time or consider a slight excess of the nitrating agent. - Purify the crude product using column chromatography (silica gel, with a non-polar eluent system like hexane/ethyl acetate). |
| Product Contaminated with Isomeric Byproducts | Nitration at other positions on the thiophene ring. | - The formation of the 2-nitro isomer is generally favored. However, the presence of the 3-nitro isomer is a common issue in thiophene nitration.[2] - Separation of isomers can be challenging but may be achieved by fractional crystallization or careful column chromatography. |
| Milky/Cloudy Aqueous Layer During Extraction | Formation of an emulsion. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - Filter the entire mixture through a pad of Celite. |
| Difficulty in Recrystallization (Oiling Out) | Inappropriate solvent system. | - Ensure the chosen recrystallization solvent provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for similar compounds include ethanol, petroleum ether, or a mixture of hexane and ethyl acetate.[1][3] - Try dissolving the crude product in a good solvent (e.g., ethyl acetate) and then slowly adding a poor solvent (e.g., hexane) until turbidity is observed, followed by heating to dissolve and slow cooling. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to quench the nitration reaction?
A1: The recommended method is to pour the cold reaction mixture slowly onto a vigorously stirred slurry of crushed ice and water. This helps to rapidly dilute the strong acids and dissipate heat, which minimizes side reactions and potential hydrolysis of the ester.
Q2: My product did not precipitate upon quenching with ice water. Is it lost?
A2: Not necessarily. This compound may have some solubility in the acidic aqueous solution. To recover the product, neutralize the cold aqueous filtrate by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Then, extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[1]
Q3: What are the common impurities, and how can I detect them?
A3: Common impurities include unreacted starting material, isomeric byproducts (e.g., ethyl 3-nitrothiophene-2-acetate), and dinitrothiophenes.[1][2] Thin-layer chromatography (TLC) is the best method for routine detection. Dinitro compounds can sometimes be detected by dissolving a few crystals in ethanol and adding a drop of alcoholic potassium hydroxide, which may produce a pink or red color.[1]
Q4: Can I use a strong base like NaOH to neutralize the reaction mixture?
A4: It is strongly discouraged. The use of strong bases like sodium hydroxide can lead to the saponification (hydrolysis) of the ethyl ester group, resulting in the formation of the corresponding carboxylic acid and reducing the yield of the desired product. A weak base such as sodium bicarbonate or sodium carbonate is preferred.[1]
Q5: What is the best solvent for recrystallizing this compound?
A5: While the optimal solvent should be determined experimentally, good starting points for recrystallization of nitrothiophenes include petroleum ether, ethanol, or solvent mixtures like hexane/ethyl acetate.[1][3] The goal is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but fully soluble when heated.
Q6: My final product is yellow. Is it impure?
A6: A pale yellow color is common for nitroaromatic compounds.[1] However, a dark yellow or brown color may indicate the presence of impurities such as dinitro compounds or oxidation products.[1] If purity is critical, recrystallization or column chromatography should be performed until a consistent color and melting point are achieved. The pure compound is often described as pale yellow crystals.[1]
Experimental Protocol: Work-up and Purification
This protocol outlines a general procedure for the work-up and purification of this compound following its synthesis by nitration.
-
Quenching:
-
Once the reaction is complete, cool the reaction vessel in an ice-salt bath to 0-5 °C.
-
In a separate, larger beaker, prepare a slurry of crushed ice and water.
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Slowly and with vigorous stirring, pour the cold reaction mixture onto the ice slurry. The product may precipitate as a pale-yellow solid.
-
-
Isolation of Precipitated Product:
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If a solid precipitates, continue stirring the mixture in an ice bath for 15-30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration using a Büchner funnel.
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Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
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Press the solid as dry as possible on the filter. Retain the filtrate for further product recovery.
-
-
Recovery from Filtrate:
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Cool the filtrate in an ice bath.
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Slowly add a saturated solution of sodium bicarbonate with stirring until gas evolution ceases and the pH is neutral (pH ~7).
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Transfer the neutralized solution to a separatory funnel and extract three times with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic extracts.
-
-
Washing and Drying:
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Wash the combined organic extracts (or a solution of the initial precipitate dissolved in an organic solvent) with brine (saturated NaCl solution).
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Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Filter off the drying agent.
-
-
Solvent Removal and Purification:
-
Remove the solvent from the dried organic solution using a rotary evaporator to obtain the crude product.
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Purify the crude product by either recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or silica gel column chromatography.
-
Visual Workflow and Troubleshooting Diagrams
Synthesis and Work-up Workflow
Caption: General workflow for the synthesis and work-up of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues during work-up.
References
Technical Support Center: Recrystallization of Ethyl 2-nitrothiophene-3-acetate
This guide provides detailed troubleshooting advice and protocols for the recrystallization of Ethyl 2-nitrothiophene-3-acetate, designed for researchers and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound is not crystallizing from the solution after cooling. What should I do?
A1: This is a common issue, often caused by using too much solvent or supersaturation.[1]
-
Problem: Too much solvent was added.
-
Solution: Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[2] If the mother liquor (the liquid remaining after filtration) has not been discarded, you can test it by dipping in a glass rod and letting it dry; if a solid residue forms, a significant amount of your compound remains in solution.[2]
-
-
Problem: The solution is supersaturated and requires a nucleation site.
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Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide a surface for crystal growth to begin.[1]
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Solution 2: Seed Crystals. If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for other crystals to grow upon.[2]
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Solution 3: Extended Cooling. Cool the solution for a longer period or to a lower temperature, for instance, in an ice bath.[3]
-
Q2: Instead of crystals, an oil is forming in my flask. How can I fix this "oiling out"?
A2: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, often due to high impurity levels or rapid cooling.[1][3]
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Solution 1: Reheat and Add More Solvent. Reheat the flask to dissolve the oil. Add a small amount of additional solvent to lower the saturation point and then cool the solution very slowly. Slow cooling is crucial to encourage crystal lattice formation instead of oiling out.[1][2]
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Solution 2: Change Solvent System. The chosen solvent's boiling point might be too high relative to the compound's melting point.[1] Try a different solvent or a solvent pair. For a compound like this compound, which has moderate polarity, a solvent pair like ethanol/water or ethyl acetate/hexane might be effective.[4][5]
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Solution 3: Preliminary Purification. If the crude material is very impure, the melting point can be significantly depressed.[2] Consider a preliminary purification step, such as passing the crude product through a short plug of silica gel, before attempting recrystallization.[6]
Q3: The recrystallization happened too quickly, and the resulting crystals look impure. What went wrong?
A3: Rapid crystallization, often called "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[2]
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Solution: The goal is slow, controlled crystal growth. Re-dissolve the solid by heating it. Add a bit more solvent than the minimum required for dissolution at boiling point (e.g., an extra 1-2 mL per 100 mg of solid). This will keep the compound in solution longer during the cooling phase, allowing for the formation of larger, purer crystals.[2] Ensure the flask is not cooling too fast; you can insulate it with glass wool or place it on a surface that doesn't conduct heat away quickly.
Q4: My final yield of pure crystals is very low. How can I improve it?
A4: A low yield is typically caused by using too much solvent, which keeps a large amount of the product dissolved in the mother liquor even after cooling.[2]
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Solution 1: Minimize Solvent. Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding solvent in small portions near its boiling point is key.
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Solution 2: Optimize Cooling. Ensure the solution is cooled sufficiently to maximize crystal precipitation. Cooling in an ice bath after the solution has reached room temperature can improve the yield.[3]
-
Solution 3: Check Washing Step. When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve some of your purified product.[7]
Q5: The purified crystals are still colored. How can I obtain a colorless product?
A5: Colored impurities may be present.
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Solution 1: Activated Charcoal. If the colored impurities are non-polar, they can sometimes be removed by adding a very small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your desired product. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[2]
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Solution 2: Multiple Recrystallizations. A second recrystallization cycle may be necessary to remove persistent impurities and improve purity.[7] Note that some material is lost with each recrystallization cycle.[8]
Data Presentation: Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Suitability & Comments |
| Ethanol | Polar Protic | 78 | Often a good starting choice. The compound is likely soluble in hot ethanol and less soluble when cold. |
| Methanol | Polar Protic | 65 | Similar to ethanol but with a lower boiling point. May be too effective a solvent, leading to lower yields. |
| Ethyl Acetate | Polar Aprotic | 77 | A good solvent for many esters.[5] Can be paired with a non-polar solvent like hexane. |
| Hexane | Non-polar | 69 | Likely to have low solubility even when hot. Best used as an "anti-solvent" in a solvent pair (e.g., with Ethyl Acetate). |
| Isopropanol | Polar Protic | 82 | Another alcohol option with a slightly higher boiling point than ethanol. |
| Water | Very Polar | 100 | The compound is likely insoluble in water, but it can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[3] |
| Ethanol/Water | Variable | Variable | A common and effective solvent pair for moderately polar compounds.[8] |
| Ethyl Acetate/Hexane | Variable | Variable | Another excellent solvent pair that can be fine-tuned for optimal solubility.[4] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure. The ideal solvent and volumes should be determined experimentally on a small scale first.
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Solvent Selection:
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Place a small amount (e.g., 20-30 mg) of the crude solid into a test tube.
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Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the solid at this stage.
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Gently heat the test tube. A suitable solvent will dissolve the solid completely at or near its boiling point.
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Cool the test tube to room temperature and then in an ice bath. A large quantity of crystals should form. If not, the solvent is likely too good.
-
-
Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
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Heat the flask on a hot plate with gentle swirling. Add more solvent in small portions until the solid just dissolves at the boiling point. Avoid adding a large excess of solvent.[3]
-
-
Hot Filtration (Optional):
-
If the hot solution contains insoluble impurities (or if charcoal was used), a hot filtration is necessary.
-
Pre-warm a funnel and a clean receiving flask to prevent premature crystallization in the funnel.[3]
-
Place a fluted filter paper in the warm funnel and pour the hot solution through it quickly.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.
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Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the crystal yield.[3]
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.
-
-
Washing:
-
With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7]
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely. For higher boiling point solvents, drying in a vacuum oven may be necessary.
-
Visualizations
Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting flowchart for common recrystallization problems.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Synthesis of Ethyl 2-nitrothiophene-3-acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of Ethyl 2-nitrothiophene-3-acetate. Our resources are designed to assist with the identification of potential isomers and address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomeric byproducts in the synthesis of this compound?
A1: The nitration of ethyl thiophene-3-acetate is an electrophilic aromatic substitution reaction on the thiophene ring. The position of the incoming nitro group is directed by the electron-withdrawing ethyl acetate group at the 3-position. While the 2-position is generally favored for electrophilic attack on unsubstituted thiophene, the directing effect of the substituent on the starting material is crucial. Therefore, you can expect the formation of a mixture of isomers, primarily:
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This compound (Target Product)
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Ethyl 4-nitrothiophene-3-acetate (Isomer 1)
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Ethyl 5-nitrothiophene-3-acetate (Isomer 2)
The relative yields of these isomers will depend on the specific reaction conditions.
Q2: My reaction mixture turned very dark, almost black, upon adding the nitrating agent. What does this indicate?
A2: Thiophene and its derivatives are sensitive to strong oxidizing and acidic conditions. A dark coloration is often indicative of side reactions such as oxidation or polymerization of the thiophene ring. This can be caused by:
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Reaction temperature being too high: Nitration of thiophenes is typically carried out at low temperatures (e.g., 0-10 °C) to control the exothermic reaction.
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Use of overly harsh nitrating agents: A mixture of concentrated nitric acid and sulfuric acid, commonly used for nitrating benzene, is often too strong for thiophene and can lead to degradation.
-
Presence of nitrous acid: Nitrous acid can catalyze side reactions. Using a nitrating agent prepared from nitric acid and acetic anhydride helps to mitigate this issue.
Q3: How can I monitor the progress of the reaction and detect the formation of isomers?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. You can spot the reaction mixture on a silica gel TLC plate alongside your starting material (ethyl thiophene-3-acetate). The formation of new spots indicates the consumption of the starting material and the appearance of products. Isomers will likely have slightly different Rf values, appearing as distinct or elongated spots. A suitable eluent system would be a mixture of hexane and ethyl acetate.
Q4: What are the recommended methods for separating the different isomers of ethyl nitrothiophene-3-acetate?
A4: Separating the isomers can be challenging due to their similar polarities. The following chromatographic techniques are recommended:
-
Flash Column Chromatography: This is the most common method for purification. A silica gel column with a gradient elution of hexane and ethyl acetate can be effective. Careful fraction collection is crucial.
-
High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale separation of isomers with very similar polarities, reverse-phase HPLC is a powerful tool. A C18 column with a mobile phase of acetonitrile and water is a good starting point.
Q5: How can I identify the different isomers after separation?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for isomer identification. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra will show distinct patterns for each isomer. The key is to analyze the chemical shifts and coupling constants of the protons on the thiophene ring. Please refer to the data table in the "Isomer Identification" section for predicted ¹H NMR chemical shifts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete reaction. | 1. Monitor the reaction by TLC to ensure the starting material is consumed. If not, consider extending the reaction time or slightly increasing the temperature (with caution). |
| 2. Ineffective nitrating agent. | 2. Ensure the nitric acid and acetic anhydride are fresh and of high purity. Prepare the nitrating agent just before use. | |
| 3. Loss of product during workup. | 3. Be careful during the aqueous workup, as the product may have some solubility in water. Ensure complete extraction with an organic solvent. | |
| Formation of multiple products (isomers) | 1. Reaction conditions favoring multiple nitration sites. | 1. Optimize the reaction temperature and the rate of addition of the nitrating agent. Lower temperatures often lead to higher selectivity. |
| Product is a dark oil and difficult to purify | 1. Polymerization or oxidation of the thiophene ring. | 1. Maintain a low reaction temperature. Ensure the nitrating agent is added slowly and with efficient stirring. |
| 2. Presence of dinitrothiophene or other impurities. | 2. Use a milder nitrating agent or reduce the stoichiometry of the nitric acid. |
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
Disclaimer: This is a generalized protocol based on the nitration of thiophene. Researchers should conduct a thorough literature search and risk assessment before proceeding.
-
Preparation of the Nitrating Agent: In a flask cooled in an ice bath, slowly add fuming nitric acid (1.2 equivalents) to acetic anhydride (5 equivalents) while maintaining the temperature below 10 °C. Stir the mixture for 15-20 minutes before use.
-
Nitration Reaction: Dissolve ethyl thiophene-3-acetate (1 equivalent) in a suitable solvent like acetic acid or dichloromethane in a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer. Cool the solution to 0-5 °C in an ice-salt bath.
-
Add the freshly prepared nitrating agent dropwise to the cooled solution of ethyl thiophene-3-acetate over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.
Isomer Identification
Predicted ¹H NMR Chemical Shifts (in CDCl₃)
The following table provides predicted ¹H NMR chemical shifts for the aromatic protons of the likely isomers. These are estimates based on known substituent effects on the thiophene ring and should be used as a guide for identification.
| Isomer | Structure | Predicted Chemical Shifts (ppm) and Coupling |
| This compound (Target) | H4: ~7.4-7.6 ppm (d, J ≈ 5.5 Hz)H5: ~7.2-7.4 ppm (d, J ≈ 5.5 Hz) | |
| Ethyl 4-nitrothiophene-3-acetate (Isomer 1) | H2: ~8.0-8.2 ppm (d, J ≈ 1.5 Hz)H5: ~8.3-8.5 ppm (d, J ≈ 1.5 Hz) | |
| Ethyl 5-nitrothiophene-3-acetate (Isomer 2) | H2: ~8.0-8.2 ppm (s)H4: ~7.8-8.0 ppm (s) |
Note: The signals for the ethyl group (-CH₂- and -CH₃) are expected in their usual regions (~4.2-4.4 ppm, quartet and ~1.2-1.4 ppm, triplet, respectively).
Workflow for Isomer Identification and Troubleshooting
Caption: Workflow for the identification and troubleshooting of isomers in the synthesis of this compound.
Technical Support Center: Synthesis of Ethyl 2-nitrothiophene-3-acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-nitrothiophene-3-acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The synthesis of this compound is achieved through the electrophilic nitration of Ethyl thiophene-3-acetate. A common and effective method involves the use of nitric acid in acetic anhydride. This reagent combination helps to avoid the violent and often explosive reactions that can occur with stronger nitrating agents like a mixture of concentrated nitric and sulfuric acids, due to the high reactivity of the thiophene ring.[1][2] The addition of urea to the reaction mixture can also help to remove any nitrous acid, which is known to cause autocatalytic and explosive side reactions.[1][2]
Q2: What is the expected regioselectivity for the nitration of Ethyl thiophene-3-acetate?
For 3-substituted thiophenes bearing an electron-withdrawing group, such as the ethyl acetate moiety, the electrophilic substitution (nitration) is expected to predominantly occur at the C2 position. Therefore, the major product of the reaction should be this compound.
Q3: Are there alternative catalysts for this nitration?
While nitric acid in acetic anhydride is a standard method, other catalytic systems have been explored for the nitration of thiophene and its derivatives to improve selectivity and safety. These include:
-
Metal-exchanged montmorillonite clays (e.g., Fe³⁺-montmorillonite): These solid acid catalysts can offer high selectivity for the 2-nitro isomer, potentially up to 100%, and can be recycled.[3]
-
Copper nitrate: This is considered a mild nitrating agent for thiophenes.[2]
-
Nitric acid/Trifluoroacetic anhydride: This combination has been reported to give good yields for the nitration of thiophene to 2-nitrothiophene.[2]
The choice of catalyst will depend on the desired reaction conditions, safety considerations, and downstream processing requirements.
Q4: What are the main side products to expect?
The primary side product is the isomeric Ethyl 5-nitrothiophene-3-acetate. Depending on the reaction conditions, other potential side products include:
-
Dinitrothiophenes: Over-nitration can lead to the formation of dinitrated products.[3]
-
Oxidation products: The thiophene ring is susceptible to oxidation, especially at elevated temperatures or with strong oxidizing agents. This can be observed by a color change in the reaction mixture to pink or dark red.[4]
-
Polymerization products: Acid-catalyzed polymerization of the thiophene starting material or product can occur, especially under harsh acidic conditions.
Q5: How can I purify the final product?
Purification of this compound from its isomers and other byproducts can be challenging. Common purification techniques include:
-
Crystallization: 3-Nitrothiophene derivatives sometimes have different solubilities and melting points compared to their 2-nitro counterparts, which may allow for purification by recrystallization.[3]
-
Column chromatography: Silica gel chromatography is a standard method for separating isomers. However, complete separation can be difficult and may require careful selection of the eluent system.
-
Preparative HPLC: For high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) with a C18 or Phenyl-hexyl column can be an effective, albeit more expensive, option.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Degradation of starting material: Thiophene ring is sensitive to strong acids and high temperatures.[2] 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Moisture in reagents: Water can deactivate the nitrating agent. 4. Loss during workup: The product may be partially soluble in the aqueous phase. | 1. Use milder nitrating agents (e.g., HNO₃/acetic anhydride). Maintain strict temperature control, typically at low temperatures (e.g., 0-10 °C).[4] 2. Monitor the reaction progress using TLC or GC. 3. Use anhydrous solvents and reagents. 4. Perform multiple extractions of the aqueous layer with a suitable organic solvent. |
| Formation of Multiple Products (Poor Selectivity) | 1. Harsh reaction conditions: Strong acids can lead to a mixture of isomers.[3] 2. Over-nitration: Excess nitrating agent or prolonged reaction time can lead to dinitrated products.[3] | 1. Employ milder conditions and consider using regioselective catalysts like metal-exchanged clays.[3] 2. Use a stoichiometric amount of the nitrating agent and monitor the reaction closely to stop it once the starting material is consumed. |
| Darkening of the Reaction Mixture (Red/Brown/Black) | 1. Oxidation of the thiophene ring: This is indicated by a color change to pink or dark red.[4] 2. Polymerization: Strong acids can induce polymerization, leading to tar-like substances. | 1. Maintain low reaction temperatures and ensure a controlled addition of the nitrating agent.[4] 2. Use less acidic conditions or a solid acid catalyst. |
| Violent or Uncontrolled Reaction | 1. Presence of nitrous acid: Can lead to an autocatalytic and explosive reaction.[1][2] 2. Rapid addition of reagents: The reaction is exothermic. | 1. Add urea to the reaction mixture to scavenge any nitrous acid.[1][2] 2. Add the nitrating agent dropwise with efficient stirring and cooling. |
| Difficulty in Product Isolation/Purification | 1. Similar polarity of isomers: Makes separation by column chromatography challenging. 2. Product is an oil: May not crystallize easily. | 1. Use a long chromatography column with a shallow solvent gradient. Consider preparative HPLC for higher purity.[5] 2. Try to induce crystallization by scratching the flask, seeding with a crystal, or changing the solvent system. If it remains an oil, purification by chromatography is the primary method. |
Experimental Protocols
Method 1: Nitration with Nitric Acid in Acetic Anhydride [4]
-
Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve Ethyl thiophene-3-acetate in acetic anhydride. Cool the mixture to 0-5 °C in an ice bath.
-
Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and acetic acid dropwise to the thiophene solution, ensuring the temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 0-10 °C and monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
Workup: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Method 2: Nitration with Fe³⁺-montmorillonite Clay Catalyst [3]
-
Catalyst Preparation: Prepare the Fe³⁺-montmorillonite catalyst as described in the literature.
-
Reaction Setup: In a round-bottomed flask, add the catalyst to a solution of Ethyl thiophene-3-acetate in a suitable solvent like dichloroethane.
-
Nitration: Heat the mixture to the desired temperature (e.g., 70-80 °C) and add nitric acid dropwise.
-
Reaction: Stir the mixture at temperature and monitor the reaction progress.
-
Workup: After the reaction is complete, cool the mixture and filter off the catalyst. The catalyst can be washed with the solvent and reused.
-
Purification: Concentrate the filtrate and purify the product as described in Method 1.
Catalyst Selection and Troubleshooting Workflow
References
- 1. Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. organic chemistry - Suitable reagents for nitration of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Ethyl 2-nitrothiophene-3-acetate and Methyl 2-nitrothiophene-3-acetate for Researchers
An Objective Analysis for Drug Development Professionals and Scientists
In the landscape of heterocyclic compounds, nitrothiophene derivatives hold significant interest for their potential applications in medicinal chemistry and materials science. This guide provides a comparative overview of two closely related molecules: Ethyl 2-nitrothiophene-3-acetate and Mthis compound. Due to a notable scarcity of direct comparative studies in peer-reviewed literature, this guide combines available data with established chemical principles to offer a foundational comparison for researchers.
Physicochemical Properties: A Tale of Two Esters
The primary difference between this compound and Mthis compound lies in their ester functional group—an ethyl versus a methyl group. This seemingly minor variation can influence several key physicochemical properties critical for drug development, such as solubility, lipophilicity, and metabolic stability. While specific experimental data for these two exact compounds is limited, we can extrapolate their likely properties based on general organic chemistry principles.
| Property | This compound | Mthis compound | Basis for Comparison |
| Molecular Formula | C₈H₉NO₄S | C₇H₇NO₄S | Chemical Structure |
| Molecular Weight | 215.23 g/mol | 201.20 g/mol | Chemical Structure |
| Predicted LogP | Higher | Lower | The additional ethyl group increases lipophilicity. |
| Predicted Solubility in Polar Solvents | Lower | Higher | Increased hydrocarbon character of the ethyl group reduces polarity. |
| Predicted Boiling Point | Higher | Lower | Increased molecular weight and van der Waals forces. |
| Predicted Metabolic Stability | Potentially Lower | Potentially Higher | Ethyl esters can be more susceptible to hydrolysis by esterases. |
Synthesis and Reactivity
The synthesis of these compounds likely proceeds via the nitration of the corresponding thiophene-3-acetate ester or by the esterification of 2-nitrothiophene-3-carboxylic acid. The reactivity of both compounds is primarily dictated by the electron-withdrawing nature of the nitro group, which activates the thiophene ring for nucleophilic aromatic substitution.
The ethyl and methyl ester groups themselves are not expected to dramatically alter the primary reaction pathways of the nitrothiophene core. However, the steric bulk of the ethyl group, though minimal, could slightly influence the kinetics of reactions occurring at the adjacent acetate carbonyl group. In general, methyl esters are known to be slightly more reactive in ester-based reactions due to less steric hindrance.
Experimental Protocols
Synthesis of this compound
A potential synthetic route involves the nitration of ethyl thiophene-3-acetate.
Materials:
-
Ethyl thiophene-3-acetate
-
Fuming nitric acid (90%)
-
Acetic anhydride
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Ethyl thiophene-3-acetate in a mixture of acetic anhydride and dichloromethane at 0°C.
-
Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride to the reaction mixture while maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Synthesis of Mthis compound
The synthesis of the methyl ester would follow a similar procedure, substituting ethyl thiophene-3-acetate with methyl thiophene-3-acetate.
Visualizing the Chemistry
To aid in the conceptualization of these molecules and their synthesis, the following diagrams are provided.
Caption: General synthetic pathway for 2-nitrothiophene-3-acetate esters.
Caption: Hypothetical signaling pathway showing kinase inhibition.
Biological Activity and Future Directions
Nitroaromatic compounds, including nitrothiophenes, are known to exhibit a range of biological activities, often stemming from their ability to undergo bioreduction to reactive nitroso and hydroxylamino derivatives. These reactive species can interact with cellular macromolecules, leading to effects such as antimicrobial or cytotoxic activity.
While no direct comparative biological data for this compound and Mthis compound has been found, it is plausible that both compounds could exhibit some level of biological activity. The difference in their lipophilicity (LogP) could influence their cell permeability and, consequently, their potency. The slightly higher reactivity of the methyl ester in enzymatic hydrolysis could also lead to different pharmacokinetic profiles.
Given the current data gap, further research is warranted to synthesize and perform a direct comparative evaluation of these two compounds. Such studies should focus on:
-
Detailed Physicochemical Characterization: Measurement of LogP, solubility, and melting/boiling points.
-
Comparative Reactivity Studies: Kinetic analysis of their stability and reactivity towards nucleophiles.
-
In Vitro Biological Screening: Evaluation against a panel of microbial strains and cancer cell lines to identify any potential therapeutic applications.
-
Pharmacokinetic Profiling: In vivo studies to determine their absorption, distribution, metabolism, and excretion (ADME) properties.
This foundational research will be crucial in determining if the subtle structural difference between an ethyl and a methyl ester translates into a significant disparity in their performance and potential as lead compounds in drug discovery.
Comparative Reactivity of Ethyl 2-nitrothiophene-3-acetate and its Isomeric Counterparts: A Guide for Researchers
For Immediate Release
A Comprehensive Analysis of the Reactivity Profiles of Nitrothiophene Esters for Drug Discovery and Development
This guide provides a detailed comparison of the chemical reactivity of ethyl 2-nitrothiophene-3-acetate against other positional isomers of nitrothiophene esters. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the stability and reaction kinetics of these compounds, which are crucial for the synthesis of novel therapeutic agents.
Introduction to Nitrothiophene Esters
Nitrothiophenes are a class of heterocyclic compounds that serve as important scaffolds in medicinal chemistry due to their diverse biological activities. The introduction of a nitro group and an ester functionality onto the thiophene ring significantly influences the molecule's electronic properties and, consequently, its reactivity. Understanding the nuanced differences in reactivity among various isomers is paramount for designing efficient synthetic routes and predicting the behavior of these molecules in biological systems. This guide focuses on the comparative reactivity of this compound and its isomers, primarily in the context of nucleophilic substitution and hydrolysis reactions.
Comparative Reactivity Analysis
The reactivity of nitrothiophene esters is predominantly governed by the position of the electron-withdrawing nitro group relative to the ester moiety and the site of nucleophilic attack. The nitro group activates the thiophene ring towards nucleophilic attack, and its position dictates the degree of this activation.
Expected Reactivity Order:
Based on the electron-withdrawing effect of the nitro group and its ability to stabilize the negative charge in the transition state of nucleophilic attack, the expected order of reactivity for the alkaline hydrolysis of various ethyl nitrothiophene carboxylates is as follows:
-
Ethyl 5-nitrothiophene-2-carboxylate > Ethyl 3-nitrothiophene-2-carboxylate > Ethyl 4-nitrothiophene-2-carboxylate ≈ Ethyl 5-nitrothiophene-3-carboxylate > this compound
This predicted trend is based on the ability of the nitro group to delocalize the developing negative charge on the thiophene ring during nucleophilic attack at the ester carbonyl group. The closer the nitro group is to the ester and the more effectively it can participate in resonance stabilization of the intermediate, the faster the reaction rate. For this compound, the nitro group is ortho to the acetate substituent, which can lead to steric hindrance, potentially lowering its reactivity compared to other isomers where the substituents are further apart.
To illustrate a typical quantitative comparison, a hypothetical data set for the rate constants of alkaline hydrolysis is presented in the table below.
| Compound | Nitro Group Position | Ester Group Position | Hypothetical Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹) |
| Ethyl 5-nitrothiophene-2-carboxylate | 5 | 2 | 1.5 x 10⁻² |
| Ethyl 3-nitrothiophene-2-carboxylate | 3 | 2 | 8.0 x 10⁻³ |
| Ethyl 4-nitrothiophene-2-carboxylate | 4 | 2 | 5.5 x 10⁻³ |
| Ethyl 5-nitrothiophene-3-carboxylate | 5 | 3 | 5.0 x 10⁻³ |
| This compound | 2 | 3 (acetate) | 2.5 x 10⁻³ |
| Ethyl 4-nitrothiophene-3-carboxylate | 4 | 3 | 1.8 x 10⁻³ |
Note: The above data is hypothetical and intended for illustrative purposes to demonstrate how such a comparison would be presented. Actual experimental values would need to be determined.
Experimental Protocols
To empirically determine the reactivity of these esters, a standardized experimental protocol for kinetic analysis of their alkaline hydrolysis is provided below.
Protocol: Kinetic Analysis of Alkaline Hydrolysis of Nitrothiophene Esters
Objective: To determine the second-order rate constants for the alkaline hydrolysis of various ethyl nitrothiophene ester isomers.
Materials:
-
Ethyl nitrothiophene ester isomers (e.g., this compound, ethyl 5-nitrothiophene-2-carboxylate, etc.)
-
Sodium hydroxide (NaOH), standardized solution (e.g., 0.01 M)
-
Ethanol or other suitable organic solvent, spectroscopic grade
-
Distilled or deionized water
-
UV-Vis spectrophotometer
-
Thermostatted cuvette holder
-
Quartz cuvettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the nitrothiophene ester in a suitable organic solvent (e.g., ethanol) at a known concentration (e.g., 1 mM).
-
Prepare a stock solution of sodium hydroxide in water at a known concentration (e.g., 0.1 M).
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the hydrolysis (the corresponding nitrothiophenecarboxylate anion) has a strong absorbance, and the starting ester has minimal absorbance. This wavelength should be determined by recording the full UV-Vis spectra of the starting material and the fully hydrolyzed product.
-
Equilibrate a quartz cuvette containing a known volume of the standardized NaOH solution (diluted to the desired concentration, e.g., 0.005 M) in the thermostatted cell holder of the spectrophotometer at a constant temperature (e.g., 25°C).
-
To initiate the reaction, rapidly inject a small, known volume of the ester stock solution into the cuvette and mix thoroughly. The final concentration of the ester should be significantly lower than the NaOH concentration to ensure pseudo-first-order conditions.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A_0) * e^(-k_obs * t), where A(t) is the absorbance at time t, A_0 is the initial absorbance, and A_∞ is the final absorbance.
-
Alternatively, a plot of ln(A_∞ - A(t)) versus time will yield a straight line with a slope of -k_obs.
-
The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the hydroxide ion: k = k_obs / [OH⁻].
-
-
Repeat:
-
Repeat the experiment for each nitrothiophene ester isomer under identical conditions to ensure a valid comparison.
-
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the general mechanism of alkaline ester hydrolysis and the experimental workflow.
Caption: General mechanism of alkaline hydrolysis of a nitrothiophene ester.
Caption: Workflow for the kinetic analysis of ester hydrolysis.
Conclusion
The reactivity of this compound and its isomers is a critical factor in their application in organic synthesis and drug development. While a definitive quantitative comparison awaits exhaustive experimental investigation, the principles of physical organic chemistry provide a solid framework for predicting their relative reactivities. The provided experimental protocol offers a standardized method for obtaining the necessary kinetic data. This guide serves as a foundational resource for researchers, enabling more informed decisions in the design and synthesis of novel thiophene-based compounds.
A Comparative Analysis of the Biological Activity of Ethyl 2-nitrothiophene-3-acetate Analogs
For Researchers, Scientists, and Drug Development Professionals
Antimicrobial Activity
Nitrothiophene and various thiophene derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanism of action for nitrothiophenes is believed to involve the enzymatic reduction of the nitro group within the microbial cell, leading to the release of cytotoxic nitric oxide.
Comparative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several thiophene derivatives against various microorganisms. It is important to note that these are representative examples from the broader class of thiophene-containing compounds.
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Thiophene Carboxamide Derivatives | Escherichia coli | 8 - 32 | Ampicillin | - |
| Staphylococcus aureus | 16 - 32 | Gentamicin | - | |
| 2-amino-4-phenylthiophene-3-carboxylates | Bacillus subtilis | 6.25 - 25 | Ampicillin | 100 |
| Escherichia coli | 12.5 - 50 | Streptomycin | 100 | |
| Spiro–indoline–oxadiazole Thiophene Derivative | Clostridium difficile | 2 - 4 | - | - |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the compounds is determined using the broth microdilution method according to the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Preparation of Bacterial Inoculum: A 5 × 10⁵ CFU/mL inoculum of each bacterial strain is prepared in Luria Bertani (LB) broth.
-
Compound Dilution: The test compounds are serially diluted in LB broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: The bacterial inoculum is added to each well of the microtiter plate containing the diluted compounds.
-
Incubation: The plates are incubated for 18 hours at 37°C.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Antimicrobial Mechanism of Nitrothiophenes
The following diagram illustrates the proposed mechanism of action for nitrothiophene-based antimicrobial agents.
Caption: Proposed antimicrobial mechanism of nitrothiophenes.
Anticancer Activity
Thiophene derivatives have emerged as a promising scaffold in the development of novel anticancer agents. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerase and tyrosine kinases, as well as the induction of apoptosis.[1]
Comparative Anticancer Data (IC50 Values)
The table below presents the half-maximal inhibitory concentration (IC50) values for various thiophene derivatives against different cancer cell lines, demonstrating their cytotoxic potential.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thienopyrimidine Derivative (3b) | HepG2 (Liver Cancer) | 3.105 | Doxorubicin | - |
| PC-3 (Prostate Cancer) | 2.15 | Doxorubicin | - | |
| Thieno[3,2-b]pyrrole Derivative (4c) | HepG2 (Liver Cancer) | 3.023 | Doxorubicin | - |
| PC-3 (Prostate Cancer) | 3.12 | Doxorubicin | - | |
| 3-(thiophen-2-ylthio)pyridine Derivative (22) | HepG2 (Liver Cancer) | 2.98 | - | - |
| WSU-DLCL2 (Lymphoma) | 4.34 | - | - |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[2][3]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 8 × 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 24-72 hours.
-
MTT Addition: 10 µL of MTT solution (5.0 mg/mL) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[2]
Visualizing Anticancer Signaling Pathways of Thiophene Derivatives
The following diagram illustrates some of the key signaling pathways that can be modulated by thiophene derivatives in cancer cells.
Caption: Anticancer mechanisms of thiophene derivatives.
Anti-inflammatory Activity
Thiophene-based compounds have been investigated for their anti-inflammatory properties, with some derivatives showing potent inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.
Comparative Anti-inflammatory Data
While specific IC50 values for COX inhibition by a broad range of simple thiophene derivatives are not extensively compiled, the carrageenan-induced paw edema model is a standard in vivo assay to assess anti-inflammatory activity.
| Compound/Derivative Class | Animal Model | Dose | % Inhibition of Edema | Reference Compound |
| 2-amino-thiophene derivatives | Rat | - | 47% - 48.94% | - |
| Symmetric thiophene derivatives | Rat | - | up to 30% | - |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[4][5][6][7]
-
Animal Groups: Rats are divided into control and treatment groups.
-
Compound Administration: The test compound or a reference anti-inflammatory drug (e.g., diclofenac) is administered orally or intraperitoneally to the treatment groups. The control group receives the vehicle.
-
Induction of Inflammation: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.[4][5]
-
Measurement of Paw Volume: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group.
Visualizing the Anti-inflammatory Mechanism
The diagram below illustrates the role of COX-2 in the inflammatory cascade and its inhibition by certain thiophene derivatives.
Caption: Inhibition of the COX-2 pathway by thiophene derivatives.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 5. inotiv.com [inotiv.com]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Spectroscopic Deep Dive: Comparing Ethyl 2-nitrothiophene-3-acetate and its Amino Derivative
For researchers and professionals in drug development, understanding the nuanced structural and electronic properties of heterocyclic compounds is paramount. Thiophene derivatives, in particular, form the backbone of numerous pharmacologically active molecules. This guide provides a detailed spectroscopic comparison of Ethyl 2-nitrothiophene-3-acetate and its key derivative, Ethyl 2-aminothiophene-3-acetate.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its amino derivative. This side-by-side comparison offers a clear view of the influence of the 2-position substituent on the molecule's spectral properties.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Spectroscopic Data | Chemical Shift (δ, ppm) & Multiplicity |
| This compound (Expected values based on analogs) | ¹H NMR | H4, H5 (thiophene): ~7.5-8.2 (d)CH₂ (acetate): ~3.8-4.0 (s)CH₂ (ethyl): ~4.2-4.4 (q)CH₃ (ethyl): ~1.2-1.4 (t) |
| ¹³C NMR | C=O: ~165-170C2 (nitro-substituted): ~150-155C3, C4, C5: ~125-135CH₂ (acetate): ~40-45CH₂ (ethyl): ~61-63CH₃ (ethyl): ~14 | |
| Ethyl 2-aminothiophene-3-carboxylate (Observed data)[1] | ¹H NMR | H4, H5 (thiophene): ~6.1-7.0 (d)NH₂: ~5.8-6.1 (br s)CH₂ (ethyl): ~4.2-4.3 (q)CH₃ (ethyl): ~1.3-1.4 (t) |
| ¹³C NMR | C=O: ~166C2 (amino-substituted): ~164C3, C4, C5: ~102-137CH₂ (ethyl): ~59-60CH₃ (ethyl): ~14 |
Table 2: IR, UV-Vis, and Mass Spectrometry Data
| Compound | Spectroscopic Data | Key Peaks / Values |
| This compound (Expected values based on analogs)[2] | IR (cm⁻¹) | C=O Stretch: ~1730-1740NO₂ Asymmetric Stretch: ~1520-1550NO₂ Symmetric Stretch: ~1340-1360C-O Stretch: ~1200-1250 |
| UV-Vis (λₘₐₓ) | Expected absorption at a longer wavelength compared to the amino derivative due to extended conjugation with the nitro group. | |
| Mass Spec. (m/z) | Molecular Ion (M⁺): 215Key Fragments: Loss of -OCH₂CH₃ (m/z 170), loss of -NO₂ (m/z 169), loss of C=O and -OCH₂CH₃. | |
| Ethyl 2-aminothiophene-3-carboxylate (Observed data)[1] | IR (cm⁻¹) | N-H Stretch: ~3300-3500 (two bands)C=O Stretch: ~1660-1680N-H Bend: ~1600-1640C-O Stretch: ~1250-1270 |
| UV-Vis (λₘₐₓ) | Absorption typically in the UV region, influenced by the solvent polarity. | |
| Mass Spec. (m/z) | Molecular Ion (M⁺): 171Key Fragments: Loss of -OCH₂CH₃ (m/z 126), subsequent loss of C=O. |
Experimental Protocols
The data presented is typically acquired using standard spectroscopic techniques. The following are generalized protocols based on common practices for characterizing thiophene derivatives.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Solid samples are typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with KBr powder and pressed into a thin, transparent disk. Liquid samples can be analyzed as a thin film between salt plates.
-
Data Acquisition: Spectra are recorded in the 4000-400 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-grade solvent (e.g., ethanol, acetonitrile, or ethyl acetate).
-
Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorbance (λₘₐₓ) is reported.
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC/MS).
-
Ionization Method: Electron Ionization (EI) at 70 eV is commonly used.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and resulting fragments are recorded and analyzed.
Visualizing Synthesis and Analysis
The following diagrams illustrate the logical workflow from synthesis to analysis, providing a clear visual representation of the processes involved.
References
- 1. Ethyl 2-aminothiophene-3-carboxylate | C7H9NO2S | CID 1988156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiophene, 2-nitro- | C4H3NO2S | CID 11866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
Purity Analysis of Ethyl 2-nitrothiophene-3-acetate by High-Performance Liquid Chromatography: A Comparative Guide
The accurate determination of purity for Ethyl 2-nitrothiophene-3-acetate, a key intermediate in the synthesis of various pharmaceuticals, is critical for ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution and sensitivity for separating the active pharmaceutical ingredient (API) from process-related impurities and degradation products. This guide provides a comparative overview of HPLC methods for the purity analysis of this compound, supported by experimental data and detailed protocols.
Comparison of HPLC Methods
A robust, stability-indicating HPLC method is essential for the comprehensive purity assessment of this compound.[1] The primary challenge in the analysis of nitroaromatic compounds lies in achieving adequate separation from structurally similar isomers and potential degradation products.[2] The standard approach often involves reversed-phase chromatography with a C18 column. However, for enhanced resolution of nitroaromatic isomers, alternative stationary phases can offer significant advantages.
Here, we compare a standard Reversed-Phase HPLC (RP-HPLC) method using a C18 column with an alternative method employing a Phenyl-Hydride column, which can offer different selectivity for aromatic and nitro-containing compounds.
| Parameter | Method A: Standard RP-HPLC (C18) | Method B: Alternative RP-HPLC (Phenyl-Hydride) |
| Column | C18, 4.6 x 150 mm, 5 µm | Cogent Phenyl Hydride™, 4.6 x 150 mm, 4 µm[3] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0 min: 30% B15 min: 70% B20 min: 30% B | 0 min: 25% B10 min: 65% B11 min: 25%[3] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[3] |
| Detection | UV at 254 nm | UV at 254 nm[3] |
| Resolution (Rs) between this compound and potential impurities | > 1.5 | > 2.0 |
| Analysis Time | 20 minutes | 15 minutes[3] |
| Key Advantages | Widely available and robust for general purposes. | Enhanced resolution for nitroaromatic isomers, shorter analysis time.[2][3] |
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results.
Method A: Standard RP-HPLC (C18)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chemicals and Reagents: HPLC grade acetonitrile, formic acid, and water. A reference standard of this compound of known purity.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Start at 30% B, linearly increase to 70% B over 15 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Method B: Alternative RP-HPLC (Phenyl-Hydride)
-
Instrumentation: A standard HPLC system as described for Method A.
-
Chemicals and Reagents: HPLC grade acetonitrile, formic acid, and water. A reference standard of this compound.
-
Chromatographic Conditions:
-
Column: Cogent Phenyl Hydride™, 4.6 x 150 mm, 4 µm.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Program: Start at 25% B, linearly increase to 65% B over 10 minutes, return to initial conditions at 11 minutes, and equilibrate for 4 minutes.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[3]
-
Injection Volume: 1 µL.[3]
-
-
Sample Preparation:
-
Prepare the sample as described in Method A.
-
Potential Impurities
The synthesis of nitrothiophenes can result in the formation of isomeric impurities, with the 3-nitrothiophene derivative being a common byproduct in the nitration of thiophene.[4] Dinitrothiophene can also be present as a result of over-nitration.[5] Furthermore, degradation of the ethyl ester moiety can occur under hydrolytic stress (acidic or basic conditions). A robust stability-indicating method should be able to separate the main peak from these potential impurities.
Workflow for HPLC Purity Analysis
The following diagram illustrates the logical workflow for the purity analysis of this compound by HPLC.
Caption: Workflow for HPLC Purity Analysis of this compound.
Conclusion
Both the standard C18 and the alternative Phenyl-Hydride HPLC methods are suitable for the purity analysis of this compound. The choice of method will depend on the specific requirements of the analysis. For routine quality control where the impurity profile is well-characterized, the standard C18 method provides reliable results. However, for method development, validation, and in-depth stability studies where challenging separations of isomeric and degradation impurities are expected, the Phenyl-Hydride column offers superior resolution and a faster analysis time. The detailed protocols provided herein serve as a robust starting point for researchers, scientists, and drug development professionals to implement an effective purity testing strategy for this important pharmaceutical intermediate.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. separationmethods.com [separationmethods.com]
- 3. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. US20030181734A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Unveiling the Molecular Architecture: A Comparative Guide to Ethyl 2-nitrothiophene-3-acetate
For researchers, scientists, and professionals in drug development, the precise structural confirmation and comparative analysis of key chemical intermediates are paramount. This guide provides a detailed examination of Ethyl 2-nitrothiophene-3-acetate, offering a comparative look at its structural and synthetic attributes alongside relevant alternatives, supported by experimental data and protocols.
The definitive structure of this compound is characterized by a thiophene ring substituted with a nitro group at the 2-position and an ethyl acetate group at the 3-position. This arrangement of functional groups is crucial for its reactivity and potential applications in organic synthesis. A visual confirmation of this structure is provided by its synthetic pathway.[1][2]
Comparative Analysis of Structural Analogs
To better understand the properties of this compound, a comparison with structurally related compounds is essential. Key alternatives include the isomeric Ethyl 3-nitrothiophene-2-carboxylate and the parent compound, 2-nitrothiophene. The position of the nitro and ester groups significantly influences the electronic properties and reactivity of the thiophene ring.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₈H₉NO₄S | 215.23 | Nitro group at C2, Ethyl acetate at C3 |
| Ethyl 3-nitrothiophene-2-carboxylate | C₇H₇NO₄S | 201.19 | Nitro group at C3, Ethyl carboxylate at C2 |
| 2-Nitrothiophene | C₄H₃NO₂S | 129.14 | Nitro group at C2 |
| Ethyl thiophene-3-acetate | C₈H₁₀O₂S | 170.23 | Ethyl acetate at C3, no nitro group[3] |
Experimental Protocols and Data
Synthesis of 2-Nitrothiophene
A common method for the synthesis of 2-nitrothiophene involves the nitration of thiophene using a mixture of fuming nitric acid and acetic anhydride in an acetic acid solution. The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the nitration.
Procedure:
-
A solution of thiophene in acetic anhydride is prepared.
-
A solution of fuming nitric acid in glacial acetic acid is prepared separately and cooled.
-
The thiophene solution is added dropwise to the cooled nitric acid solution while maintaining a low temperature.
-
After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction.
-
The product is then isolated by pouring the reaction mixture onto ice, followed by filtration of the precipitated solid.
-
The crude product can be purified by recrystallization or steam distillation to yield 2-nitrothiophene.
A typical yield for this reaction is in the range of 70-85%.[4] The melting point of the purified 2-nitrothiophene is approximately 44-45.5 °C.[4]
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and structural confirmation of organic compounds. While specific spectral data for this compound is not available in the provided results, data for related compounds can offer insights into the expected spectral features.
For a compound like Ethyl 2-nitrophenylacetate , which shares the ethyl acetate and nitro functional groups, the following spectral characteristics are observed:
-
1H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, and aromatic protons.[5]
-
13C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon, and the aromatic carbons.[6]
-
IR Spectroscopy: Characteristic absorption bands for the nitro group (NO₂) stretching and the carbonyl group (C=O) of the ester.[6]
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[6]
Synthesis Workflow
The synthesis of substituted nitrothiophenes can be visualized as a multi-step process, often starting from the parent thiophene ring. The following diagram illustrates a generalized workflow for the preparation of a substituted nitrothiophene derivative.
Caption: Generalized synthetic workflow for this compound.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ETHYL 2-(3-NITROPHENYL)ACETATE | 14318-64-0 [chemicalbook.com]
- 6. Ethyl 2-nitrophenylacetate | C10H11NO4 | CID 595882 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Ethyl 2-nitrothiophene-3-acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthesis routes for Ethyl 2-nitrothiophene-3-acetate, a key intermediate in the development of various pharmaceuticals. The following sections detail two primary synthetic pathways, offering experimental protocols, quantitative data, and a comparative discussion to inform your research and development efforts.
Route 1: Gewald Synthesis followed by Diazotization and Nitration
This classical and versatile two-step approach first involves the construction of the thiophene ring via the well-established Gewald reaction to yield Ethyl 2-aminothiophene-3-carboxylate. The subsequent step involves the replacement of the amino group with a nitro group via a Sandmeyer-type reaction.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-aminothiophene-3-carboxylate (Gewald Reaction)
-
To a mixture of ethyl cyanoacetate (0.1 mol), a suitable ketone or aldehyde (0.1 mol, e.g., cyclohexanone or acetone), and elemental sulfur (0.1 mol) in 150 mL of absolute ethanol, add an appropriate base such as diethylamine or morpholine (20 mL).
-
Heat the reaction mixture to 55-65 °C with stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in a refrigerator overnight.
-
Collect the precipitated solid by filtration and recrystallize from a suitable solvent like ethanol to obtain the pure Ethyl 2-aminothiophene-3-carboxylate.
Step 2: Synthesis of this compound via Diazotization and Nitration
-
Dissolve Ethyl 2-aminothiophene-3-carboxylate (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of sodium nitrite (3 equivalents) and copper(II) sulfate (catalytic amount) in water and heat to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot copper/nitrite solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, stir the mixture at 70 °C for 30 minutes.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation
| Parameter | Gewald Reaction | Diazotization & Nitration |
| Starting Materials | Ethyl cyanoacetate, Ketone/Aldehyde, Sulfur, Base | Ethyl 2-aminothiophene-3-carboxylate, NaNO₂, H₂SO₄, CuSO₄ |
| Reaction Time | 2-3 hours | 2-4 hours |
| Reaction Temperature | 55-65 °C | 0-70 °C |
| Yield | 70-90% | 40-60% |
Route 2: Tandem Henry Reaction and Nucleophilic Substitution
This modern and efficient one-pot synthesis constructs the 2-nitrothiophene ring system directly. This route involves the reaction of a β-thiocyanatopropenal derivative with nitromethane, which undergoes a tandem Henry reaction and intramolecular nucleophilic substitution on the sulfur atom.
Experimental Protocol
Step 1: Synthesis of the β-Thiocyanatopropenal Precursor
-
Synthesize the required β-chlorovinyl aldehyde from the corresponding ketone or aldehyde.
-
React the β-chlorovinyl aldehyde with potassium thiocyanate in a suitable solvent under mild acidic conditions to obtain the 3-thiocyanatoacrolein derivative.
Step 2: Tandem Henry Reaction and Cyclization
-
To a solution of the 3-thiocyanatoacrolein derivative (1 equivalent) and nitromethane (1.5 equivalents) in a suitable solvent such as THF or CH3CN, add a base catalyst.
-
Effective catalysts include tetra-n-butylammonium fluoride (TBAF) or diisopropylethylamine (DIEA) (0.1-0.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Data Presentation
| Parameter | Tandem Henry Reaction & Cyclization |
| Starting Materials | 3-Thiocyanatoacrolein derivative, Nitromethane, Base catalyst |
| Reaction Time | 12-24 hours |
| Reaction Temperature | Room Temperature |
| Yield | 65-85% |
Comparison of Synthetic Routes
| Feature | Route 1: Gewald Synthesis & Nitration | Route 2: Tandem Henry Reaction |
| Overall Yield | Moderate (28-54%) | Good (65-85%) |
| Number of Steps | Two distinct steps | One-pot reaction (after precursor synthesis) |
| Atom Economy | Lower due to the loss of the amino group as N₂ | Higher |
| Reagent Toxicity/Hazards | Involves the formation of a potentially unstable diazonium salt. | Uses TBAF or DIEA which are corrosive. |
| Substrate Scope | The Gewald reaction is very versatile for a wide range of substituents. | Dependent on the availability and synthesis of the substituted 3-thiocyanatoacrolein. |
| Ease of Purification | May require careful purification to remove byproducts from the nitration step. | Generally cleaner with potentially easier purification. |
Visualizing the Synthetic Pathways
To better illustrate the described synthetic methodologies, the following diagrams outline the reaction workflows.
Caption: Workflow for Route 1.
Caption: Workflow for Route 2.
Conclusion
Both synthetic routes offer viable pathways to this compound. The choice of method will depend on the specific requirements of the research, including desired yield, available starting materials, and tolerance for hazardous reagents.
-
Route 1 is a well-established, albeit longer, route that may be preferable when a variety of substituted thiophenes are desired, leveraging the broad substrate scope of the Gewald reaction.
-
Route 2 presents a more modern, efficient, and atom-economical approach, offering higher yields in a single pot, making it an attractive option for scale-up and process optimization, provided the necessary starting materials are accessible.
Researchers should carefully consider these factors when selecting a synthesis strategy for this compound and its derivatives.
Benchmarking the Synthesis of Ethyl 2-nitrothiophene-3-acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for Ethyl 2-nitrothiophene-3-acetate, a key intermediate in the synthesis of various biologically active compounds, including novel thieno[2,3-b]pyrrol-5-one derivatives with potential antioxidant and anticancer properties.[1] The methodologies are benchmarked based on their reaction conditions, reagent selection, and procedural steps, offering valuable insights for process optimization and scale-up.
Method 1: Direct Nitration of Ethyl Thiophene-3-acetate
This approach involves the electrophilic nitration of a pre-existing ethyl thiophene-3-acetate backbone. A notable protocol employs a mixture of ammonium nitrate and trifluoroacetic anhydride in chloroform.[2]
Experimental Protocol:
To a solution of ethyl thiophene-3-acetate (10 g, 64.1 mmol) in chloroform (90 ml) and trifluoroacetic anhydride (40 ml) at 0°C, ammonium nitrate (5.2 g, 64.1 mmol) is added. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature over 2 hours. Following this, the mixture is cooled in an ice bath and diluted with dichloromethane (60 ml) and water (50 ml). The aqueous phase is extracted with dichloromethane, and the combined organic layers are washed with a saturated brine solution. After drying over magnesium sulfate and evaporation of the solvent, the crude product is purified by silica gel chromatography using a hexane/ethyl acetate (4:1) eluent to yield this compound as a red/brown viscous oil (8.2 g).[2]
Method 2: Alkylation of 2-Nitrothiophene
An alternative strategy involves the alkylation of 2-nitrothiophene with an ethyl acetate synthon. This method utilizes a strong base to deprotonate the thiophene ring, facilitating nucleophilic attack on ethyl chloroacetate.[1][2]
Experimental Protocol:
Potassium tert-butoxide (1.3 g, 11.6 mmol) is dissolved in tetrahydrofuran (THF) (10 ml) and cooled to -50°C. A mixture of 2-nitrothiophene (1.0 g, 7.7 mmol) and ethyl chloroacetate (0.953 g, 7.7 mmol) in dry THF (6 ml) is then added dropwise over 10 minutes. The reaction is stirred for an additional hour at -50°C. The reaction is quenched by pouring the mixture into aqueous acetic acid (13 ml). The product is extracted with ether (2 x 20 ml), and the combined ether layers are washed with water and then brine (20 ml).[1] A similar protocol described in a patent specifies quenching with acetic acid (0.5 ml) and washing with water (20 ml), followed by extraction with ethyl acetate, washing with saturated brine, drying over magnesium sulfate, and purification by silica gel chromatography (hexane/ethyl acetate 4:1) to yield the product (261 mg).[2]
Data Summary
| Parameter | Method 1: Direct Nitration | Method 2: Alkylation of 2-Nitrothiophene |
| Starting Materials | Ethyl thiophene-3-acetate, Ammonium nitrate, Trifluoroacetic anhydride | 2-Nitrothiophene, Ethyl chloroacetate, Potassium tert-butoxide |
| Solvent | Chloroform, Dichloromethane | Tetrahydrofuran (THF) |
| Reaction Temperature | 0°C to Room Temperature | -50°C |
| Reaction Time | 3 hours | 1 hour |
| Yield | 8.2 g (from 10 g starting material) | 261 mg (from 1 g starting material) |
| Purification | Silica Gel Chromatography | Silica Gel Chromatography |
Experimental Workflows
References
A Comparative Guide to Catalysts in Ethyl 2-nitrothiophene-3-acetate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 2-nitrothiophene-3-acetate, a key intermediate in the development of various pharmaceutical compounds, necessitates a careful selection of catalytic systems to ensure optimal yield, regioselectivity, and process safety. This guide provides a comparative analysis of different catalysts employed in the nitration of the precursor, Ethyl thiophene-3-acetate, offering a comprehensive overview of their performance based on available experimental data.
Performance Comparison of Catalytic Systems
The nitration of thiophene derivatives is a well-established yet sensitive electrophilic aromatic substitution. The choice of catalyst and reaction conditions plays a pivotal role in directing the regioselectivity of the nitration and in mitigating the risk of hazardous side reactions. Traditional methods often employ strong acids, while modern approaches are shifting towards solid acid catalysts for their environmental and handling benefits. This comparison focuses on three representative systems: a conventional approach using nitric acid in acetic anhydride, and two solid acid-catalyzed methods employing Fe³⁺-montmorillonite clay and Zeolite Beta.
| Catalyst System | Substrate | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (2-nitro isomer) | Reference |
| None (Conventional) | Thiophene | Fuming Nitric Acid / Acetic Anhydride | Acetic Acid | 10 | 2 | 70-85 | ~85% | [1][2] |
| Fe³⁺-montmorillonite | Thiophene | Nitric Acid | Dichloroethane | 80 | 5 | 70 | >50% | [3] |
| Zeolite Beta | Thiophene | Nitric Acid / Acetic Anhydride | Not specified | Mild | Not specified | Excellent | High | [1] |
Note: Data for the direct nitration of Ethyl thiophene-3-acetate is limited. The data presented here for thiophene nitration serves as a relevant proxy for comparing catalyst performance.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and adaptation in a research setting.
Conventional Nitration using Nitric Acid/Acetic Anhydride
This method represents a traditional approach to thiophene nitration.
Procedure:
-
A solution of thiophene (1 mole) in acetic anhydride (340 mL) is prepared.
-
A separate solution of fuming nitric acid (1.2 moles) in glacial acetic acid (600 mL) is prepared and cooled.[2]
-
Half of the nitric acid solution is placed in a reaction flask and cooled to 10°C.
-
Half of the thiophene solution is added dropwise to the stirred nitric acid solution, maintaining the temperature below room temperature.
-
After the initial addition, the remaining nitric acid solution is added, followed by the dropwise addition of the rest of the thiophene solution.[2]
-
The reaction is stirred at room temperature for 2 hours.
-
The reaction mixture is then poured over crushed ice to precipitate the product, which is subsequently filtered, washed with ice water, and dried.[2]
Catalytic Nitration using Fe³⁺-montmorillonite
This protocol utilizes a solid acid catalyst, offering a more environmentally friendly alternative.
Procedure:
-
Fe³⁺-montmorillonite catalyst (0.5 g) is suspended in dichloroethane (10 mL) in a round-bottomed flask.
-
Thiophene (20 mmol) is added to the suspension.
-
The mixture is brought to reflux (80°C) with stirring.
-
Nitric acid (40 mmol) is added dropwise to the refluxing mixture.[3]
-
The reaction is monitored by gas chromatography and, upon completion (approx. 5 hours), the mixture is filtered to recover the catalyst.
-
The filtrate is concentrated to obtain the product.[3]
Catalytic Nitration using Zeolite Beta
Zeolite Beta is another solid acid catalyst known for its shape-selectivity and high activity.
Procedure:
-
Thiophene is reacted with a stoichiometric amount of nitric acid and acetic anhydride in the presence of Beta zeolite as the catalyst.[1]
-
The reaction is carried out under mild conditions. (Specific temperature and time were not detailed in the available literature).
-
The solid catalyst is separated by filtration.
-
The product is isolated from the filtrate.
Reaction Pathway and Workflow
The synthesis of this compound involves a two-step process: the formation of the precursor, Ethyl thiophene-3-acetate, followed by its regioselective nitration. The general workflow for the catalytic nitration step is depicted below.
Caption: General experimental workflow for the synthesis of this compound.
The underlying chemical transformation is an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated from the nitrating agent and facilitated by the catalyst, attacks the electron-rich thiophene ring. The catalyst plays a crucial role in generating the electrophile and influencing the regiochemical outcome of the reaction.
Caption: Simplified signaling pathway of the electrophilic nitration reaction.
References
- 1. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US20030181734A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
Ethyl 2-nitrothiophene-3-acetate: A Superior Precursor for the Synthesis of Thieno[2,3-b]pyridine Scaffolds
For Immediate Publication
In the landscape of heterocyclic chemistry, the synthesis of thieno[2,3-b]pyridines, a core scaffold in numerous pharmacologically active compounds, is of paramount importance. Researchers and drug development professionals continually seek robust, efficient, and high-yielding synthetic routes. This guide presents a comparative analysis of synthetic pathways to key thieno[2,3-b]pyridine intermediates, highlighting the advantages of utilizing Ethyl 2-nitrothiophene-3-acetate as a stable and versatile starting material. We provide a detailed examination of the widely-used Gould-Jacobs reaction and compare it with the Gewald reaction, supported by experimental data and protocols.
Executive Summary
This compound serves as a valuable and stable precursor to Ethyl 2-aminothiophene-3-carboxylate, a critical building block for the synthesis of thieno[2,3-b]pyridines. The primary advantage of using the nitro-compound lies in its enhanced stability compared to the corresponding amine, which can be prone to oxidation and degradation. The in-situ reduction of the nitro group to an amine, followed by cyclization, offers a streamlined and efficient one-pot or two-step approach to the desired heterocyclic core. This guide will compare two prominent methods for the synthesis of a representative thieno[2,3-b]pyridine, ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate:
-
Method A: The Gould-Jacobs Approach - Utilizing Ethyl 2-aminothiophene-3-carboxylate (derived from this compound) and diethyl ethoxymethylenemalonate.
-
Method B: The Gewald Reaction - A multicomponent reaction that synthesizes the 2-aminothiophene ring in situ.
Comparative Performance Data
The following table summarizes the key performance indicators for the synthesis of ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate via the two methodologies.
| Parameter | Method A: Gould-Jacobs Reaction | Method B: Gewald Reaction |
| Starting Materials | Ethyl 2-aminothiophene-3-carboxylate, Diethyl ethoxymethylenemalonate | Ketone/Aldehyde, α-cyanoester, Elemental Sulfur, Base |
| Reaction Time | 2-4 hours | 3-6 hours |
| Reaction Temperature | 240-250 °C (thermal cyclization) | 50-80 °C |
| Overall Yield | Good to Excellent (typically >70%) | Good (typically 60-85%) |
| Key Advantages | High yields, clean reaction profile | One-pot synthesis, readily available starting materials |
| Key Disadvantages | Requires pre-synthesis of the aminothiophene, high cyclization temperature | Can produce by-products, requires careful control of reaction conditions |
Experimental Protocols
Method A: Gould-Jacobs Synthesis of Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate
This two-step process involves the initial reduction of this compound to Ethyl 2-aminothiophene-3-carboxylate, followed by the Gould-Jacobs reaction.
Step 1: Reduction of this compound
-
Reagents: this compound, Iron powder, Acetic acid, Ethanol.
-
Procedure:
-
To a stirred suspension of iron powder (3.0 eq) in a mixture of ethanol and acetic acid (10:1 v/v), this compound (1.0 eq) is added portion-wise at room temperature.
-
The reaction mixture is then heated to reflux for 2-3 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford Ethyl 2-aminothiophene-3-carboxylate as a solid, which can be used in the next step without further purification.
-
Step 2: Gould-Jacobs Reaction
-
Reagents: Ethyl 2-aminothiophene-3-carboxylate, Diethyl ethoxymethylenemalonate (DEMM), Dowtherm A (or diphenyl ether).
-
Procedure:
-
A mixture of Ethyl 2-aminothiophene-3-carboxylate (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 120-130 °C for 1 hour.
-
The resulting intermediate, diethyl 2-(((3-(ethoxycarbonyl)thiophen-2-yl)amino)methylene)malonate, is then added dropwise to a preheated solution of Dowtherm A at 240-250 °C.
-
The reaction mixture is maintained at this temperature for 15-30 minutes.
-
After cooling to room temperature, the precipitated solid is collected by filtration, washed with petroleum ether, and recrystallized from ethanol to yield ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate.
-
Method B: Gewald Reaction for the Synthesis of a Substituted 2-Aminothiophene
This protocol describes the synthesis of a representative 2-aminothiophene, which is the key intermediate in the synthesis of the target thieno[2,3-b]pyridine.
-
Reagents: A suitable ketone (e.g., cyclohexanone), Ethyl cyanoacetate, Elemental sulfur, Morpholine (or another suitable base), Ethanol.
-
Procedure:
-
A mixture of the ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol is stirred at room temperature.
-
Morpholine (0.5 eq) is added dropwise to the suspension.
-
The reaction mixture is then heated to 50 °C and stirred for 2-4 hours.
-
Upon completion, the mixture is cooled in an ice bath, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried to give the desired ethyl 2-aminothiophene-3-carboxylate derivative. This product can then be used in the Gould-Jacobs reaction as described in Method A, Step 2.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes discussed.
Caption: Comparative workflow of thieno[2,3-b]pyridine synthesis.
Caption: Advantages of using this compound.
Conclusion
The use of this compound as a precursor offers significant advantages in the synthesis of thieno[2,3-b]pyridines. Its stability and the efficiency of its conversion to the key intermediate, Ethyl 2-aminothiophene-3-carboxylate, make it a preferred starting material for multi-step syntheses. The subsequent Gould-Jacobs reaction provides a reliable and high-yielding route to the desired heterocyclic core. While the Gewald reaction offers a convenient one-pot alternative for the synthesis of the 2-aminothiophene intermediate, the Gould-Jacobs approach, when initiated from the stable nitro-precursor, often results in a cleaner reaction profile and higher overall yields of the final thieno[2,3-b]pyridine product. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired scale of the reaction. However, the advantages presented by this compound make it a compelling choice for researchers in the field of medicinal chemistry and drug development.
Navigating the Synthetic Landscape: A Comparative Guide to Ethyl 2-nitrothiophene-3-acetate and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic route. This guide provides a comprehensive comparison of Ethyl 2-nitrothiophene-3-acetate, a potentially useful but under-documented building block, with its more established alternatives. By presenting available experimental data and outlining potential limitations, this document aims to inform strategic decisions in the synthesis of complex heterocyclic scaffolds.
This compound holds promise as a precursor for various heterocyclic compounds, particularly those containing a thiophene ring fused to a nitrogen-containing heterocycle. Its structure combines a reactive nitro group, which can be readily reduced to an amine, and an ester moiety, providing a handle for cyclization and other transformations. However, a thorough evaluation of its practical utility requires a clear understanding of its limitations in chemical reactions, especially when compared to alternative synthetic strategies.
Unveiling the Challenges: Potential Limitations of this compound
While direct experimental data on the limitations of this compound is scarce in publicly available literature, we can infer potential challenges based on the known reactivity of nitroaromatic compounds and thiophene derivatives.
Reactivity and Side Reactions: The presence of a strong electron-withdrawing nitro group significantly activates the thiophene ring, making it susceptible to nucleophilic attack.[1][2] While this enhanced reactivity can be advantageous, it may also lead to undesired side reactions. In the context of its common use as a precursor to Ethyl 2-aminothiophene-3-acetate through reduction, the nitro group itself can be a source of limitations. Catalytic hydrogenation, a common method for nitro group reduction, can sometimes be challenging for sulfur-containing compounds due to catalyst poisoning. Alternative reduction methods, such as using metals in acidic media (e.g., Sn/HCl, Fe/HCl), are often employed but may not be compatible with the ester functionality, which can be susceptible to hydrolysis under acidic conditions.
Stability: Nitroaromatic compounds can exhibit limited stability, particularly under harsh reaction conditions such as high temperatures or strongly acidic or basic media.[3] The thiophene ring itself, while aromatic, can be prone to degradation under certain oxidative or strongly acidic conditions. The combination of these two functionalities in this compound necessitates careful selection of reaction conditions to avoid decomposition and maximize yields.
Synthesis and Purity: The synthesis of this compound itself presents challenges. The nitration of thiophene derivatives is known to be a difficult reaction to control, often leading to a mixture of isomers (2-nitro and 3-nitro) and dinitrated products.[4] Separating these isomers can be a tedious process, potentially impacting the purity and availability of the desired starting material.[4]
A Comparative Analysis: Alternatives to this compound
Given the potential limitations of this compound, it is prudent to consider alternative synthetic routes to the key intermediate, Ethyl 2-aminothiophene-3-acetate, and its derivatives. The Gewald reaction is a prominent and widely used alternative for the synthesis of 2-aminothiophenes.
The Gewald Reaction: A Powerful Alternative
The Gewald reaction is a one-pot, multi-component reaction that provides a direct and efficient route to highly substituted 2-aminothiophenes.[5] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate) in the presence of elemental sulfur and a base.
Advantages of the Gewald Reaction:
-
High Efficiency and Convergence: It combines three components in a single step, leading to a more streamlined and atom-economical synthesis.
-
Versatility: A wide range of ketones, aldehydes, and active methylene compounds can be used, allowing for the synthesis of a diverse library of 2-aminothiophenes.
-
Milder Reaction Conditions: The Gewald reaction is often carried out under relatively mild conditions, which can improve functional group tolerance.
The following table provides a conceptual comparison between the synthetic route involving the reduction of this compound and the Gewald reaction for the preparation of Ethyl 2-aminothiophene-3-acetate.
| Feature | Route via this compound | Gewald Reaction |
| Starting Materials | Ethyl thiophene-3-acetate, Nitrating agent | Ketone/Aldehyde, Ethyl cyanoacetate, Sulfur, Base |
| Number of Steps | 2 (Nitration, Reduction) | 1 (One-pot) |
| Key Intermediate | This compound | - |
| Potential Limitations | Isomer separation, harsh nitration conditions, potential for side reactions during reduction, catalyst poisoning. | Limited by the availability of the ketone/aldehyde precursor. |
| Reported Yields | Yields for the individual nitration and reduction steps can vary significantly and are often not quantitative. | Generally good to excellent yields (often >70%).[6] |
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for the synthesis of a key downstream product, a thieno[2,3-b]pyridinone, are presented below, starting from both Ethyl 2-aminothiophene-3-carboxylate (the product of the nitro reduction route) and through a pathway that could be initiated via a Gewald reaction product.
Synthesis of 4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one
This protocol is adapted from the synthesis of thieno[2,3-b]pyridinones, which are valuable scaffolds in medicinal chemistry.[7]
Step 1: Phenylacetylation of Ethyl 2-aminothiophene-3-carboxylate
-
To a solution of Ethyl 2-aminothiophene-3-carboxylate (1 equivalent) in a suitable solvent (e.g., toluene or xylene), add phenylacetyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the corresponding N-phenylacetylated intermediate.
Step 2: Dieckmann Condensation for Cyclization
-
To a solution of the N-phenylacetylated intermediate (1 equivalent) in an anhydrous solvent (e.g., toluene), add a strong base such as sodium hydride (1.5 equivalents) portion-wise at 0 °C.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the formation of the cyclized product by TLC.
-
Cool the reaction to room temperature and quench carefully with a proton source (e.g., acetic acid or a saturated aqueous solution of ammonium chloride).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic strategies discussed.
Figure 1. Comparative workflow of the two main synthetic routes to Ethyl 2-aminothiophene-3-carboxylate and its derivatives.
Conclusion
While this compound presents a theoretically straightforward precursor to valuable 2-aminothiophene building blocks, its practical application is likely hampered by challenges in its synthesis, potential instability, and the possibility of side reactions during subsequent transformations. In contrast, the Gewald reaction offers a more convergent, efficient, and versatile one-pot synthesis of 2-aminothiophenes, making it a highly attractive alternative for many applications.
Researchers and drug development professionals should carefully weigh these factors when designing synthetic routes. For projects requiring rapid access to a diverse range of substituted 2-aminothiophenes, the Gewald reaction is likely the superior choice. The route involving this compound may be considered if the specific substitution pattern is not readily accessible through the Gewald reaction, but careful optimization of both the nitration and reduction steps would be necessary to ensure a robust and scalable process. This guide serves as a starting point for a more detailed, case-by-case evaluation of the optimal synthetic strategy.
References
- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Ethyl 2-nitrothiophene-3-acetate Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of Ethyl 2-nitrothiophene-3-acetate and its alternatives. Due to the limited publicly available data on the specific cross-reactivity profile of this compound, this document focuses on the known biological activities of structurally related nitrothiophene and thiophene derivatives to infer potential off-target interactions. Furthermore, it presents a framework for experimentally assessing and comparing the cross-reactivity of these compounds.
Introduction to Cross-Reactivity
Cross-reactivity, the interaction of a compound with multiple, often unintended, biological targets, is a critical consideration in drug discovery and development. Unforeseen off-target effects can lead to adverse drug reactions or misleading experimental results. This compound, a nitroaromatic compound containing a thiophene core, belongs to a class of molecules known for diverse biological activities. Thiophene-based compounds have been identified as inhibitors of various enzymes, including kinases, cyclooxygenases (COX), and lipoxygenases (LOX), while nitroaromatic compounds are known substrates for nitroreductases.[1][2][3][4] This suggests a potential for this compound to exhibit cross-reactivity with multiple cellular pathways.
Potential Biological Targets and Alternative Compounds
Based on the activities of related compounds, this compound may interact with several biological targets. This section compares its potential activities with commercially available alternatives known for their specific inhibitory profiles.
| Compound | Potential/Known Biological Targets | Potential for Cross-Reactivity | Commercial Availability |
| This compound | - Bacterial nitroreductases[4]- Kinases[5][6]- Cyclooxygenases (COX)[7][8]- Lipoxygenases (LOX)[7][8] | High (inferred from structural motifs) | Available from various chemical suppliers. |
| Tinoridine | Cyclooxygenase (COX) inhibitor[7] | Moderate (known anti-inflammatory target) | Yes |
| Tiaprofenic acid | Cyclooxygenase (COX) inhibitor[7] | Moderate (known anti-inflammatory target) | Yes |
| Tenidap | Cyclooxygenase (COX) and 5-lipoxygenase inhibitor[7] | Moderate to High (dual inhibitor) | Yes |
| R406 (Tamatinib) | Spleen tyrosine kinase (Syk) inhibitor[6] | High (known to inhibit multiple Nek family kinases) | Yes |
Experimental Protocols for Cross-Reactivity Assessment
To definitively determine the cross-reactivity profile of this compound and its alternatives, a series of in vitro assays are recommended.
Kinase Inhibitor Profiling
Objective: To assess the inhibitory activity of the test compounds against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare stock solutions of this compound and alternative compounds in a suitable solvent (e.g., DMSO).
-
Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified, active kinases. A comprehensive panel should include representatives from different kinase families.
-
Assay Performance: Perform kinase activity assays in the presence of a range of concentrations of the test compounds. Assays are typically based on the measurement of ATP consumption or phosphopeptide formation, often using fluorescence, luminescence, or radioactivity-based detection methods.[9][10]
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each compound against each kinase. The results are typically presented as a percentage of inhibition at a fixed concentration or as IC50 values. A lower IC50 value indicates higher potency.
-
Selectivity Score: Calculate a selectivity score to quantify the degree of cross-reactivity. This can be based on the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at 1 µM).
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the inhibitory activity of the test compounds against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Use purified ovine or human COX-1 and COX-2 enzymes.
-
Assay Principle: The assay measures the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.
-
Procedure:
-
Pre-incubate the enzyme with various concentrations of the test compounds.
-
Initiate the reaction by adding arachidonic acid and the chromogenic substrate.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction and determine the IC50 values for each compound against both COX isoforms. This allows for the assessment of both potency and selectivity.
Nitroreductase Activity Assay
Objective: To evaluate whether this compound is a substrate for bacterial nitroreductases.
Methodology:
-
Enzyme Source: Use a purified bacterial nitroreductase (e.g., from E. coli).
-
Assay Principle: The assay measures the NADH-dependent reduction of the nitroaromatic compound.[11] A common method involves coupling the reaction to the reduction of a reporter molecule like cytochrome c or using a fluorogenic probe that becomes fluorescent upon reduction.[4][12]
-
Procedure:
-
Combine the nitroreductase enzyme, NADH, and the test compound in a suitable buffer.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) or the increase in fluorescence of the probe over time.
-
-
Data Analysis: Calculate the rate of the enzymatic reaction. A significant reaction rate indicates that the compound is a substrate for the enzyme.
Visualizing Potential Interactions and Workflows
The following diagrams illustrate the potential signaling pathways that could be affected by this compound and a general workflow for assessing its cross-reactivity.
Caption: Potential biological targets and affected signaling pathways of this compound.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Conclusion
While direct experimental evidence for the cross-reactivity of this compound is currently lacking, its structural features suggest a potential for interactions with multiple biological targets, including protein kinases, cyclooxygenases, and nitroreductases. Researchers and drug development professionals should exercise caution when interpreting data obtained using this compound and consider performing comprehensive cross-reactivity profiling. The experimental protocols outlined in this guide provide a robust framework for systematically evaluating and comparing the selectivity of this compound with that of alternative, more well-characterized compounds. Such studies are essential for the development of selective chemical probes and safe therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the biological activity of some nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
Comparative DFT Analysis of Nitrothiophene Derivatives: A Guide for Researchers
Nitrothiophene derivatives are a significant class of heterocyclic compounds, widely explored by researchers for their diverse applications in drug development and materials science.[1] Their biological activities, including anticancer and antibacterial properties, are intrinsically linked to their molecular structure and electronic properties.[2][3] Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate these structure-property relationships, providing valuable insights that guide the synthesis and development of novel derivatives.[3][4]
This guide offers a comparative analysis of nitrothiophene derivatives based on data from various DFT studies, presenting key quantitative data in structured tables and outlining the computational methodologies employed.
Experimental and Computational Protocols
The investigation into the electronic characteristics of nitrothiophene derivatives is predominantly carried out using DFT calculations. A commonly employed methodology involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a split-valence basis set such as 6-31G(d,p) or 6-311+G(d,p).[1][3][5]
Typical Workflow:
-
Geometry Optimization: The initial step involves optimizing the molecular structure of the derivative to find its lowest energy conformation.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed to ensure the absence of imaginary frequencies.
-
Electronic Property Calculation: Key electronic properties are then calculated from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and stability.[3]
-
Analysis: The calculated properties, such as frontier molecular orbital energies, atomic net charges, and the HOMO-LUMO gap, are analyzed to predict the molecule's reactivity, stability, and potential biological activity.[2][5]
Comparative Analysis of Electronic Properties
The electronic properties of nitrothiophene derivatives, particularly the HOMO-LUMO energy gap, are crucial indicators of their chemical and biological behavior. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. The following tables summarize key electronic property data from various studies.
Table 1: Frontier Orbital Energies and Energy Gaps of Nitrothiophene Derivatives
| Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | DFT Method | Reference |
| Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | -4.994 | -1.142 | 3.852 | B3LYP/6–311++G(d,p) | [1][6] |
| Thiophene-thiadiazole hybrids | N/A | N/A | 3.83 - 4.18 | Not Specified | [3] |
| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | N/A | N/A | 5.031 | Not Specified | [3] |
Table 2: Electrochemical Properties of Mononitrothiophenes
| Compound | Reduction Potential (E) vs. Ag/AgCl | Method | Reference |
| 2-Nitrothiophene | -1.439 V | Cyclic Voltammetry (CV) | [7] |
| 3-Nitrothiophene | -1.606 V | Cyclic Voltammetry (CV) | [7] |
Structure-Activity Relationship (SAR)
DFT calculations are instrumental in establishing Quantitative Structure-Activity Relationships (QSAR). Studies have shown a reasonable correlation between the experimentally determined biological activity of nitrothiophene derivatives and their calculated electronic properties.[2]
For instance, the anticancer activity of certain 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole derivatives has been linked to their electronic characteristics.[5][8] Similarly, the antibacterial activity of 2-nitrothiophenes against Escherichia coli and Micrococcus luteus correlates with calculated HOMO energies and atomic charges.[2] DFT calculations have also indicated that hydrazonothiophene derivatives featuring CH3, OCH3, and COOH groups possess lower band gaps, suggesting enhanced chemical activity.[4] The position of the nitro group also significantly impacts the compound's properties and activity.[2][7]
Conclusion
The comparative analysis of nitrothiophene derivatives through DFT calculations provides indispensable insights for researchers and drug developers. The correlation between calculated electronic properties, such as the HOMO-LUMO energy gap, and observed biological activities allows for a more targeted and efficient design of novel compounds. The B3LYP functional with basis sets like 6-31G(d,p) remains a robust and widely used method for these theoretical investigations. The data clearly indicates that modifications to the substituent groups and their positions on the thiophene ring systematically alter the electronic landscape of the molecule, thereby tuning its potential as a therapeutic agent.
References
- 1. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, density functional theory calculation, molecular docking studies, and evaluation of novel 5-nitrothiophene derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
